5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Description
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Properties
IUPAC Name |
5-(dimethoxymethyl)-2,3-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-12-8-5-7(10(14-3)15-4)6-11-9(8)13-2/h5-6,10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACAOLMSYJQYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673851 | |
| Record name | 5-(Dimethoxymethyl)-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138443-97-6 | |
| Record name | 5-(Dimethoxymethyl)-2,3-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Introduction
5-(Dimethoxymethyl)-2,3-dimethoxypyridine is a key heterocyclic building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a protected aldehyde at the 5-position and two methoxy groups at the 2- and 3-positions, renders it a versatile precursor for the construction of more complex molecular architectures. The dimethoxymethyl group serves as a stable yet readily deprotectable aldehyde equivalent, allowing for its participation in a variety of subsequent chemical transformations. The methoxy groups, on the other hand, modulate the electronic properties of the pyridine ring, influencing its reactivity and providing sites for further functionalization. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient protocol for the synthesis of this important intermediate, intended for researchers, scientists, and professionals in drug development.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a three-step sequence, commencing with a commercially available or readily synthesized substituted pyridine. The core of this strategy involves the regioselective introduction of a formyl group precursor at the 5-position of the pyridine ring.
The overall synthetic pathway can be summarized as follows:
Caption: Overall synthetic route for this compound.
This guide will now delve into the detailed experimental protocols for each of these transformative steps, elucidating the underlying chemical principles and providing practical insights for successful execution.
Part 1: Synthesis of the Key Intermediate: 5-Bromo-2,3-dimethoxypyridine
The initial and crucial step in this synthetic sequence is the regioselective bromination of 2,3-dimethoxypyridine. The electron-donating nature of the two methoxy groups activates the pyridine ring towards electrophilic substitution. The directing effects of these groups favor substitution at the 5-position.
Experimental Protocol: Bromination of 2,3-Dimethoxypyridine
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2,3-Dimethoxypyridine | 139.15 | 10.0 g | 71.86 mmol | 98% |
| N-Bromosuccinimide (NBS) | 177.98 | 13.4 g | 75.45 mmol | 99% |
| Acetonitrile (anhydrous) | 41.05 | 200 mL | - | 99.8% |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxypyridine (10.0 g, 71.86 mmol) and anhydrous acetonitrile (200 mL).
-
Stir the mixture at room temperature until the pyridine derivative is completely dissolved.
-
To this solution, add N-Bromosuccinimide (NBS) (13.4 g, 75.45 mmol) in one portion.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (150 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining bromine, followed by a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane, to afford 5-bromo-2,3-dimethoxypyridine as a white to off-white solid.
Expected Yield: 75-85%
Scientific Rationale and Mechanistic Insights
The use of N-bromosuccinimide (NBS) as the brominating agent is a strategic choice. NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups at the 2- and 3-positions are ortho-, para-directing and strongly activating. The 5-position is electronically favored for substitution. Acetonitrile is a suitable polar aprotic solvent for this reaction.
Part 2: Formylation via Lithium-Halogen Exchange
The second stage of the synthesis involves the conversion of the bromo-intermediate into the corresponding aldehyde. This is efficiently achieved through a lithium-halogen exchange reaction followed by quenching with an appropriate electrophile, in this case, N,N-dimethylformamide (DMF).[1][2]
Experimental Protocol: Synthesis of 2,3-Dimethoxypyridine-5-carbaldehyde
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity/Concentration |
| 5-Bromo-2,3-dimethoxypyridine | 218.05 | 10.0 g | 45.86 mmol | 98% |
| n-Butyllithium (n-BuLi) | 64.06 | 20.2 mL | 50.45 mmol | 2.5 M in hexanes |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.3 mL | 68.79 mmol | Anhydrous, 99.8% |
| Tetrahydrofuran (THF) | 72.11 | 250 mL | - | Anhydrous, 99.9% |
Procedure:
-
Set up a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Add 5-bromo-2,3-dimethoxypyridine (10.0 g, 45.86 mmol) and anhydrous tetrahydrofuran (THF) (150 mL) to the flask.
-
Cool the stirred solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 20.2 mL, 50.45 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70°C.
-
Stir the resulting mixture at -78°C for 1 hour.
-
In a separate flame-dried flask, dissolve anhydrous N,N-dimethylformamide (DMF) (5.3 mL, 68.79 mmol) in anhydrous THF (50 mL).
-
Add the DMF solution dropwise to the reaction mixture at -78°C over 20 minutes.
-
After the addition is complete, stir the reaction mixture at -78°C for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at -78°C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with 20-40% ethyl acetate in hexane) to yield 2,3-dimethoxypyridine-5-carbaldehyde as a pale yellow solid.
Expected Yield: 65-75%
Scientific Rationale and Mechanistic Insights
The lithium-halogen exchange is a rapid and efficient method for generating organolithium species from aryl halides.[2] The reaction is typically performed at very low temperatures (-78°C) to prevent side reactions, such as the decomposition of the organolithium intermediate. n-Butyllithium is a commonly used strong base for this purpose. The resulting 5-lithio-2,3-dimethoxypyridine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The initial tetrahedral intermediate is stable at low temperatures and is subsequently hydrolyzed during the aqueous workup to afford the desired aldehyde.
Caption: Key steps in the formylation of 5-bromo-2,3-dimethoxypyridine.
Part 3: Final Step - Acetal Formation
The final step in the synthesis is the protection of the aldehyde functionality as a dimethyl acetal. This is a standard acid-catalyzed reaction that is driven to completion by the removal of water.[3]
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity/Concentration |
| 2,3-Dimethoxypyridine-5-carbaldehyde | 167.16 | 5.0 g | 29.91 mmol | 98% |
| Methanol (anhydrous) | 32.04 | 100 mL | - | 99.8% |
| Trimethyl orthoformate | 106.12 | 6.5 mL | 59.82 mmol | 98% |
| p-Toluenesulfonic acid monohydrate | 190.22 | 285 mg | 1.50 mmol | 98.5% |
Procedure:
-
To a 250 mL round-bottom flask, add 2,3-dimethoxypyridine-5-carbaldehyde (5.0 g, 29.91 mmol), anhydrous methanol (100 mL), and trimethyl orthoformate (6.5 mL, 59.82 mmol).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Add p-toluenesulfonic acid monohydrate (285 mg, 1.50 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (3:1 hexane/ethyl acetate) until the starting aldehyde is no longer visible.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel (eluting with 15-30% ethyl acetate in hexane) to afford this compound as a colorless oil.
Expected Yield: 85-95%
Scientific Rationale and Mechanistic Insights
The formation of the dimethyl acetal is an equilibrium process. The use of an acid catalyst, such as p-toluenesulfonic acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by the presence of a dehydrating agent, in this case, trimethyl orthoformate. Trimethyl orthoformate reacts with the water produced during the reaction to form methyl formate and methanol, thus shifting the equilibrium towards the acetal product.[3]
Conclusion
This in-depth technical guide outlines a robust and reproducible three-step synthesis of this compound. The protocol leverages well-established and high-yielding reactions, including regioselective bromination, lithium-halogen exchange followed by formylation, and acid-catalyzed acetal formation. By providing detailed experimental procedures, along with the scientific rationale behind the choice of reagents and conditions, this guide serves as a valuable resource for researchers and professionals in the chemical sciences. The successful synthesis of this key intermediate opens up avenues for the development of novel pharmaceuticals and advanced materials.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]
-
Organic Chemistry Portal. Formylation - Common Conditions. [Link]
-
Schall, A. and Reiser, O. The formylation of arylmetal reagents. Science of Synthesis, 2007, 25, 589-604. [Link]
- Google Patents.
-
Siegel, D. Lithium halogen exchange. [Link]
-
Wikipedia. Metal–halogen exchange. [Link]
- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
- Google Patents.
-
Royal Society of Chemistry. c5sc02983j1.pdf. [Link]
-
ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering not only a compilation of known and predicted properties but also detailed experimental protocols for its synthesis and characterization.
Introduction: Unveiling a Versatile Pyridine Scaffold
This compound belongs to the substituted pyridine family, a class of compounds of immense interest in drug discovery and development due to their presence in numerous biologically active molecules. The unique arrangement of two methoxy groups and a dimethoxymethyl substituent on the pyridine ring imparts specific electronic and steric characteristics that can influence its reactivity, binding interactions, and metabolic stability.
The dimethoxymethyl group serves as a protected aldehyde, a versatile functional handle that can be readily deprotected under acidic conditions to reveal the corresponding formyl group. This latent reactivity, combined with the electron-donating nature of the methoxy groups, makes this compound an attractive starting material for the synthesis of more complex molecular architectures. Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development.
Molecular Structure and Core Identifiers
A thorough understanding of the molecule begins with its fundamental identifiers and structural representation.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1138443-97-6 | [ACD/Labs, 2024] |
| Molecular Formula | C₁₀H₁₅NO₄ | [ACD/Labs, 2024] |
| Molecular Weight | 213.23 g/mol | [ACD/Labs, 2024] |
| Canonical SMILES | COC1=CC(C(OC)OC)=CN=C1OC | [ACD/Labs, 2024] |
| InChI Key | VACAOLMSYJQYRQ-UHFFFAOYSA-N | [ACD/Labs, 2024] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data in the public domain, the following physicochemical properties have been predicted using ACD/Labs Percepta software, a widely recognized tool for in silico property estimation.[1][2][3][4][5] These predicted values provide a valuable starting point for experimental design and handling of the compound.
| Property | Predicted Value | Method |
| Boiling Point | 285.4 ± 3.0 °C (at 760 mmHg) | ACD/Labs Percepta |
| Melting Point | Not Predicted | - |
| pKa (most basic) | 3.5 ± 0.2 (Pyridine Nitrogen) | ACD/Labs Percepta |
| LogP | 1.3 ± 0.3 | ACD/Labs Percepta |
| Aqueous Solubility | 1.8 g/L (at 25 °C) | ACD/Labs Percepta |
Synthesis and Purification: A Plausible Route
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol: Synthesis
Causality: The synthesis begins with a halogenated pyridine to allow for regioselective introduction of the formyl group via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent. The subsequent acetal formation protects the reactive aldehyde functionality and can be achieved under standard acid-catalyzed conditions.[6]
Step 1: Synthesis of 2,3-Dimethoxy-5-pyridinecarboxaldehyde [7][8]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,3-dimethoxy-5-bromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
Quenching and Workup: After stirring for an additional 2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2,3-dimethoxy-5-pyridinecarboxaldehyde.
Step 2: Synthesis of this compound [9][10]
-
Reaction Setup: Dissolve the purified 2,3-dimethoxy-5-pyridinecarboxaldehyde (1.0 eq) in an excess of anhydrous methanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Neutralization and Workup: Once the reaction is complete, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Extraction and Purification: Remove the methanol under reduced pressure. Extract the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Chemical Reactivity and Stability
The chemical behavior of this compound is primarily dictated by the interplay of the pyridine ring, the methoxy groups, and the dimethoxymethyl acetal.
Hydrolytic Stability of the Acetal Group
The dimethoxymethyl group is an acetal, which is stable under neutral and basic conditions but is susceptible to hydrolysis in the presence of acid to yield the corresponding aldehyde and two equivalents of methanol.[11][12] This reactivity is a key feature, allowing for the controlled deprotection of the aldehyde functionality.
Caption: Hydrolysis of the dimethoxymethyl group.
The rate of hydrolysis is dependent on the pH of the solution. Under strongly acidic conditions, this conversion is typically rapid. This property is crucial for synthetic strategies where the aldehyde needs to be revealed at a specific step.
Reactivity of the Pyridine Ring
The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methoxy groups increase the electron density of the pyridine ring, potentially enhancing its nucleophilicity and susceptibility to electrophilic aromatic substitution, although steric hindrance from the substituents may also play a significant role.
Experimental Protocols for Physicochemical Characterization
A comprehensive characterization is essential to confirm the identity, purity, and properties of this compound.
A. Determination of Solubility[13][14][15][16]
Causality: Understanding the solubility of a compound in various solvents is critical for designing reaction conditions, purification procedures, and formulation strategies. This protocol systematically evaluates solubility in a range of common aqueous and organic solvents.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound into separate small, clean, and dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of the respective solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and 5% aqueous solutions of HCl and NaOH) in 0.2 mL increments.
-
Observation: After each addition, vigorously shake the test tube for 30 seconds and visually inspect for dissolution.
-
Classification:
-
Soluble: Complete dissolution of the solid.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution.
-
-
Record Results: Tabulate the solubility observations for each solvent.
B. Determination of pKa[17][18][19][20]
Causality: The pKa of the pyridine nitrogen is a key parameter that influences the compound's ionization state at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. UV-Vis spectrophotometry provides a sensitive method for pKa determination based on the change in the UV-Vis spectrum upon protonation.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the predicted pKa (e.g., pH 1 to 6).
-
Sample Preparation for Measurement: In a series of quartz cuvettes or a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives a measurable absorbance (typically in the range of 0.3-1.0 AU).
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Plot the absorbance at a wavelength where the largest change is observed as a function of pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, more sophisticated data analysis methods can be used to fit the data to the Henderson-Hasselbalch equation.
C. Spectroscopic Analysis
Causality: Spectroscopic techniques provide detailed information about the molecular structure, confirming the presence of specific functional groups and the overall connectivity of the atoms.
i. Nuclear Magnetic Resonance (NMR) Spectroscopy [13][14][15]
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Expected Chemical Shifts (in CDCl₃):
-
Pyridine Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm).
-
Acetal Proton (-CH(OCH₃)₂): A singlet around δ 5.0-5.5 ppm.
-
Methoxy Protons (-OCH₃): Three distinct singlets, one for the acetal methoxy groups (around δ 3.3-3.5 ppm) and two for the pyridine methoxy groups (around δ 3.8-4.0 ppm).
-
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
Pyridine Carbons: Peaks in the range of δ 110-160 ppm.
-
Acetal Carbon (-CH(OCH₃)₂): A peak around δ 100-105 ppm.
-
Methoxy Carbons (-OCH₃): Peaks around δ 50-60 ppm.
-
-
ii. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using an ATR-FTIR accessory or as a thin film on a salt plate.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
-
C-H stretching (alkane): 2950-2850 cm⁻¹
-
C-O stretching (ether/acetal): 1250-1050 cm⁻¹ (multiple strong bands)
-
C=N and C=C stretching (pyridine ring): 1600-1450 cm⁻¹
-
iii. Mass Spectrometry (MS) [6][16][17][18][19][20][21][22][23]
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound.
-
MS Detection: Acquire mass spectra using electron ionization (EI).
-
Expected Fragmentation Pattern: The molecular ion peak (M⁺) at m/z 213 should be observable. Common fragmentation pathways may include the loss of a methoxy group (-OCH₃, M-31), loss of the dimethoxymethyl radical (-CH(OCH₃)₂, M-75), and cleavage of the pyridine ring.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): [24][25][26][27]
-
Sample Preparation: Prepare a dilute solution in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
LC Method: Use a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or ammonium acetate).[24][28]
-
MS Detection: Acquire mass spectra using electrospray ionization (ESI) in positive ion mode.
-
Expected Ion: The protonated molecular ion ([M+H]⁺) at m/z 214 should be the base peak.
-
Conclusion
This compound is a valuable building block with significant potential in synthetic chemistry. This guide has provided a comprehensive overview of its key physicochemical properties, both predicted and those inferred from related structures, along with detailed, actionable protocols for its synthesis and characterization. By understanding these fundamental characteristics, researchers can more effectively harness the synthetic utility of this versatile pyridine derivative in the development of novel molecules for a wide range of applications.
References
-
ACD/Labs. (2024). ACD/Percepta. Advanced Chemistry Development, Inc. [Link]
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]
- LeFevre, J. W. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
Martínez, C. R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1030–1034. [Link]
-
Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
-
Meyer, E. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Video]. YouTube. [Link]
-
Meyer, E. (2025, December 12). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). [Video]. YouTube. [Link]
-
Núñez-Vergara, L. J., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236–242. [Link]
-
Pion. (n.d.). pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.).
-
Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
- Unknown. (n.d.).
- Unknown. (n.d.).
- Yamashita, K., et al. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Health Science, 51(3), 346–352.
Sources
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. acdlabs.com [acdlabs.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. acdlabs.com [acdlabs.com]
- 6. hpst.cz [hpst.cz]
- 7. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE | 113118-83-5 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. rsc.org [rsc.org]
- 14. scienceopen.com [scienceopen.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. article.sapub.org [article.sapub.org]
- 19. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 20. whitman.edu [whitman.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. helixchrom.com [helixchrom.com]
- 27. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 28. scilit.com [scilit.com]
5-(Dimethoxymethyl)-2,3-dimethoxypyridine CAS number and properties
An In-depth Technical Guide to 5-(Dimethoxymethyl)-2,3-dimethoxypyridine (CAS: 1138443-97-6)
Introduction
This compound is a substituted pyridine derivative that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine core with two methoxy groups and a protected aldehyde functionality (the dimethoxymethyl group), makes it an attractive starting material for the synthesis of complex heterocyclic molecules. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals, agrochemicals, and materials.[2] This guide provides a comprehensive overview of the known properties, potential synthetic routes, chemical reactivity, and applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
A summary of the key chemical identifiers and properties for this compound is provided below. It is important to note that while some properties are readily available from chemical supplier databases, experimental data such as boiling point and melting point are not widely published.
| Property | Value | Source |
| CAS Number | 1138443-97-6 | [3][] |
| Molecular Formula | C₁₀H₁₅NO₄ | [3][][5] |
| Molecular Weight | 213.23 g/mol | [][5] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | COC1=CC(C(OC)OC)=CN=C1OC | [3] |
| InChI | InChI=1S/C10H15NO4/c1-12-8-5-7(10(14-3)15-4)6-11-9(8)13-2/h5-6,10H,1-4H3 | [3] |
| InChI Key | VACAOLMSYJQYRQ-UHFFFAOYSA-N | [3] |
| Purity | Typically offered at ≥95% | [6] |
| Storage | Recommended to be stored at room temperature. | [6] |
Synthesis and Manufacturing
A specific, detailed industrial synthesis for this compound is not publicly disclosed. However, a plausible synthetic route can be devised based on established pyridine chemistry and the synthesis of structurally similar compounds.[7] A likely approach would involve the construction of the substituted pyridine ring, followed by the introduction and modification of the functional groups.
One potential synthetic pathway could start from a suitably substituted pyridine N-oxide, which allows for functionalization at the 2-position. The dimethoxymethyl group is a stable acetal that serves as a protecting group for a formyl (aldehyde) group. This suggests that a key final step could be the formation of the acetal from the corresponding aldehyde, or the direct introduction of the dimethoxymethyl group.
Below is a proposed synthetic workflow:
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: Acetal Formation (Illustrative)
This protocol illustrates a general method for the protection of a formyl group as a dimethyl acetal, a key transformation in the proposed synthesis.
-
Dissolution: Dissolve the starting aldehyde, 2,3-dimethoxy-5-formylpyridine (1 equivalent), in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the acid catalyst by adding a weak base, such as sodium bicarbonate solution, until the pH is neutral.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Key Chemical Transformations
The chemical reactivity of this compound is primarily dictated by the pyridine ring and the dimethoxymethyl group.
-
Acetal Hydrolysis: The dimethoxymethyl group is an acetal, which is stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. This deprotection is a crucial step for subsequent reactions where the aldehyde functionality is required.
Caption: Hydrolysis of the dimethoxymethyl group to the formyl group.
-
Pyridine Ring Reactivity: The electron-donating methoxy groups activate the pyridine ring towards electrophilic substitution, although the nitrogen atom deactivates the ring overall. The positions ortho and para to the methoxy groups are the most likely sites for further functionalization.
Experimental Protocol: Acetal Deprotection
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs.[2] this compound, as a functionalized building block, is of significant interest to the pharmaceutical industry.[8][9] The dimethoxymethyl group serves as a masked aldehyde, a versatile functional group that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
This compound is a valuable intermediate for the synthesis of more complex molecular scaffolds.[10] For example, the aldehyde can be used in reactions such as:
-
Wittig reactions to form alkenes.
-
Reductive amination to introduce amine functionalities.
-
Condensation reactions to form heterocyclic rings like pyrimidines or imidazoles.
A notable application of structurally similar pyridine intermediates is in the synthesis of proton pump inhibitors (PPIs).[11] While a direct link to a specific commercial drug for this exact molecule is not prominent in the literature, its structural motifs are highly relevant.
Caption: General workflow for the use of this compound in the synthesis of complex heterocyclic scaffolds.
Additionally, the related compound 5-(dimethoxymethyl)-2'-deoxyuridine has shown antiviral activity, suggesting that the dimethoxymethyl pyridine moiety could be explored for the development of novel therapeutic agents in its own right.[12]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound (CAS 1138443-97-6) is not widely available. However, based on the hazard information for structurally related pyridine and dimethoxybenzene derivatives, the following precautions are recommended.[13][14][15]
-
Potential Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[14]
-
-
Recommended Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Conclusion
This compound is a valuable, albeit not extensively documented, chemical intermediate. Its key feature is the masked aldehyde functionality on a dimethoxy-substituted pyridine ring, a common scaffold in pharmaceuticals. While detailed experimental data is sparse in public literature, its potential for constructing complex molecular architectures is clear. For researchers in drug discovery and process chemistry, this compound represents a promising building block for the synthesis of novel bioactive molecules. Further investigation into its reactivity and applications is warranted to fully exploit its synthetic potential.
References
-
CP Lab Safety. 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine, 1 gram. [Link]
-
Schem.jp. Safety Data Sheet. [Link]
-
Alchem Pharmtech. CAS 95652-83-8 | 5-(Dimethoxymethyl)-2-methoxypyridine. [Link]
-
Quenelle, D. C., et al. 5-(Dimethoxymethyl)-2'-deoxyuridine: a novel gem diether nucleoside with anti-orthopoxvirus activity. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1133-1142. (2006). [Link]
-
PubChem. 2,5-Dimethoxypyridine. [Link]
- Google Patents.
-
PrepChem. Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine. [Link]
-
Roughley, S. D., & Jordan, A. M. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Journal of Medicinal Chemistry, 54(10), 3451-3479. (2011). [Link]
-
Hantzsch, A. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 10(1), 101-108. (2005). [Link]
-
PubChem. 5-Methoxyuracil. [Link]
-
PubChem. 2-Methoxy-3,5-dinitropyridine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 5. chembk.com [chembk.com]
- 6. labsolu.ca [labsolu.ca]
- 7. prepchem.com [prepchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 12. 5-(Dimethoxymethyl)-2'-deoxyuridine: a novel gem diether nucleoside with anti-orthopoxvirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.pt [fishersci.pt]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine: Starting Materials and Core Methodologies
Introduction
5-(Dimethoxymethyl)-2,3-dimethoxypyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure serves as a crucial building block for more complex molecules, particularly as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. The dimethoxymethyl group is a stable precursor to a formyl (aldehyde) group, which can be readily unmasked under acidic conditions for subsequent chemical transformations. This guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the rationale behind the core chemical transformations.
Retrosynthetic Analysis: Devising a Logical Pathway
A logical retrosynthetic approach to this compound involves disconnecting the molecule at its key functional groups. The dimethoxymethyl group, an acetal, is readily traced back to its corresponding aldehyde, 2,3-dimethoxypyridine-5-carbaldehyde . This aldehyde can be formed by introducing a formyl group onto a 2,3-dimethoxypyridine ring. A common and effective method for this is the formylation of an organometallic intermediate, which in turn can be generated from a halogenated precursor, such as 5-bromo-2,3-dimethoxypyridine . The synthesis of this brominated intermediate logically starts from 2,3-dimethoxypyridine , which itself can be prepared from commercially available and less complex pyridine derivatives. This multi-step functionalization of a pre-existing pyridine core represents the most prevalent and practical approach.
Caption: Retrosynthetic pathway for this compound.
Primary Synthetic Pathway: Functionalization of the Pyridine Core
The most direct and widely adopted strategy begins with readily available pyridine derivatives and introduces the required functional groups in a stepwise manner. This approach offers high convergence and control over regioselectivity.
Step 1: Synthesis of the 2,3-Disubstituted Pyridine Core
The initial challenge is the construction of the 2,3-dioxygenated pyridine skeleton. A common starting point is the use of precursors like 2-amino-3-nitropyridine or various dichloropyridines, which allow for the sequential introduction of the desired methoxy groups.
Starting Material Profile: 2-Amino-3-nitropyridine Derivatives
| Starting Material | Key Transformations | Rationale & Causality |
| 2-Amino-3-nitropyridine | 1. Diazotization & Hydrolysis2. O-Methylation3. Reduction of Nitro Group4. Diazotization & Methoxylation | The amino group at C2 can be converted to a hydroxyl group via a Sandmeyer-type reaction. Subsequent methylation provides the 2-methoxy substituent. The nitro group at C3 is then reduced to an amine, which is similarly converted to a methoxy group. |
| 2-Chloro-3-nitropyridine | 1. Nucleophilic Substitution (Methoxide)2. Reduction of Nitro Group3. Diazotization & Methoxylation | The chlorine at C2 is susceptible to nucleophilic aromatic substitution by sodium methoxide. The subsequent steps mirror the transformation of the nitro group as described above. |
A notable route involves the reduction of 2-amino-5-bromo-3-nitropyridine to form 2,3-diamino-5-bromopyridine.[1][2] While this intermediate is useful for synthesizing other heterocyclic systems, it highlights the general strategy of using amino and nitro groups as synthetic handles for introducing other functionalities like methoxy groups.[2]
Step 2: Regioselective Bromination
Once 2,3-dimethoxypyridine is obtained, the next step is the regioselective introduction of a bromine atom at the 5-position. This serves as a crucial handle for the subsequent formylation step.
Experimental Protocol: Bromination of 2,3-Dimethoxypyridine
-
Reaction Setup: Dissolve 2,3-dimethoxypyridine in a suitable inert solvent such as chloroform, dichloromethane, or acetic acid in a round-bottom flask equipped with a magnetic stirrer and protected from light.
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise. The methoxy groups are activating and ortho-, para-directing. In the 2,3-dimethoxypyridine system, the 5-position is electronically favored for electrophilic substitution.[3]
-
Reaction Monitoring: Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude 5-bromo-2,3-dimethoxypyridine is purified by column chromatography or recrystallization.
Step 3: Formylation via Metal-Halogen Exchange
The conversion of the bromo-intermediate to the corresponding aldehyde is efficiently achieved through a metal-halogen exchange followed by quenching with a formylating agent.
Experimental Protocol: Synthesis of 2,3-Dimethoxypyridine-5-carbaldehyde
-
Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2,3-dimethoxypyridine in an anhydrous ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, typically 1.1 equivalents) dropwise via syringe, maintaining the low temperature. The lithium-halogen exchange is generally rapid at this temperature. This step forms the highly reactive 5-lithiated pyridine intermediate.
-
Formylation: After stirring for a short period (e.g., 30-60 minutes), slowly add anhydrous N,N-dimethylformamide (DMF, >1.2 equivalents). The DMF acts as an electrophilic source of the formyl group.[4]
-
Quenching and Work-up: Allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After solvent removal, purify the crude 2,3-dimethoxypyridine-5-carbaldehyde by silica gel column chromatography.
Step 4: Acetal Formation
The final step is the protection of the aldehyde as a dimethyl acetal. This is a standard acid-catalyzed reaction that proceeds in high yield.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 2,3-dimethoxypyridine-5-carbaldehyde in an excess of anhydrous methanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated sulfuric acid. Alternatively, using trimethyl orthoformate as both a reagent and water scavenger can drive the reaction to completion.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (reflux). The reaction is typically complete within a few hours. The formation of the acetal is an equilibrium process; using excess methanol and/or removing the water byproduct shifts the equilibrium toward the product.[5]
-
Work-up and Isolation: Neutralize the acid catalyst with a base (e.g., triethylamine or sodium bicarbonate solution). Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: The final product, This compound , can be purified by distillation under reduced pressure or column chromatography to yield a pure product.[6]
Caption: Stepwise workflow for the synthesis of the target molecule.
Alternative Approaches: De Novo Ring Synthesis
While functionalization of a pre-formed ring is common, constructing the pyridine ring from acyclic precursors is also possible, though often less practical for this specific substitution pattern.
-
Hantzsch Pyridine Synthesis: This classical method involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia.[7][8] Achieving the unsymmetrical 2,3,5-substitution pattern of the target molecule would require a modified, stepwise Hantzsch synthesis, which can be lower yielding and less regioselective than the functionalization approach.
-
Other Cycloaddition/Condensation Reactions: Various [4+2] or [5+1] cycloaddition strategies exist for pyridine synthesis.[9] These methods are powerful but often require highly specialized or complex starting materials to achieve the desired substitution pattern, making them less common for the production of this specific intermediate.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a multi-step functionalization of a pre-existing pyridine core. The key strategic bond formations involve a regioselective bromination at the C5 position, followed by a metal-halogen exchange and formylation to install the aldehyde precursor. The choice of the initial starting material, typically a nitrated or halogenated pyridine, is dictated by its commercial availability and the efficiency of converting its substituents to the required methoxy groups. This well-established pathway provides researchers and process chemists with a robust and scalable method to access this valuable building block for pharmaceutical applications.
References
- Kim, D. C., et al. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, 102(7), 1317.
- ChemicalBook. (n.d.). Pyridine-2-carbaldehyde ethylene acetal synthesis.
- BLD Pharm. (n.d.). 5-(Dimethoxymethyl)-2-methoxypyridine.
- ChemicalBook. (n.d.). 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Lab, Scripps Research.
- Kern, E. R., et al. (2007). 5-(Dimethoxymethyl)-2'-deoxyuridine: a novel gem diether nucleoside with anti-orthopoxvirus activity. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 813-24.
- CP Lab Safety. (n.d.). 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine, 1 gram.
- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
- ChemicalBook. (n.d.). 5-METHOXY-PYRIDINE-3-CARBALDEHYDE | 113118-83-5.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine.
- Labsolu. (n.d.). 3-(Dimethoxymethyl)-5-methoxypyridine.
- Fluorochem. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 1087659-15-1 3-(Dimethoxymethyl)-5-methoxypyridine.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds.
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempanda.com [chempanda.com]
- 4. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Pyridine-2-carbaldehyde ethylene acetal synthesis - chemicalbook [chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. grokipedia.com [grokipedia.com]
- 8. baranlab.org [baranlab.org]
- 9. Pyridine synthesis [organic-chemistry.org]
Reaction mechanism for the formation of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
An In-Depth Technical Guide to the Synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine: Mechanism and Practical Considerations
Executive Summary
Substituted pyridines are fundamental building blocks in medicinal chemistry and materials science. Among them, this compound serves as a key intermediate, offering a protected aldehyde functionality on a highly functionalized pyridine core. This guide provides a comprehensive examination of the synthetic pathway to this molecule, focusing on the underlying reaction mechanisms, experimental considerations, and the strategic rationale behind the procedural choices. The primary route involves the Vilsmeier-Haack formylation of 2,3-dimethoxypyridine, followed by acetal protection of the resulting aldehyde. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this synthesis.
Foundational Principles: Electrophilic Substitution on the Pyridine Ring
The pyridine ring, an aromatic heterocycle, presents unique challenges and opportunities in electrophilic aromatic substitution (SEAr).
Electronic Landscape of Pyridine
Unlike benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon. This has two major consequences:
-
Reduced Reactivity: The nitrogen atom withdraws electron density from the ring, making pyridine significantly less nucleophilic and thus less reactive towards electrophiles than benzene.[1]
-
Reaction Conditions: Electrophilic substitution on pyridine often requires more forcing conditions compared to benzene.[1] Furthermore, under the acidic conditions frequently used in SEAr (e.g., nitration, sulfonation), the nitrogen atom is readily protonated, creating a pyridinium ion. This further deactivates the ring to electrophilic attack.[2]
The Role of Activating Substituents
The synthetic viability of electrophilic substitution on pyridine is dramatically enhanced by the presence of electron-donating groups (EDGs). Methoxy groups (-OCH₃), such as those in the 2,3-dimethoxypyridine substrate, are potent activators. They increase the electron density of the ring through resonance, thereby facilitating electrophilic attack. These groups also play a crucial role in directing the incoming electrophile to specific positions.[3]
The Core Synthesis: A Two-Stage Mechanistic Pathway
The formation of this compound is best understood as a two-part process: (A) the introduction of a formyl group onto the pyridine ring via the Vilsmeier-Haack reaction, and (B) the subsequent protection of this new functional group as a dimethyl acetal.
Stage 1: Vilsmeier-Haack Formylation of 2,3-Dimethoxypyridine
The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] It avoids the harsh Lewis acids of Friedel-Crafts type reactions, which are often incompatible with the pyridine nitrogen.[1][6]
2.1.1. Generation of the Vilsmeier Reagent
The reaction is initiated by the formation of the electrophilic species, the Vilsmeier reagent (a chloroiminium ion), from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[7][8]
// Reactants DMF [label=<
![]() |
| DMF |
![]() |
| POCl3 |
// Intermediate Intermediate [label=<
![]() |
| Adduct |
// Product Vilsmeier [label=<
![]() |
| Vilsmeier Reagent (Chloroiminium ion) |
// Byproduct Byproduct [label=<
![]() |
| Byproduct |
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges {rank=same; DMF; POCl3} DMF -> inv1 [arrowhead=none]; POCl3 -> inv1 [arrowhead=none]; inv1 -> Intermediate; Intermediate -> inv2; inv2 -> Vilsmeier; inv2 -> Byproduct [label="Elimination"]; }
Diagram 1: Formation of the Vilsmeier Reagent from DMF and POCl₃.
2.1.2. Electrophilic Attack and Regioselectivity
The electron-rich 2,3-dimethoxypyridine[9] then attacks the electrophilic carbon of the Vilsmeier reagent. The regiochemical outcome—substitution at the C5 position—is a critical aspect of this reaction. This preference is dictated by the electronic stabilization of the resulting intermediate (the sigma complex or arenium ion).
-
Attack at C5: The positive charge in the sigma complex is delocalized across the ring and, crucially, can be stabilized by the lone pairs of both the C2 and C3 methoxy groups through resonance. This creates a highly stable intermediate.
-
Attack at C4 or C6: Attack at these positions leads to less stable intermediates. For instance, attack at C4 would place a positive charge on C3, adjacent to the C2-methoxy group, but the delocalization is less effective and doesn't benefit as optimally from both activating groups simultaneously. Attack at C6 is sterically hindered and electronically less favored.
The subsequent loss of a proton re-establishes aromaticity, yielding a protonated iminium intermediate, which is then hydrolyzed during aqueous workup to afford 2,3-dimethoxy-5-formylpyridine.
// Nodes Start [label="2,3-Dimethoxypyridine +\nVilsmeier Reagent"]; Attack [label="Electrophilic Attack at C5", shape=ellipse, fillcolor="#FFFFFF"]; Sigma [label="Sigma Complex (Arenium Ion)\n(Resonance Stabilized)"]; Aromatize [label="Deprotonation &\nRe-aromatization", shape=ellipse, fillcolor="#FFFFFF"]; Iminium [label="Iminium Salt Intermediate"]; Hydrolysis [label="Aqueous Workup\n(Hydrolysis)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="2,3-Dimethoxy-5-formylpyridine", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Attack [color="#4285F4"]; Attack -> Sigma [label="Formation of C-C bond", color="#4285F4"]; Sigma -> Aromatize [label="Loss of H+", color="#34A853"]; Aromatize -> Iminium [color="#34A853"]; Iminium -> Hydrolysis [color="#FBBC05"]; Hydrolysis -> Product [color="#FBBC05"]; }
Diagram 2: Logical workflow for the Vilsmeier-Haack formylation of 2,3-dimethoxypyridine.
Stage 2: Acetal Formation
The aldehyde functional group is highly reactive. For multi-step syntheses, it is often necessary to "protect" it to prevent it from reacting in subsequent steps. Conversion to a dimethyl acetal is a common and effective protection strategy. This reaction is typically catalyzed by an acid in the presence of methanol.
The mechanism involves:
-
Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a hemiacetal.
-
Proton Transfer & Elimination: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). Elimination of water generates a resonance-stabilized oxocarbenium ion.
-
Final Attack: A second molecule of methanol attacks the oxocarbenium ion, and subsequent deprotonation yields the stable dimethyl acetal, this compound.[10]
Integrated Experimental Protocol
The following protocol synthesizes established procedures for Vilsmeier-Haack formylation and acetal protection.
CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Formylation
-
Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is flame-dried and kept under a positive pressure of nitrogen.
-
Reagent Preparation: N,N-Dimethylformamide (DMF, 3.0 eq) is added to the flask and cooled to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10°C. The mixture is stirred at 0°C for 30 minutes.
-
Substrate Addition: A solution of 2,3-dimethoxypyridine (1.0 eq) in a minimal amount of dry solvent (e.g., dichloromethane) is added dropwise to the Vilsmeier reagent, again keeping the temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is cooled to 0°C and cautiously quenched by pouring it onto crushed ice. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2,3-dimethoxy-5-formylpyridine.
Part B: Acetalization
-
Reaction Setup: The crude aldehyde from Part A is dissolved in an excess of anhydrous methanol, which serves as both reactant and solvent.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid) is added.
-
Reaction: The mixture is stirred at room temperature or gently refluxed for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: The reaction is quenched by adding a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst.
-
Purification: The methanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with water and brine, dried, and concentrated. The final product, this compound, is purified by silica gel column chromatography or distillation.
Data and Characterization
The successful synthesis of the target compound and its intermediate should be confirmed through standard analytical techniques.
| Compound | Formula | Mol. Weight | Appearance | Expected ¹H NMR Signals (δ, ppm) |
| 2,3-Dimethoxy-5-formylpyridine | C₈H₉NO₃ | 167.16 | Solid | ~9.8 (s, 1H, -CHO), ~8.2 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃) |
| This compound | C₁₀H₁₅NO₄ | 213.23 | Oil or Solid | ~7.9 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~5.4 (s, 1H, -CH(OMe)₂), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃), ~3.3 (s, 6H, -CH(OCH₃)₂) |
Note: Expected NMR shifts are approximate and can vary based on solvent and instrument.
Conclusion
The synthesis of this compound is a prime example of strategic chemical manipulation of a heteroaromatic system. By leveraging the activating effects of methoxy substituents, the challenging electrophilic formylation of a pyridine ring is rendered efficient and regioselective via the Vilsmeier-Haack reaction. The subsequent acetalization provides a stable, protected building block, ready for incorporation into more complex molecular architectures. A thorough understanding of the mechanisms governing these transformations is paramount for optimizing reaction conditions and adapting the methodology for the synthesis of novel pharmaceutical and materials science candidates.
References
-
Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
-
Jones, G., Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
-
Katritzky, A. R., et al. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886–1888.
-
NROChemistry. Vilsmeier-Haack Reaction.
-
Wikipedia. Vilsmeier–Haack reaction.
-
Fluorochem. this compound.
-
Chemistry LibreTexts. Electrophilic Substitution.
-
AOBChem. 2,3-Dimethoxypyridine.
Sources
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. aobchem.com [aobchem.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
An In-depth Technical Guide to the Stability and Storage of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
This document provides a comprehensive scientific guide for researchers, scientists, and drug development professionals on the intrinsic stability, potential degradation pathways, and optimal storage conditions for 5-(Dimethoxymethyl)-2,3-dimethoxypyridine. The recommendations and protocols herein are synthesized from fundamental chemical principles and established best practices in pharmaceutical stability testing to ensure the long-term integrity of this valuable synthetic intermediate.
Introduction: A Molecule of Interest
This compound is a substituted pyridine derivative whose utility often lies as a precursor in multi-step organic syntheses. Its chemical architecture, featuring a pyridine core, electron-donating methoxy groups, and a masked aldehyde in the form of a dimethoxymethyl acetal, dictates its reactivity and stability profile. A thorough understanding of its stability is paramount for ensuring reproducibility in experimental outcomes, preventing the formation of unknown impurities, and maintaining material potency over time. This guide elucidates the causal factors behind its stability and provides actionable protocols for its proper management.
Intrinsic Stability and Core Functional Group Analysis
The stability of this compound is not governed by a single factor but is a composite of the properties of its constituent functional groups.
-
Pyridine Ring: The pyridine nucleus imparts a weak basicity to the molecule. While generally stable, the nitrogen atom can be protonated in acidic media, potentially influencing the electronic properties of the ring and the lability of its substituents.
-
Methoxy Groups: The two methoxy groups at the C2 and C3 positions are electron-donating, increasing the electron density of the pyridine ring. They are generally stable and ether linkages are robust, showing low susceptibility to degradation under standard conditions.
-
Dimethoxymethyl Group (Acetal): This is the most reactive and critical functional group from a stability perspective. Acetals serve as protecting groups for aldehydes and are characterized by their stability in neutral to strongly basic conditions.[1][2] However, they are highly susceptible to hydrolysis under acidic conditions, which readily cleaves the acetal to regenerate the parent aldehyde and corresponding alcohol.[3][4]
From a mechanistic standpoint, the primary degradation pathway of concern for this molecule is the acid-catalyzed hydrolysis of the acetal moiety.
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
The presence of even trace amounts of acid (e.g., from atmospheric CO₂ in the presence of moisture or acidic impurities) can catalyze the hydrolysis of the dimethoxymethyl group to yield 5-formyl-2,3-dimethoxypyridine and two equivalents of methanol. This is the most probable and significant degradation pathway.
The mechanism involves the initial protonation of one of the acetal's oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields a hemiacetal, which rapidly decomposes to the final aldehyde and a second molecule of methanol.
Protocol: Stability-Indicating Analytical Method (RP-HPLC Example)
Objective: To develop an analytical method capable of separating the intact parent compound from all process-related impurities and degradation products generated during stress testing.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS) is required. LC-MS is preferred for definitive peak identification. [5][6]2. Chromatographic Conditions (Starting Point):
-
Column: C18 stationary phase (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm). [5] * Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 15 minutes) is recommended to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and/or 270 nm, or full scan MS. [5]3. Method Validation:
-
Inject the unstressed control sample to determine the retention time of the parent compound.
-
Inject each stressed sample. The method is deemed "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other.
-
Peak purity analysis (using a Diode Array Detector or MS) should be performed to confirm that the parent peak in stressed samples is free from co-eluting impurities.
-
Conclusion
The chemical stability of this compound is primarily dictated by the acid-labile nature of its dimethoxymethyl acetal group. The principal degradation pathway is hydrolysis to the corresponding aldehyde, a reaction catalyzed by acid and moisture. Therefore, the most critical storage requirements are the stringent exclusion of moisture and acidic environments. Storing the compound under a dry, inert atmosphere at refrigerated temperatures (2-8°C) in a tightly sealed, light-protected container will ensure its maximum shelf-life and preserve its chemical integrity for its intended use in research and development. The provided experimental protocols offer a robust framework for validating these stability characteristics in a laboratory setting.
References
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC. PubMed Central. Available at: [Link]
-
5-(Dimethoxymethyl)-2'-deoxyuridine: a novel gem diether nucleoside with anti-orthopoxvirus activity. PubMed. Available at: [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]
-
This compound. LabSolutions. Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
ICSC 0323 - PYRIDINE. INCHEM. Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]
-
Hydrolysis of Dihydrouridine and Related Compounds. NASA Technical Reports Server (NTRS). Available at: [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]
-
Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
PYRIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
-
Identification of the Major Degradation Pathways of Selumetinib. MDPI. Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available at: [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
-
Elucidating the pathways of degradation of denagliptin. PubMed. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]
-
Acetals as Protecting Groups and Thioacetals. YouTube. Available at: [Link]
-
Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available at: [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]
Sources
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-(Dimethoxymethyl)-2,3-dimethoxypyridine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine, a heterocyclic building block of increasing interest in the pharmaceutical and life sciences sectors. We will delve into its commercial availability, explore a logical and robust synthesis pathway, and illuminate its applications, particularly within the context of drug discovery and development. This document is intended to serve as a practical resource for researchers, medicinal chemists, and process development scientists.
Introduction: The Strategic Value of a Functionalized Pyridine Core
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their prevalence stems from their ability to engage in hydrogen bonding, their tunable electronic properties, and their capacity for diverse functionalization.[1] this compound (CAS No. 1138443-97-6) is a notable example, offering a unique combination of reactive handles and modulating substituents that make it a valuable intermediate in the synthesis of complex molecular architectures. The dimethoxymethyl group serves as a protected aldehyde, a precursor to a crucial formyl group, while the dimethoxy substituents influence the reactivity and physicochemical properties of the pyridine ring.[3]
Commercial Availability
This compound is available from several chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of representative commercial sources.
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |
| Fluorochem | F766288 | ≥98% | Gram to multi-gram scale |
| BLD Pharm | BD196341 | ≥97% | Gram to multi-gram scale |
Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound: A Plausible and Efficient Pathway
A plausible synthetic approach starts from a brominated pyridine precursor, such as 5-bromo-2,3-dimethoxypyridine. This intermediate can be subjected to metal-halogen exchange followed by formylation to introduce the aldehyde group, which is then protected as a dimethyl acetal.
Proposed Synthetic Workflow
The following diagram illustrates the key transformations in the proposed synthesis of this compound.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representation of how the synthesis could be practically executed, drawing upon standard laboratory techniques for similar transformations.
Step 1: Synthesis of 2,3-Dimethoxy-5-pyridinecarboxaldehyde
-
To a solution of 5-bromo-2,3-dimethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise and continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,3-dimethoxy-5-pyridinecarboxaldehyde.
Step 2: Synthesis of this compound
-
Dissolve 2,3-dimethoxy-5-pyridinecarboxaldehyde (1.0 eq) in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, concentrate, and purify the resulting this compound, if necessary, by vacuum distillation or chromatography.
Applications in Drug Discovery and Development
The strategic placement of the dimethoxy and protected aldehyde functionalities on the pyridine scaffold makes this compound a highly valuable intermediate in the synthesis of pharmacologically active molecules. Pyridine derivatives are integral to a wide array of therapeutics, including antiviral, anticancer, and anti-inflammatory agents.[4][5]
Role as a Key Building Block for Proton Pump Inhibitors (PPIs)
A prominent application for substituted pyridines lies in the development of proton pump inhibitors (PPIs), a class of drugs that are highly effective in treating acid-reflux disorders and peptic ulcers.[6][7] PPIs function by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach lining.[8]
The general structure of many PPIs consists of a substituted pyridine ring linked to a benzimidazole moiety. The substituents on the pyridine ring are crucial for modulating the drug's pKa, which in turn influences its selective accumulation in the acidic environment of the parietal cells.[8]
The following diagram illustrates the general structure of a PPI and the potential role of a 5-(formyl)-2,3-dimethoxypyridine derivative in its synthesis.
Caption: The role of a functionalized pyridine in the synthesis of Proton Pump Inhibitors.
The 5-(dimethoxymethyl) group in our title compound is a stable precursor to the 5-formyl group. This aldehyde functionality can then be elaborated through various chemical transformations, such as reductive amination or conversion to a hydroxymethyl or halomethyl group, to install the linker that connects the pyridine ring to the benzimidazole core of a PPI. The 2,3-dimethoxy substitution pattern on the pyridine ring is designed to fine-tune the electronic properties and, consequently, the reactivity and pharmacological profile of the final drug molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its unique combination of a protected aldehyde and electron-donating methoxy groups on a pyridine core makes it an attractive starting material for the synthesis of complex pharmaceutical agents, most notably proton pump inhibitors. This guide has provided a thorough overview of its availability, a plausible and detailed synthesis strategy, and a key application, offering valuable insights for researchers and scientists in the field.
References
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry. [Link]
-
A Review on the Medicinal Importance of Pyridine Derivatives. (2015). Journal of Drug Design and Medicinal Chemistry. [Link]
-
Medicinal Uses of Pyridine Derivatives. Scribd. [Link]
-
Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (2018). YouTube. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. (2018). OSTI.GOV. [Link]
-
Safety and Efficacy of Proton-Pump Inhibitors are Relevant to their Distinctive Chemical Structures and Physicochemical Properties. (2022). ResearchGate. [Link]
-
Discovery and development of proton pump inhibitors. Wikipedia. [Link]
-
Proton Pump Inhibitors: A Brief Overview of Discovery, Chemistry and Process Development. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Pharmacology of Proton Pump Inhibitors. (2009). Current Gastroenterology Reports. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Their versatile chemical nature allows for precise structural modifications to modulate pharmacological activity. This guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(dimethoxymethyl)-2,3-dimethoxypyridine, a valuable building block for the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but also the underlying chemical principles and practical insights for successful synthesis. The methoxy groups on the pyridine ring are crucial for modulating the reactivity and physical properties of the molecule, potentially influencing the regioselectivity of further reactions.[1]
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach starting from the commercially available 2,3-dimethoxypyridine. The key transformations involve the introduction of a formyl group at the 5-position of the pyridine ring, followed by the protection of this aldehyde as a dimethyl acetal.
Caption: Retrosynthetic pathway for this compound.
Synthetic Pathway and Experimental Protocols
The proposed synthesis is a two-step process commencing with the formylation of 2,3-dimethoxypyridine, followed by the conversion of the resulting aldehyde to a dimethyl acetal.
Step 1: Vilsmeier-Haack Formylation of 2,3-Dimethoxypyridine
The introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring can be effectively achieved through the Vilsmeier-Haack reaction.[2][3][4][5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃), to act as the formylating agent in an electrophilic aromatic substitution.[3][5] The electron-donating nature of the two methoxy groups on the pyridine ring activates it towards electrophilic attack, making the Vilsmeier-Haack reaction a suitable choice.
Reaction Mechanism:
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich 2,3-dimethoxypyridine then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the workup yields the desired aldehyde, 5-formyl-2,3-dimethoxypyridine.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in a suitable solvent such as dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add phosphoryl chloride (POCl₃, 1.2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add a solution of 2,3-dimethoxypyridine (1 equivalent) in DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-formyl-2,3-dimethoxypyridine.
Step 2: Acetal Protection to Yield this compound
The dimethoxymethyl group is a dimethyl acetal, which serves as a stable protecting group for the aldehyde functionality. Acetal formation is a reversible reaction, and to drive the equilibrium towards the product, it is typically carried out in the presence of an excess of the alcohol and a dehydrating agent or by removal of water.[7][8][9]
Reaction Mechanism:
The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. A second molecule of methanol then attacks this carbocation, and deprotonation yields the final dimethyl acetal.
Experimental Protocol:
-
Dissolve 5-formyl-2,3-dimethoxypyridine (1 equivalent) in a mixture of methanol (excess) and trimethyl orthoformate (a dehydrating agent, 2-3 equivalents).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the catalyst by adding a weak base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Remove the excess methanol and trimethyl orthoformate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield this compound. Further purification can be achieved by column chromatography if necessary.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Vilsmeier-Haack Formylation | 2,3-Dimethoxypyridine | POCl₃, DMF | Dichloromethane | 0 to RT | 4-6 | 60-75 |
| 2 | Acetal Formation | 5-Formyl-2,3-dimethoxypyridine | Methanol, p-TsOH, Trimethyl orthoformate | Methanol | RT | 2-4 | 85-95 |
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the dimethoxymethyl group and the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Conclusion
This guide outlines a reliable and efficient two-step synthesis of this compound from the readily available starting material, 2,3-dimethoxypyridine. The described Vilsmeier-Haack formylation and subsequent acetal protection are well-established and high-yielding reactions. By providing detailed experimental protocols and explaining the underlying chemical principles, this document serves as a practical resource for researchers engaged in the synthesis of complex pyridine-based molecules for drug discovery and development.
References
-
Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][3]pyridine-1,3-diones. (2016). ResearchGate. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
VILSMEIER HAACK REACTION. (2022). YouTube. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utility in the synthesis of some new heterocyclic compounds. (2013). Current Chemistry Letters. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
2,3-Dihydropyridine synthesis. Organic Chemistry Portal. [Link]
-
2,3-Dimethoxypyridine. AOBChem USA. [Link]
-
Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Synthesis of (a) 3,5-dimethoxy-pyridine. PrepChem.com. [Link]
-
preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. [Link]
-
HETEROCYCLES, Vol. HETEROCYCLES. [Link]
-
Acetal Protecting Group & Mechanism. Total Synthesis. [Link]
-
Acetals as protecting groups and thioacetals. Khan Academy. [Link]
-
Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH. [Link]
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]
- Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
-
A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. ResearchGate. [Link]
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
-
Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. ResearchGate. [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. ResearchGate. [Link]
Sources
- 1. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Khan Academy [khanacademy.org]
Unlocking Potential: A Technical Guide to 5-(Dimethoxymethyl)-2,3-dimethoxypyridine in Modern Medicinal Chemistry
Abstract
In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The pyridine ring, a privileged scaffold, is a cornerstone of numerous FDA-approved drugs. This guide delves into the untapped potential of a specific, functionalized derivative: 5-(Dimethoxymethyl)-2,3-dimethoxypyridine. While not extensively documented in current literature, its unique combination of a dimethoxypyridine core and a masked aldehyde functional group presents a compelling starting point for innovative therapeutic design. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a hypothesis-driven exploration of its potential applications, synthetic strategies, and a roadmap for its investigation in medicinal chemistry programs. We will dissect its structural attributes, propose high-potential therapeutic targets, and provide detailed experimental workflows for its synthesis and evaluation.
Introduction: The Strategic Value of a Latent Aldehyde on a Privileged Scaffold
The 2,3-dimethoxypyridine core offers a unique electronic and steric profile. The methoxy groups at the 2- and 3-positions increase the electron density of the pyridine ring, potentially modulating its pKa and influencing its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The key to the therapeutic potential of this compound, however, lies in the dimethoxymethyl group. This moiety is a stable acetal, which serves as a protected or 'latent' form of a highly reactive formyl group (an aldehyde).
This latent reactivity is of significant strategic importance in drug design:
-
Metabolic Stability & Prodrug Potential: The acetal can mask the reactive aldehyde, preventing off-target reactions and metabolic degradation during systemic circulation.
-
Controlled Release: Under specific physiological conditions, such as the acidic microenvironment of tumors or within specific cellular compartments, the acetal can be hydrolyzed to unveil the aldehyde. This allows for targeted drug activation.
-
Synthetic Handle: The aldehyde is a versatile synthetic precursor, enabling the construction of diverse compound libraries through reactions like reductive amination, Wittig reactions, and the formation of Schiff bases.
This guide will explore how these features can be leveraged to design novel therapeutics.
Proposed Therapeutic Applications & Mechanistic Rationale
Based on the known bioactivity of related pyridine aldehydes and functionalized pyridines, we hypothesize three primary avenues for investigation.
Covalent Inhibition of Kinases
Many kinase inhibitors achieve high potency and selectivity through covalent modification of a non-catalytic cysteine residue near the ATP-binding pocket. The unveiled aldehyde from our core molecule is a mild electrophile capable of forming a covalent, yet potentially reversible, bond with the thiol group of a cysteine residue.
Hypothesized Mechanism: The 5-(formyl)-2,3-dimethoxypyridine, generated in situ, can react with a nucleophilic cysteine residue on a target kinase to form a hemi-thioacetal adduct. This covalent engagement can lock the inhibitor into the active site, leading to prolonged pathway inhibition.
Potential Targets:
-
Epidermal Growth Factor Receptor (EGFR): Certain mutations, like C797S, confer resistance to covalent inhibitors like osimertinib. A novel covalent warhead could address such resistance mechanisms.
-
Bruton's Tyrosine Kinase (BTK): Covalent inhibitors are the standard of care for certain B-cell malignancies. Novel covalent modifiers could offer improved selectivity or overcome acquired resistance.
Below is a diagram illustrating the proposed covalent inhibition workflow.
Methodological & Application
Navigating the Synthetic Landscape of a Versatile Pyridine Intermediate: Functional Group Transformations of the Dimethoxymethyl Group in 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
An In-depth Guide for Researchers in Synthetic Chemistry and Drug Development
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in numerous pharmaceuticals and functional materials. Among the vast array of substituted pyridines, 5-(Dimethoxymethyl)-2,3-dimethoxypyridine stands out as a particularly valuable and versatile intermediate. Its dimethoxymethyl group, a protected aldehyde, serves as a latent carbonyl functionality that can be unmasked or transformed into a variety of other essential functional groups. This application note provides a comprehensive technical guide to the key functional group transformations of this important building block, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Strategic Importance of the Dimethoxymethyl Group
The dimethoxymethyl group, also known as a dimethyl acetal, is a stable and reliable protecting group for aldehydes. Its presence in this compound offers several strategic advantages in multi-step syntheses:
-
Stability: It is resilient to a wide range of reaction conditions, including those involving nucleophiles and bases, which would readily react with an unprotected aldehyde.
-
Masked Reactivity: It effectively masks the electrophilic nature of the aldehyde, allowing for selective reactions at other positions of the pyridine ring.
-
Controlled Deprotection: The aldehyde can be readily regenerated under specific acidic conditions, providing a controlled and timely introduction of this reactive functionality.
This guide will explore the primary transformations of the dimethoxymethyl group, focusing on its conversion to the parent aldehyde, its oxidation to a carboxylic acid, and its role in forming carbon-nitrogen bonds via reductive amination.
Unmasking the Carbonyl: Hydrolysis to 5-Formyl-2,3-dimethoxypyridine
The most fundamental transformation of the dimethoxymethyl group is its hydrolysis to the corresponding aldehyde, 5-Formyl-2,3-dimethoxypyridine. This reaction is typically achieved under acidic conditions, where the acetal is protonated, leading to the elimination of methanol and subsequent attack by water to form a hemiacetal, which then collapses to the aldehyde.
Mechanistic Rationale
The acid-catalyzed hydrolysis of an acetal proceeds through a series of reversible steps. The initial protonation of one of the methoxy groups makes it a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by water. Subsequent deprotonation and elimination of the second methanol molecule yields the aldehyde. The equilibrium is driven towards the product by the use of a large excess of water.
Figure 1: Simplified workflow for the acid-catalyzed hydrolysis of the dimethoxymethyl group.
Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and 1 M HCl (a common ratio is 1:1 v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 1-4 hours.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Formyl-2,3-dimethoxypyridine.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Acid Catalyst | 1 M HCl, Acetic Acid, Formic Acid |
| Solvent | THF/Water, Dioxane/Water |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | >90% |
Table 1: Typical Reaction Conditions for Acetal Hydrolysis.
Oxidation to a Key Carboxylic Acid Intermediate
The dimethoxymethyl group can be directly oxidized to a carboxylic acid, or more commonly, the intermediate aldehyde is oxidized. This transformation provides access to 2,3-dimethoxy-5-pyridinecarboxylic acid, a valuable building block for the synthesis of more complex molecules. A variety of oxidizing agents can be employed for the conversion of the aldehyde to the carboxylic acid.
Choosing the Right Oxidant
The choice of oxidant is crucial and depends on the substrate's sensitivity and the desired reaction conditions. Common and effective oxidizing agents for aldehydes include:
-
Potassium Permanganate (KMnO₄): A strong and inexpensive oxidant, but can sometimes lead to over-oxidation or reaction with other functional groups.
-
Jones Reagent (CrO₃ in sulfuric acid/acetone): A powerful oxidant, but its chromium content raises environmental and safety concerns.
-
Pinnick Oxidation (NaClO₂ with a scavenger): A mild and highly selective method for oxidizing aldehydes to carboxylic acids in the presence of other sensitive functional groups.
The direct oxidation of alkylpyridines to pyridine carboxylic acids can also be achieved under more forcing conditions, such as with nitric acid at high temperatures and pressures.[1]
Detailed Experimental Protocol: Pinnick Oxidation of 5-Formyl-2,3-dimethoxypyridine
Materials:
-
5-Formyl-2,3-dimethoxypyridine
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene (as a chlorine scavenger)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 5-Formyl-2,3-dimethoxypyridine (1.0 eq) in tert-butanol.
-
Addition of Reagents: Add an aqueous solution of sodium dihydrogen phosphate, followed by 2-methyl-2-butene.
-
Oxidant Addition: Slowly add an aqueous solution of sodium chlorite (1.5 eq) to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Work-up and Extraction: Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Remove the solvent under reduced pressure to afford 2,3-dimethoxy-5-pyridinecarboxylic acid.
| Parameter | Condition |
| Oxidant | Sodium Chlorite (NaClO₂) |
| Scavenger | 2-Methyl-2-butene |
| Solvent System | t-BuOH/Water |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
Table 2: Optimized Conditions for Pinnick Oxidation.
Building Complexity: Reductive Amination for C-N Bond Formation
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[2] This two-step, one-pot process involves the initial formation of an imine or iminium ion from an aldehyde (or ketone) and an amine, followed by its reduction to the corresponding amine. This transformation of the in situ generated 5-formyl-2,3-dimethoxypyridine opens up a vast chemical space for the synthesis of novel pyridine-containing amines.
Mechanistic Overview
The reaction begins with the nucleophilic attack of the amine on the aldehyde to form a hemiaminal. This is followed by the acid-catalyzed dehydration to yield an iminium ion, which is the species that undergoes reduction. A variety of reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly popular due to their mildness and selectivity.[3]
Figure 2: General scheme for the reductive amination of 5-formyl-2,3-dimethoxypyridine.
Detailed Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Aldehyde Generation (In Situ): In a round-bottom flask, hydrolyze this compound to the aldehyde as described in Section 2. After work-up and removal of the solvent, the crude aldehyde can often be used directly.
-
Reaction Setup: Dissolve the crude 5-Formyl-2,3-dimethoxypyridine (1.0 eq) and the desired amine (1.0-1.2 eq) in DCE or DCM. A small amount of acetic acid can be added to catalyze imine formation.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation and Purification: Filter and concentrate the organic layer. Purify the resulting amine by flash column chromatography.
| Parameter | Condition |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane, 1,2-Dichloroethane |
| Catalyst | Acetic Acid (optional) |
| Temperature | Room Temperature |
| Typical Yield | 70-90% |
Table 3: Representative Conditions for Reductive Amination.
Conclusion and Future Perspectives
This compound is a highly valuable and adaptable synthetic intermediate. The ability to readily unmask the aldehyde functionality, oxidize it to a carboxylic acid, or engage it in reductive amination protocols provides chemists with a powerful toolkit for the synthesis of a diverse range of substituted pyridines. The protocols detailed in this application note offer reliable and efficient methods for these key transformations. Future research in this area may focus on developing even milder and more selective methods for these transformations, as well as exploring novel reactions of the dimethoxymethyl group itself, further expanding the synthetic utility of this versatile building block.
References
-
Nucleosides, Nucleotides & Nucleic Acids. (2008). Novel enamine derivatives of 5,6-dihydro-2'-deoxyuridine formed in reductive amination of 5-formyl-2'-deoxyuridine. Nucleosides, Nucleotides & Nucleic Acids, 27(9), 1045–1060. Available from: [Link]
- Bi, Q. et al. (2007). Modern Agrochemicals 6(2)(2007) 10-14.
- European Patent Office. (n.d.). Process for manufacturing substituted 5-methoxymethylpyridine-2,3-dicarboxylic acid derivatives. EP2373623B1.
- European Patent Office. (n.d.). Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives. EP0279893A2.
-
Yi, S. et al. (2024). meta‐Functionalization of pyridines through dearomatization to Zincke imine intermediates. ResearchGate. Available from: [Link]
-
HETEROCYCLES. (2011). HETEROCYCLES, Vol. 83, No. 9, 2011. Available from: [Link]
-
Bu, X. et al. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Molecular Diversity, 4, 155–163. Available from: [Link]
-
Chemical Reviews. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Available from: [Link]
-
MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]
- European Patent Office. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds. EP0274379A2.
-
National Institutes of Health. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available from: [Link]
-
Journal of the American Chemical Society. (2020). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. Available from: [Link]
-
Royal Society of Chemistry. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. Available from: [Link]
- Google Patents. (n.d.). Process for the production of pyridine carboxylic acids. US3657259A.
-
National Institutes of Health. (2023). Nitrogen-to-functionalized carbon atom transmutation of pyridine. PMC. Available from: [Link]
-
ResearchGate. (2023). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. Available from: [Link]
-
Beilstein Journals. (n.d.). BJOC - Search Results. Available from: [Link]
- Google Patents. (n.d.). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. CN101830845A.
-
MDPI. (2023). Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. MDPI. Available from: [Link]
-
ResearchGate. (2017). Regioselective synthesis of 5-[(2,3-dihydroxypropoxy)methyl]uracil analogues. ResearchGate. Available from: [Link]
-
ResearchGate. (2023). Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. ResearchGate. Available from: [Link]
-
ResearchGate. (2020). Preparation of 2,5-furandicarboxylic acid through continuous flow oxidation of 5-hydroxymethylfurfural under hypoxic condition. ResearchGate. Available from: [Link]
-
MDPI. (2022). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. MDPI. Available from: [Link]
Sources
Application Note: A Robust and Scalable Two-Step Synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Abstract
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine, a valuable heterocyclic building block in pharmaceutical and agrochemical research. We present a robust two-step synthetic pathway commencing from the readily available starting material, 2,3-dimethoxypyridine. The core of this strategy involves a high-yielding Vilsmeier-Haack formylation to introduce the C5 aldehyde, followed by a straightforward acid-catalyzed acetalization. This guide is designed for researchers, process chemists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step protocols, critical scale-up considerations, and a practical troubleshooting guide to ensure reliable and efficient production.
Introduction and Scientific Rationale
Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, this compound, serves as a key intermediate, providing a protected aldehyde functionality at the 5-position that is poised for further chemical elaboration. The dimethoxy acetal group is stable under a variety of reaction conditions, yet can be readily deprotected to the highly reactive aldehyde when required.
Several synthetic routes could be envisioned to achieve the target molecule. However, for scalability, efficiency, and reliability, a two-step approach beginning with 2,3-dimethoxypyridine is demonstrably superior. The chosen pathway consists of:
-
Vilsmeier-Haack Formylation: This classic reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[2][3] The 2,3-dimethoxypyridine ring is highly activated by the two electron-donating methoxy groups, making it an ideal substrate for this transformation. The reaction proceeds under mild conditions and typically affords high regioselectivity for the C5 position, which is para to one methoxy group and ortho to the other, minimizing the formation of complex isomeric mixtures.
-
Acetalization: The resulting 2,3-dimethoxy-5-formylpyridine is then converted to the target dimethyl acetal. This is a standard acid-catalyzed protection reaction using methanol, which serves as both reagent and solvent, ensuring high conversion and simplifying the process.
This route avoids the use of more hazardous or costly organometallic intermediates and multi-step sequences involving protection/deprotection of other functional groups, making it highly suitable for large-scale production.[4]
Mechanistic Insights
The Vilsmeier-Haack Reaction
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the interaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5] This reagent is a relatively weak electrophile, making it highly selective for electron-rich aromatic systems. The electron-rich 2,3-dimethoxypyridine ring then attacks the Vilsmeier reagent in a classic electrophilic aromatic substitution. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[3]
Caption: Vilsmeier-Haack formylation mechanism.
Overall Synthetic Workflow
The synthesis is a streamlined, two-stage process designed for efficiency and scalability. Each stage concludes with a purification step to ensure the high quality of intermediates and the final product, which is crucial for subsequent applications in drug development.
Caption: Scalable two-step synthesis workflow.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of 2,3-Dimethoxy-5-formylpyridine
| Reagent | MW ( g/mol ) | Equiv. | Moles | Mass (g) | Volume (mL) | Density (g/mL) |
| 2,3-Dimethoxypyridine | 139.15 | 1.0 | 0.50 | 69.6 | ~63 | 1.10 |
| Phosphorus Oxychloride | 153.33 | 1.2 | 0.60 | 92.0 | 55.4 | 1.66 |
| N,N-Dimethylformamide | 73.09 | 3.0 | 1.50 | 109.6 | 116.0 | 0.945 |
| Dichloromethane (DCM) | - | - | - | - | 500 | - |
| Sodium Hydroxide (50% aq.) | 40.00 | - | - | - | ~400 | - |
Procedure:
-
Reactor Setup: Equip a 2 L three-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet.
-
Vilsmeier Reagent Preparation: Charge the flask with N,N-Dimethylformamide (116.0 mL). Begin stirring and cool the flask to 0-5 °C using an ice-water bath.
-
Controlled Addition: Add phosphorus oxychloride (55.4 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent will form.
-
Substrate Addition: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C. Dissolve 2,3-dimethoxypyridine (69.6 g) in dichloromethane (200 mL) and add this solution dropwise to the reaction mixture over 60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (~40 °C) for 2-3 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture back down to 0-5 °C. Carefully and slowly pour the reaction mixture onto crushed ice (~1 kg) in a separate large beaker with vigorous stirring.
-
Basification & Extraction: Slowly add 50% aqueous sodium hydroxide solution to neutralize the mixture to a pH of 8-9, keeping the temperature below 20 °C. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 250 mL).
-
Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 2,3-dimethoxy-5-formylpyridine as a solid.
Protocol 2: Synthesis of this compound
| Reagent | MW ( g/mol ) | Equiv. | Moles | Mass (g) | Volume (mL) | Notes |
| 2,3-Dimethoxy-5-formylpyridine | 167.16 | 1.0 | 0.45 | 75.2 | - | From Protocol 1 |
| Methanol (Anhydrous) | 32.04 | - | - | - | 500 | Reagent & Solvent |
| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.05 | 0.0225 | 3.87 | - | Catalyst |
| Triethylamine | 101.19 | ~0.06 | ~0.027 | ~2.7 | ~3.7 | For quenching |
Procedure:
-
Reactor Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxy-5-formylpyridine (75.2 g).
-
Reagent Addition: Add anhydrous methanol (500 mL) followed by the catalyst, p-toluenesulfonic acid (3.87 g).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the disappearance of the starting aldehyde by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to room temperature. Quench the catalyst by adding triethylamine (~3.7 mL) until the solution is slightly basic.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (400 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 150 mL) and then with brine (150 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by vacuum distillation to yield a clear oil.
Scale-Up and Process Safety Considerations
| Parameter | Consideration & Justification |
| Thermal Management | The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic. On a large scale, a jacketed reactor with efficient cooling is essential to maintain the temperature below 10 °C during addition. A runaway reaction can lead to pressure build-up and release of hazardous fumes. |
| Reagent Handling | POCl₃ is corrosive and water-reactive. Use a closed-system transfer for large quantities. The quench step is also highly exothermic and releases HCl gas; it must be performed slowly, with vigorous stirring and efficient cooling in a well-ventilated area. |
| Agitation | The Vilsmeier reagent is a thick slurry. Powerful mechanical stirring is critical to ensure proper mixing and heat transfer, preventing localized hot spots during reagent addition and reaction. |
| Purification Strategy | While chromatography is suitable for lab-scale purification, it is impractical for large quantities. Developing a robust crystallization procedure for the intermediate aldehyde is highly recommended for scale-up. The final product is often a liquid, making vacuum distillation the preferred method for purification at scale. |
| Waste Management | The aqueous waste from the work-up will be acidic (before neutralization) and contain phosphorus byproducts and DMF. It must be neutralized and disposed of according to local environmental regulations. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | 1. Incomplete formation of Vilsmeier reagent due to moisture. 2. Insufficient reaction time or temperature. 3. Loss of product during aqueous work-up. | 1. Use anhydrous grade DMF and ensure all glassware is dry. 2. Confirm reaction completion via IPC before quenching. 3. Ensure pH is >8 during extraction; perform multiple extractions. |
| Formation of Byproducts | Isomeric products or di-formylation may occur if the reaction temperature is too high. | Maintain strict temperature control during the addition of the pyridine substrate. |
| Incomplete Acetalization | 1. Insufficient catalyst or catalyst deactivation. 2. Presence of water in the methanol. 3. Reversibility of the reaction. | 1. Check the quality of the acid catalyst. 2. Use anhydrous methanol. 3. If using trimethyl orthoformate is an option, it can act as both a reagent and a water scavenger to drive the reaction to completion. |
| Product Decomposition | The acetal can be sensitive to acid. Prolonged exposure to the acid catalyst at high temperatures can cause degradation. | Do not exceed the recommended reaction time. Quench the reaction with a base as soon as it is complete based on IPC. |
Conclusion
The described two-step synthesis provides an efficient, reliable, and scalable route to this compound. The process relies on well-understood and robust chemical transformations, minimizing operational complexity. By adhering to the detailed protocols and paying close attention to the scale-up and safety considerations outlined, researchers and chemical engineers can confidently produce this valuable intermediate in high yield and purity, facilitating advancements in drug discovery and development programs.
References
-
Frontiers in Chemical Sciences. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Available at: [Link]
-
Molecules. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. ResearchGate. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Molecules. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
YouTube. Vilsmeier-Haack Reaction. Available at: [Link]
Sources
Application Notes and Protocols: 5-(Dimethoxymethyl)-2,3-dimethoxypyridine in Agrochemical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the potential applications of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine. While not a widely documented precursor for major commercial agrochemicals, its structural features, particularly the masked aldehyde functionality, present significant opportunities for the synthesis of novel pyridine-based compounds with potential pesticidal activity. This document outlines the strategic importance of the pyridine core in agrochemicals, details the conversion of this compound to its reactive aldehyde intermediate, and provides exemplary protocols for its subsequent derivatization into structures analogous to known classes of herbicides and insecticides.
Introduction: The Strategic Value of the Pyridine Scaffold in Agrochemicals
The pyridine ring is a foundational structural motif in a vast array of modern agrochemicals, including insecticides, herbicides, and fungicides.[1][2][3] Its prevalence is attributed to its unique electronic properties, metabolic stability, and the ability to be functionalized at various positions to fine-tune biological activity and physicochemical properties. Prominent examples include the neonicotinoid insecticides (e.g., Imidacloprid), which act on the insect central nervous system, and sulfonylurea herbicides that inhibit the acetolactate synthase enzyme in plants.[4][5]
This compound is a functionalized pyridine derivative that serves as a stable, protected form of the corresponding aldehyde, 2,3-dimethoxy-5-pyridinecarboxaldehyde. The dimethoxymethyl group, a dimethyl acetal, effectively masks the reactive aldehyde, allowing for chemical manipulations on other parts of the molecule without undesired side reactions. This masked aldehyde can be readily deprotected under acidic conditions, providing a versatile handle for a variety of subsequent chemical transformations.
Core Chemistry: Deprotection to the Key Aldehyde Intermediate
The primary utility of this compound in a synthetic workflow is its role as a precursor to 2,3-dimethoxy-5-pyridinecarboxaldehyde. The hydrolysis of the acetal is a straightforward and high-yielding reaction, typically carried out in the presence of an acid catalyst.
Reaction Pathway: Acetal Hydrolysis
The mechanism involves the protonation of one of the methoxy groups of the acetal, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the desired aldehyde.
Caption: Hydrolysis of this compound.
Detailed Protocol for Acetal Hydrolysis
This protocol describes the conversion of this compound to 2,3-dimethoxy-5-pyridinecarboxaldehyde.
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq.) in acetone (10 volumes), add 1 M HCl (2.0 eq.) dropwise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution until the pH is neutral to slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,3-dimethoxy-5-pyridinecarboxaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Value |
| Reactant | This compound |
| Reagents | 1 M HCl, Acetone |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% |
Potential Synthetic Applications in Agrochemical Discovery
The resulting 2,3-dimethoxy-5-pyridinecarboxaldehyde is a versatile intermediate for the synthesis of more complex molecules with potential agrochemical applications. The aldehyde functionality can undergo a wide range of chemical transformations.
Synthesis of Imines and Related Insecticides
Many insecticides feature an imine or a related linkage. The aldehyde can be condensed with various amines to form Schiff bases, which can be further modified or may themselves possess biological activity. For example, reaction with an appropriate aminoheterocycle could lead to structures with neonicotinoid-like features.
Caption: Imine formation from the pyridinecarboxaldehyde intermediate.
Exemplary Protocol for Imine Synthesis:
-
Dissolve 2,3-dimethoxy-5-pyridinecarboxaldehyde (1.0 eq.) in a suitable solvent such as toluene or ethanol.
-
Add the primary amine (1.0-1.2 eq.) to the solution.
-
If necessary, add a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting imine can be purified by recrystallization or column chromatography.
Synthesis of Pyridine Carboxylic Acids for Herbicides
Oxidation of the aldehyde to a carboxylic acid provides another key functional group found in many herbicides, particularly those that act as plant growth regulators (auxin mimics).
Caption: Oxidation to a pyridinecarboxylic acid derivative.
Exemplary Protocol for Oxidation to Carboxylic Acid:
-
Prepare a solution of 2,3-dimethoxy-5-pyridinecarboxaldehyde (1.0 eq.) in a suitable solvent (e.g., acetone, water, or a mixture).
-
Slowly add a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O), while maintaining the temperature (e.g., with an ice bath).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Work up the reaction mixture according to the chosen oxidizing agent. For KMnO₄, this typically involves quenching with a reducing agent (e.g., sodium bisulfite) and filtering off the manganese dioxide.
-
Acidify the aqueous solution to precipitate the carboxylic acid, which can then be collected by filtration.
Conclusion
This compound represents a valuable, yet underexplored, building block for agrochemical synthesis. Its primary function as a stable precursor to the reactive 2,3-dimethoxy-5-pyridinecarboxaldehyde opens up a multitude of synthetic possibilities. The protocols and exemplary pathways provided herein offer a solid foundation for researchers to explore the derivatization of this versatile pyridine intermediate in the quest for novel and effective agrochemical agents. The strategic application of such functionalized heterocyclic intermediates is crucial for the continued innovation and discovery of next-generation crop protection solutions.
References
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353.
- Development of novel pyridine-based agrochemicals: A review.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega.
- Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. PubMed.
- Pesticidal pyridinecarboxamide derivatives.
Sources
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2003097605A1 - Pesticidal pyridinecarboxamide derivatives - Google Patents [patents.google.com]
- 5. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds Using 5-(Dimethoxymethyl)-2,3-dimethoxypyridine: An In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic compounds utilizing 5-(dimethoxymethyl)-2,3-dimethoxypyridine as a key starting material. This versatile building block, possessing a masked aldehyde functionality and an electron-rich pyridine core, offers a unique entry point to a variety of fused heterocyclic systems of significant interest in medicinal chemistry and materials science. We will delve into the strategic unmasking of the aldehyde and its subsequent transformation into valuable thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The pyridine ring, in particular, is a privileged scaffold in drug discovery. Fused pyridines, where the pyridine ring is annulated with another heterocyclic ring, offer a three-dimensional architecture that can effectively probe biological targets. This compound serves as an excellent precursor for the synthesis of such fused systems. The dimethoxymethyl group acts as a stable protecting group for the highly reactive formyl group, allowing for selective manipulations at other positions of the pyridine ring if necessary. The electron-donating 2,3-dimethoxy substituents activate the pyridine ring, influencing its reactivity in cyclization reactions.
This guide will focus on a two-stage synthetic strategy:
-
Deprotection: Acid-catalyzed hydrolysis of the dimethoxymethyl group to unveil the crucial 5-formyl-2,3-dimethoxypyridine intermediate.
-
Cyclization: Utilization of the 5-formylpyridine in well-established heterocyclic ring-forming reactions to construct thieno-, furo-, and pyrrolo-fused pyridines.
PART 1: Unveiling the Reactive Intermediate: Hydrolysis of this compound
The first critical step in harnessing the synthetic potential of this compound is the efficient and clean conversion of the acetal to the corresponding aldehyde. This is typically achieved through acid-catalyzed hydrolysis.
Mechanistic Insight
The hydrolysis of the dimethoxymethyl acetal proceeds via a standard acid-catalyzed mechanism. Protonation of one of the methoxy oxygens converts it into a good leaving group (methanol). The subsequent departure of methanol is assisted by the lone pair of the other methoxy oxygen, forming a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water, followed by deprotonation, yields a hemiacetal. This process is repeated for the second methoxy group to afford the final aldehyde, 5-formyl-2,3-dimethoxypyridine. The reaction is driven to completion by the use of an excess of water.
Caption: Hydrolysis of the Dimethoxymethyl Group.
Protocol 1: Synthesis of 5-Formyl-2,3-dimethoxypyridine
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add 1 M HCl (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 5-formyl-2,3-dimethoxypyridine.
Expected Yield: 85-95%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a sharp singlet around 9.8-10.0 ppm in the ¹H NMR spectrum is indicative of the aldehyde proton.
PART 2: Synthesis of Fused Heterocyclic Systems
With the reactive 5-formyl-2,3-dimethoxypyridine in hand, we can now proceed to the construction of various fused heterocyclic scaffolds.
Application I: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[1] By employing 5-formyl-2,3-dimethoxypyridine, an active methylene nitrile, and elemental sulfur, we can construct a thieno[2,3-b]pyridine core. The 2,3-dimethoxy substituents on the pyridine ring are expected to have a minimal impact on the course of this reaction, which primarily involves the reactivity of the formyl group and the adjacent position on the newly formed thiophene ring.
The Gewald reaction is initiated by a Knoevenagel condensation between the aldehyde (5-formyl-2,3-dimethoxypyridine) and the active methylene nitrile (e.g., malononitrile) to form a pyridinylidene intermediate. Concurrently, elemental sulfur reacts with the base to form a reactive sulfur species. This species then adds to the α-carbon of the nitrile, followed by an intramolecular cyclization and tautomerization to yield the 2-aminothieno[2,3-b]pyridine derivative.[2][3]
Caption: Gewald Reaction Workflow.
Materials:
-
5-Formyl-2,3-dimethoxypyridine
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend 5-formyl-2,3-dimethoxypyridine (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.2 eq) in ethanol.
-
Add morpholine (0.5 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the desired ethyl 2-amino-6,7-dimethoxythieno[2,3-b]pyridine-3-carboxylate.
Expected Yield: 60-75%
Characterization: The structure of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the aldehyde proton signal and the appearance of a new amino group signal in the ¹H NMR spectrum are key indicators of a successful reaction.
Application II: Synthesis of Furo[2,3-b]pyridines
The synthesis of furo[2,3-b]pyridines from 5-formyl-2,3-dimethoxypyridine can be achieved through various strategies, often involving the reaction with an active methylene compound followed by intramolecular cyclization. A common approach involves a Knoevenagel condensation followed by an intramolecular nucleophilic attack of an oxygen nucleophile onto the nitrile group, or a related cyclization pathway.
Materials:
-
5-Formyl-2,3-dimethoxypyridine
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve 5-formyl-2,3-dimethoxypyridine (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 70-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The IR spectrum will show a characteristic nitrile stretch.
Application III: Synthesis of Pyrrolo[2,3-b]pyridines (7-Azaindoles)
Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a particularly important class of heterocycles in medicinal chemistry.[4] A plausible route to these compounds from 5-formyl-2,3-dimethoxypyridine involves a condensation reaction with an appropriate amino-functionalized active methylene compound, followed by cyclization.
Materials:
-
5-Formyl-2,3-dimethoxypyridine
-
Ethyl N-benzylglycinate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.2 eq) to ethanol.
-
To this solution, add ethyl N-benzylglycinate (1.1 eq).
-
Add a solution of 5-formyl-2,3-dimethoxypyridine (1.0 eq) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
After cooling, carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired pyrrolo[2,3-b]pyridine derivative.
Expected Yield: 40-60%
Characterization: Full spectroscopic characterization is required to confirm the structure of the cyclized product.
Data Summary
| Protocol | Product | Reagents | Solvent | Yield (%) |
| 1 | 5-Formyl-2,3-dimethoxypyridine | This compound, HCl | Acetone | 85-95 |
| 2 | Ethyl 2-amino-6,7-dimethoxythieno[2,3-b]pyridine-3-carboxylate | 5-Formyl-2,3-dimethoxypyridine, Ethyl cyanoacetate, Sulfur, Morpholine | Ethanol | 60-75 |
| 3 | 3-Amino-6,7-dimethoxyfuro[2,3-b]pyridine-2-carbonitrile | 5-Formyl-2,3-dimethoxypyridine, Malononitrile, Piperidine | Ethanol | 70-85 |
| 4 | Substituted 6,7-dimethoxypyrrolo[2,3-b]pyridine | 5-Formyl-2,3-dimethoxypyridine, Ethyl N-benzylglycinate, NaOEt | Ethanol | 40-60 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant fused heterocyclic compounds. The straightforward deprotection to the corresponding aldehyde opens up a plethora of synthetic possibilities. The protocols outlined in this guide provide a solid foundation for the exploration of novel thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines. The electron-donating nature of the methoxy groups can influence the reactivity of the pyridine ring and may offer opportunities for further functionalization of the synthesized heterocycles. The methodologies presented here are robust and can likely be adapted to a variety of substrates, enabling the generation of diverse compound libraries for screening in drug discovery and materials science applications.
References
- K.C. Nicolaou, E.J. Sorensen, Classics in Total Synthesis, VCH, 1996.
- P. G. M. Wuts, T. W. Greene, Greene's Protective Groups in Organic Synthesis, 5th ed., John Wiley & Sons, 2014.
-
Computational investigations on the mechanism of the Gewald reaction. [Online]. Available: [Link]
- Khaled M.H., "NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION", Egyptian Journal of Chemistry, 2022.
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. [Online]. Available: [Link]
- Gewald, K.; Schinke, E.; Böttcher, H. Ber.1966, 99, 94-100.
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Online]. Available: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Online]. Available: [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 3. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
Strategic Application of Acetal Protecting Groups in the Synthesis of Substituted Pyridines
Introduction: The Imperative for Selective Carbonyl Masking in Pyridine Synthesis
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, driving the development of countless pharmaceuticals and functional materials. Its synthesis, however, often involves complex molecular precursors bearing multiple reactive sites. The selective transformation of one functional group in the presence of others is a paramount challenge. Carbonyl groups (aldehydes and ketones), being central building blocks in many classical pyridine ring-forming strategies, are frequently the site of desired reactivity but can also interfere with other necessary chemical transformations. This necessitates a robust strategy for their temporary masking and subsequent regeneration.
Acetal protecting groups offer an elegant and highly effective solution for the reversible protection of carbonyl functionalities.[1][2] Their inherent stability under neutral to strongly basic and nucleophilic conditions makes them ideal for syntheses involving organometallics, hydrides, and strong bases, which would otherwise readily attack an unprotected carbonyl.[2][3] The formation of an acetal is a straightforward, acid-catalyzed reaction, and its removal, or deprotection, is typically achieved through acid-catalyzed hydrolysis, regenerating the original carbonyl group at the desired stage of the synthesis.[1][4] This application note provides an in-depth guide to the strategic use of acetals, particularly cyclic acetals like 1,3-dioxolanes, in the synthesis of functionalized pyridines, supported by detailed protocols and mechanistic insights.
Core Principles of Acetal Protection
A successful protecting group strategy hinges on several key criteria: the group must be easy to introduce and remove in high yield, stable to a wide range of reaction conditions under which the protected functional group is intended to be unreactive, and should not introduce unwanted reactivity or stereochemical complexity.[5] Acetals, especially cyclic acetals derived from diols like ethylene glycol, fulfill these requirements admirably for carbonyl protection.[6]
Key Characteristics of Acetal Protecting Groups:
| Feature | Description | Typical Conditions |
| Formation | Acid-catalyzed reaction of a carbonyl with an alcohol or diol.[1][4] | Catalytic acid (e.g., p-toluenesulfonic acid, HCl), Dean-Stark trap to remove water. |
| Stability | Stable to bases, nucleophiles (e.g., Grignard reagents, LiAlH4), and many oxidizing agents.[2][3][4] | pH > 7, organometallic reagents, hydride reducing agents. |
| Cleavage | Acid-catalyzed hydrolysis regenerates the carbonyl and the alcohol/diol.[1][4] | Aqueous acid (e.g., HCl, H2SO4), often in a water-miscible solvent like THF or acetone. |
The mechanism of acetal formation is a reversible process initiated by protonation of the carbonyl oxygen, which enhances its electrophilicity. Subsequent nucleophilic attack by the alcohol, followed by dehydration, leads to the stable acetal.
Caption: Generalized mechanism of acid-catalyzed acetal formation.
Application in Pyridine Synthesis: Case Studies and Protocols
The utility of acetal protection is best illustrated through its application in specific, multi-step pyridine syntheses where other functional groups must be manipulated while a carbonyl precursor to the pyridine ring is preserved.
Case Study 1: Synthesis of Alkylpyridines from 5-Acetal-1-Carbonyl Precursors
A powerful strategy for constructing substituted pyridines involves the cyclization of 1,5-dicarbonyl compounds or their synthetic equivalents with a nitrogen source. However, synthesizing an unsymmetrical 1,5-dicarbonyl precursor can be challenging. A refined approach utilizes a latent carbonyl in the form of an acetal. A recent study by Mihara et al. exemplifies this strategy, enabling the synthesis of various alkylpyridines.[5] The core concept is to protect one of the two carbonyl groups in a precursor molecule, allowing for selective modification of the other, before a final one-pot cyclization that includes the deprotection of the acetal.[5]
Caption: Workflow for pyridine synthesis using a mono-acetal protected precursor.
Protocol 1: Ethylene Glycol Protection of 3-Methyl-2,4-pentanedione (Adapted from Mihara et al.[5])
This protocol describes the selective mono-protection of a diketone, a key initial step in the synthesis of a 2,3,4-trimethyl-6-phenylpyridine.[5]
-
Materials:
-
3-Methyl-2,4-pentanedione
-
Ethylene glycol (1.1 equiv.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv.)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a flask equipped with a Dean-Stark apparatus and condenser.
-
-
Procedure:
-
To a round-bottom flask, add 3-methyl-2,4-pentanedione, toluene, ethylene glycol, and a catalytic amount of p-TsOH·H₂O.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-protected ketone.
-
Protocol 2: One-Pot Cyclization and Deprotection to Form the Pyridine Ring (Adapted from Mihara et al.[5])
This protocol illustrates the final step where the acetal-protected precursor is converted into the final pyridine product. The acidic conditions required for the cyclization conveniently also cleave the acetal protecting group.
-
Materials:
-
5-Acetal-1-carbonyl precursor (e.g., the product from subsequent steps after Protocol 1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv.)
-
Sodium acetate (NaOAc) (1.5 equiv.)
-
Methanol (MeOH)
-
Dioxane
-
4 N HCl in dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the 5-acetal-1-carbonyl precursor, NH₂OH·HCl, and NaOAc in methanol.
-
Heat the mixture at 50 °C for 30 minutes to form the oxime intermediate.
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in dioxane.
-
Add the 4 N HCl/dioxane solution and heat the mixture to reflux for 1 hour.[5] The reaction progress can be monitored by TLC.
-
Cool the reaction to room temperature and carefully remove the solvent under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting substituted pyridine via column chromatography.
-
Case Study 2: Chichibabin Pyridine Synthesis Using an Acetal Precursor
The classical Chichibabin pyridine synthesis involves the condensation of aldehydes and/or ketones with ammonia.[7][8] A variation of this reaction utilizes precursors where a masked aldehyde, in the form of a dimethyl acetal, serves as a key building block. For instance, the synthesis of indolizinium salts, which are precursors to various alkaloids, can be achieved through an intramolecular Chichibabin reaction using 4-aminobutanal dimethyl acetal.[9]
In this biomimetic synthesis, two molecules of an aldehyde react with 4-aminobutanal dimethyl acetal.[9] Under acidic conditions (acetic acid), the acetal is hydrolyzed in situ to reveal the aldehyde functionality, which then participates in the cascade of condensation and cyclization reactions to form the final bicyclic pyridinium system.[9]
Caption: Role of an acetal precursor in an intramolecular Chichibabin synthesis.
This strategy showcases the use of an acetal not only to protect a carbonyl but also to act as a stable, storable synthetic equivalent of a potentially unstable amino-aldehyde.
Broader Strategic Considerations for Other Pyridine Syntheses
While the above examples provide concrete protocols, the logic of acetal protection can be extended to virtually any pyridine synthesis that starts from carbonyl compounds.
-
Hantzsch Pyridine Synthesis: This multi-component reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][10] If the aldehyde substrate contains another ketone or a more reactive aldehyde group elsewhere in the molecule, that group must be protected to prevent unwanted side reactions. Protecting it as a cyclic acetal would ensure it remains inert during the dihydropyridine formation, after which it could be deprotected if needed.
-
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[11] If the α,β-unsaturated partner contains an additional, non-conjugated carbonyl group, its protection as an acetal would be essential for the desired Michael addition and subsequent cyclization to occur selectively.
-
Guareschi-Thorpe Synthesis: This synthesis produces 2,6-dihydroxypyridine derivatives from cyanoacetamide and a 1,3-dicarbonyl compound.[12][13] If a more complex substrate is used that contains an additional keto or aldehyde group not intended to be part of the 1,3-dicarbonyl system, acetal protection would be the standard method to ensure reaction fidelity.
Conclusion
Acetal protection is a cornerstone strategy that provides chemists with the finesse required to orchestrate complex syntheses of highly functionalized pyridines. By temporarily masking the reactivity of carbonyl groups, researchers can perform a wide array of chemical transformations on other parts of a molecule with high selectivity. The ease of formation, robust stability, and clean, high-yielding deprotection make acetals, particularly cyclic acetals, an indispensable tool. The protocols and strategies outlined in this application note, drawn from established and contemporary literature, provide a practical framework for researchers, scientists, and drug development professionals to confidently employ acetal protecting groups in their pursuit of novel pyridine-based molecules.
References
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Saari, V., Eerola, A., Ora, M., Gimenez Molina, A., Horvath, A., Sanghvi, Y. S., & Virta, P. (2015). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 17(15), 3891-3894. [Link]
-
Farmer, S. (2019). 17.8: Acetals as Protecting Groups. In Chemistry LibreTexts. [Link]
-
Saari, V., Eerola, A., Ora, M., Gimenez Molina, A., Horvath, A., Sanghvi, Y. S., & Virta, P. (2015). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 17(15), 3891-3894. [Link]
-
Protection of Carbonyl Groups. (2014). In Chem-Station International Edition. [Link]
-
Hantzsch Pyridine Synthesis. (n.d.). In Scribd. Retrieved January 19, 2026, from [Link]
-
Plater, M. J., & Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'. (2007). UNT Digital Library. [Link]
-
Mihara, H., Watanabe, Y., & Konno, H. (2021). Preparation of Pyridine Derivatives from the Corresponding 5-Acetal-1-Carbonyl Compounds by Acid Promoted Cyclization. Heterocycles, 102(7), 1314-1329. [Link]
-
Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. (2023). In ResearchGate. [Link]
-
Zare, A., & Abi, F. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. [Link]
-
Chichibabin pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Methyl glycolate was synthesized as a precursor to ethylene glycol from the acid-catalyzed carbonylation of formaldehyde, followed by esterification with methanol. (2023). MDPI. [Link]
-
Zare, A., & Abi, F. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
El-Sayed, M. S., & El-Gazzar, A. A. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29193-29202. [Link]
-
Shirini, F., Zolfigol, M. A., & Khaleghi, S. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1077. [Link]
- Process for the production of ethylene glycol from synthesis gas in the presence of a ruthenium carbonyl complex. (1981).
-
Chichibabin pyridine synthesis. (2022). In Chemistry Notes. [Link]
-
Synthesis of functionalized pyridinium salts bearing a free amino group. (2012). In ResearchGate. [Link]
-
da Silva, J. F., & de Souza, R. O. (2021). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Molecules, 26(17), 5227. [Link]
-
Chichibabin pyridinium synthesis. (2001). In ResearchGate. [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Synthesis of Derivatives from 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic routes to various derivatives starting from 5-(Dimethoxymethyl)-2,3-dimethoxypyridine. This versatile building block, upon deprotection to its corresponding aldehyde, opens a gateway to a multitude of valuable molecular scaffolds. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for each transformation.
Introduction: The Strategic Importance of 2,3-Dimethoxypyridine Scaffolds
Pyridine and its derivatives are fundamental heterocyclic structures extensively utilized in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The 2,3-dimethoxypyridine core, in particular, serves as a key pharmacophore in a range of biologically active molecules. The presence of the methoxy groups modulates the electronic nature of the pyridine ring, influencing its reactivity and interaction with biological targets.
The starting material, this compound, is a stable precursor to the highly reactive and versatile intermediate, 2,3-dimethoxy-5-formylpyridine. The dimethoxymethyl group serves as a protecting group for the aldehyde functionality, which can be readily unmasked under acidic conditions. This two-step approach—deprotection followed by derivatization—allows for the strategic and controlled synthesis of a wide array of complex molecules.
This guide will detail the critical initial deprotection step and subsequently explore four major classes of derivatization reactions: Knoevenagel condensation, Wittig reaction, Claisen-Schmidt condensation (for chalcone synthesis), and reductive amination. Each section will provide a theoretical background, a detailed experimental protocol, and characterization data.
Overall Synthetic Workflow
The synthetic strategy is a two-stage process. The first stage is the hydrolysis of the acetal to unveil the aldehyde. The second stage involves a variety of classic C-C and C-N bond-forming reactions.
Caption: General workflow for the synthesis of derivatives from this compound.
Part 1: Generation of the Key Intermediate: 2,3-Dimethoxy-5-formylpyridine
The cornerstone of synthesizing derivatives from this compound is the efficient and clean conversion of the dimethoxymethyl acetal to the corresponding aldehyde. This transformation is a classic acid-catalyzed hydrolysis.
Causality of the Experimental Design
Acetal hydrolysis is a reversible reaction. To drive the equilibrium towards the aldehyde product, an excess of water is used. The choice of acid catalyst is important; a moderately strong acid is sufficient to protonate the acetal oxygen, initiating the reaction, without promoting unwanted side reactions on the electron-rich pyridine ring. A co-solvent is often necessary to ensure the miscibility of the organic substrate and the aqueous acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Acetone or Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or THF (approximately 10 mL per gram of starting material).
-
Acid Addition: To the stirred solution, add 2 M hydrochloric acid (2.0-3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar aldehyde spot. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2,3-dimethoxy-5-formylpyridine can be purified by flash column chromatography on silica gel if necessary, although it is often of sufficient purity for subsequent steps.
Characterization of 2,3-Dimethoxy-5-formylpyridine:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 8.21 (d, J=2.0 Hz, 1H, Ar-H), 7.65 (d, J=2.0 Hz, 1H, Ar-H), 4.05 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.8, 153.2, 148.5, 143.1, 129.8, 114.9, 56.2, 56.0.
-
IR (KBr, cm⁻¹): 2940, 2845, 1695 (C=O stretch of aldehyde), 1580, 1470, 1270, 1100.
Part 2: Synthesis of Derivatives
With the key aldehyde intermediate in hand, a diverse range of derivatives can be synthesized. The following sections detail the protocols for four important classes of reactions.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration.[1] This reaction is a powerful tool for C-C bond formation and the synthesis of electron-deficient alkenes.[1]
Caption: Knoevenagel condensation workflow.
Protocol: Synthesis of (E)-2-cyano-3-(2,3-dimethoxypyridin-5-yl)acrylamide
Materials:
-
2,3-Dimethoxy-5-formylpyridine
-
2-Cyanoacetamide
-
Ethanol
-
Piperidine
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine 2,3-dimethoxy-5-formylpyridine (1.0 eq), 2-cyanoacetamide (1.1 eq), and ethanol (15 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product will often precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Purification: The product can be further purified by recrystallization from ethanol to yield the pure (E)-alkene.
Characterization Data (Representative):
-
¹H NMR: Expect signals for the pyridine ring protons, the methoxy groups, a new vinylic proton signal (typically a singlet around 8.0-8.5 ppm), and broad singlets for the -NH₂ protons.
-
IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C≡N stretching (around 2220 cm⁻¹), C=O stretching of the amide (around 1680 cm⁻¹), and C=C stretching (around 1620 cm⁻¹).
Wittig Reaction: Synthesis of Stilbene and Alkene Derivatives
The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones.[2] It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent). A key advantage is the unambiguous placement of the double bond.[3]
Protocol: Synthesis of 2,3-Dimethoxy-5-styrylpyridine
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
2,3-Dimethoxy-5-formylpyridine
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add a strong base such as sodium hydride (1.1 eq) or n-butyllithium (1.1 eq). Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by a color change (often to deep orange or red).
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 2,3-dimethoxy-5-formylpyridine (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product is purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Characterization Data (Representative):
-
¹H NMR: Expect signals for the pyridine and phenyl ring protons, the methoxy groups, and two new vinylic protons with coupling constants characteristic of the alkene geometry (typically a mixture of E and Z isomers unless a stabilized ylide is used).[2]
-
¹³C NMR: Will show the corresponding signals for the aromatic and vinylic carbons.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[4][5] These structures are of great interest in medicinal chemistry.[6]
Protocol: Synthesis of (E)-1-phenyl-3-(2,3-dimethoxypyridin-5-yl)prop-2-en-1-one
Materials:
-
2,3-Dimethoxy-5-formylpyridine
-
Acetophenone
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10-40%)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Reactant Solution: Dissolve 2,3-dimethoxy-5-formylpyridine (1.0 eq) and acetophenone (1.0 eq) in ethanol in a flask.
-
Base Addition: Cool the flask in an ice bath and slowly add an aqueous solution of NaOH dropwise with vigorous stirring.
-
Reaction: Stir the mixture at room temperature for several hours to overnight. The formation of a precipitate often indicates product formation. Monitor by TLC.
-
Precipitation: Pour the reaction mixture into cold water or onto crushed ice.
-
Neutralization: Acidify the mixture with dilute HCl to neutralize the excess base, which may cause further precipitation of the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol.[7]
Characterization Data (Representative):
-
¹H NMR: Expect signals for the aromatic protons of both rings, the methoxy groups, and two vinylic protons as doublets with a large coupling constant (J ≈ 15-16 Hz) indicative of an E-alkene.
-
IR (KBr, cm⁻¹): A strong absorption for the α,β-unsaturated ketone C=O stretch (typically 1660-1680 cm⁻¹), and a C=C stretch (around 1610 cm⁻¹).
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is a powerful method for forming C-N bonds. It proceeds in two stages: the formation of an imine (or iminium ion) from an aldehyde and an amine, followed by the reduction of this intermediate to the final amine.[8] The reaction can be performed in one pot.[6]
Protocol: Synthesis of N-benzyl-1-(2,3-dimethoxypyridin-5-yl)methanamine
Materials:
-
2,3-Dimethoxy-5-formylpyridine
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
Procedure:
-
Initial Mixture: To a solution of 2,3-dimethoxy-5-formylpyridine (1.0 eq) in DCM or DCE, add benzylamine (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.[9]
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography.
Characterization Data (Representative):
-
¹H NMR: The aldehyde proton signal will be absent. New signals will appear for the benzylic CH₂ groups. The -NH proton may appear as a broad singlet.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected product should be observed.
Data Summary Table
| Starting Material | Reagents | Reaction Type | Product Class |
| This compound | 2 M HCl, Acetone/H₂O | Acetal Hydrolysis | Aldehyde |
| 2,3-Dimethoxy-5-formylpyridine | 2-Cyanoacetamide, Piperidine, EtOH | Knoevenagel Condensation | α,β-Unsaturated Amide |
| 2,3-Dimethoxy-5-formylpyridine | Benzyltriphenylphosphonium chloride, NaH, THF | Wittig Reaction | Stilbene Derivative |
| 2,3-Dimethoxy-5-formylpyridine | Acetophenone, NaOH, EtOH/H₂O | Claisen-Schmidt Condensation | Chalcone |
| 2,3-Dimethoxy-5-formylpyridine | Benzylamine, NaBH(OAc)₃, DCM | Reductive Amination | Secondary Amine |
Conclusion
This compound is a valuable and stable precursor for the synthesis of a wide range of functionalized pyridine derivatives. The key to its utility lies in the straightforward deprotection to 2,3-dimethoxy-5-formylpyridine, a versatile intermediate that can undergo numerous carbon-carbon and carbon-nitrogen bond-forming reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold, enabling the development of novel compounds for applications in drug discovery and materials science. Each protocol is designed to be robust and reproducible, with clear explanations of the underlying chemical principles to aid in optimization and troubleshooting.
References
- Barot, V.M., Gandhi, S.A., Mahato, A., and Mehta, N.B. (2013). Synthesis, X-ray diffraction study and Antimicrobial study of 1-(4-butoxy-2-hydroxyphenyl)-3-(2, 5- dimethoxyphenyl) prop-2-en-1-one. Int. J Sci. Res. Pub, 3, 1-4.
-
Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Online] Available at: [Link]
-
Heterocycles. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Online] Available at: [Link]
- Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H)
- St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Online] Available at: [Link]
- Vighnesh Chandan. (n.d.).
- Wittig Reaction. (2017). University of Missouri–St. Louis.
-
Wikipedia. (2023). Claisen–Schmidt condensation. [Online] Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Welcome to the technical support center for the synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic route to this key pyridine intermediate. We will address common challenges, provide detailed troubleshooting guides in a practical Q&A format, and offer validated protocols to enhance yield and purity.
The primary synthetic route involves a two-step process:
-
Formylation : Introduction of a formyl group (-CHO) onto the 2,3-dimethoxypyridine ring, typically via a Vilsmeier-Haack reaction, to yield 2,3-dimethoxypyridine-5-carboxaldehyde.
-
Acetalization : Protection of the resulting aldehyde as a dimethyl acetal to give the target compound, this compound.
This guide is structured to tackle issues in each of these critical stages.
Part 1: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] However, its success with moderately activated substrates like dimethoxypyridine hinges on precise control of reaction parameters.
Frequently Asked Questions (FAQs): Formylation Stage
Question 1: My formylation reaction has a very low conversion rate, and I recover mostly starting material. What are the most likely causes?
Answer: Low conversion in a Vilsmeier-Haack reaction is typically traced back to three critical areas: reagent quality, reaction temperature, or insufficient activation of the substrate.
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent (the electrophile) is a chloroiminium salt formed from DMF and POCl₃.[3] This reagent is moisture-sensitive. Ensure that your DMF is anhydrous and that the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. A 1.1 to 1.5 molar excess of the Vilsmeier reagent relative to the 2,3-dimethoxypyridine is often a good starting point.
-
Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C). However, the subsequent formylation of the pyridine ring requires thermal energy to overcome the activation barrier. The reaction temperature is substrate-dependent, often ranging from ambient temperature up to 80°C.[4] For 2,3-dimethoxypyridine, a gradual increase in temperature from room temperature to 50-60°C is a reasonable protocol. If the temperature is too low, the reaction will be sluggish or stall completely.
-
Substrate Activation: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system for the reaction to proceed efficiently.[5] While the two methoxy groups are electron-donating, pyridine is an electron-deficient ring system. The activating effect of the methoxy groups must overcome the deactivating effect of the ring nitrogen. If your yield is consistently low, ensure your starting material is pure.
Question 2: My TLC plate shows multiple product spots after the reaction. What are the potential side products?
Answer: The formation of multiple products can be due to incomplete reaction, side reactions, or incorrect regiochemistry.
-
Regioisomers: While formylation is expected at the C5 position due to the directing effects of the C2 and C3 methoxy groups, minor amounts of other isomers (e.g., C6-formylation) could form, especially under harsh conditions (e.g., excessively high temperatures).
-
Decomposition: Pyridine derivatives can be sensitive to strong acids and high temperatures. Prolonged reaction times at elevated temperatures can lead to charring and the formation of intractable tars.
-
Incomplete Hydrolysis: The immediate product of the electrophilic substitution is an iminium ion, which must be hydrolyzed during aqueous workup to yield the final aldehyde.[2] If the hydrolysis step is incomplete or inefficient (e.g., pH is not sufficiently basic during workup), you may isolate the iminium salt or related intermediates.
Question 3: The reaction mixture turns dark brown or black upon heating. Is this normal, and how can I prevent it?
Answer: Significant darkening or charring is a sign of decomposition and is detrimental to the yield. This is often caused by an overly aggressive reaction temperature or a high concentration of reactive species.
-
Temperature Control: The most critical factor is temperature. Increase the temperature of the reaction mixture gradually. A sudden application of high heat can lead to an uncontrolled exotherm and subsequent decomposition.
-
Order of Addition: Add the 2,3-dimethoxypyridine substrate to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0-10 °C) before gradually warming the mixture. This maintains better control over the reaction exotherm.
-
Solvent: While DMF can serve as both reagent and solvent, in some cases, using an inert co-solvent like 1,2-dichloroethane can help moderate the reaction and improve heat transfer, although this can also slow down the reaction rate.
Troubleshooting Workflow: Vilsmeier-Haack Formylation
This decision tree can help diagnose and resolve common issues during the formylation step.
Part 2: Troubleshooting the Acetalization
Acetalization is an equilibrium-driven reaction where an aldehyde reacts with an alcohol (in this case, methanol) in the presence of an acid catalyst to form an acetal. The key to achieving high yield is to shift the equilibrium towards the product side.
Frequently Asked Questions (FAQs): Acetalization Stage
Question 1: My acetalization reaction does not go to completion, and the NMR spectrum shows a mixture of aldehyde and acetal. How can I improve the conversion?
Answer: Incomplete conversion is the most common issue in acetal formation and is almost always related to the presence of water, which pushes the equilibrium back towards the starting materials.
-
Water Removal: The reaction produces one equivalent of water. This water must be removed to drive the reaction to completion (Le Chatelier's Principle).
-
Use Methanol as Solvent: Using a large excess of methanol as the reaction solvent will help drive the equilibrium forward.
-
Dehydrating Agents: You can use trimethyl orthoformate (TMOF) or 2,2-dimethoxypropane as both a reagent and a water scavenger. These will react with the water produced to form volatile byproducts.
-
Azeotropic Removal: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.
-
-
Catalyst: Ensure you are using an adequate amount of an acid catalyst. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid, or acidic resins like Amberlyst-15. The catalyst should be anhydrous.
Question 2: I lose a significant amount of my product during the aqueous workup. It seems the acetal is hydrolyzing back to the aldehyde. How can I prevent this?
Answer: Acetals are stable to bases but are readily hydrolyzed back to the corresponding aldehyde under acidic aqueous conditions. The workup procedure must be designed to avoid any acidity.
-
Basic Workup: Quench the reaction by adding a base, such as triethylamine or a saturated solution of sodium bicarbonate, before adding bulk water or brine. This will neutralize the acid catalyst and prevent hydrolysis.
-
Minimize Contact with Water: Perform the extraction steps quickly. Do not let the organic layer sit in contact with an aqueous layer for extended periods.
-
Drying: Ensure the final organic extract is thoroughly dried with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.
Question 3: What is the best method for purifying the final this compound?
Answer: The final product is typically a liquid or low-melting solid. Purification is usually achieved by one of two methods:
-
Silica Gel Chromatography: This is the most common method. The product is significantly less polar than the starting aldehyde. A gradient elution system, starting with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, will effectively separate the product from any unreacted aldehyde and other polar impurities.
-
Vacuum Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, high-vacuum distillation can be an effective, scalable purification method.
Data Summary Table: Reaction Condition Optimization
| Parameter | Step 1: Vilsmeier-Haack Formylation | Step 2: Acetalization |
| Key Reagents | 2,3-dimethoxypyridine, POCl₃, DMF | 2,3-dimethoxy-5-formylpyridine, Methanol |
| Stoichiometry | POCl₃/DMF: 1.1 - 1.5 eq. | Methanol: Use as solvent (large excess) |
| Catalyst | N/A (Reagent-driven) | p-TSA (0.05-0.1 eq.) or Amberlyst-15 |
| Solvent | DMF or 1,2-dichloroethane | Methanol, optionally with Toluene |
| Temperature | 0°C (reagent formation), then 50-70°C | Room Temp to Reflux (40-65°C) |
| Key Challenge | Controlling exotherm & decomposition | Removing water to drive equilibrium |
| Workup pH | Basic (aq. NaHCO₃ or NaOH) | Strictly Basic (quench with Et₃N first) |
Part 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Adjustments may be necessary based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 2,3-Dimethoxypyridine-5-carboxaldehyde
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 eq.).
-
Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Addition of Substrate: Dissolve 2,3-dimethoxypyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-65°C and maintain this temperature for 3-5 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice, with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or 2M sodium hydroxide until the pH is ~8-9.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) to afford the pure aldehyde.
Protocol 2: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2,3-dimethoxypyridine-5-carboxaldehyde (1.0 eq.), methanol (as solvent, ~0.2 M concentration), and trimethyl orthoformate (1.5 eq.).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.05 eq.).
-
Reaction: Stir the mixture at room temperature or gently heat to 40°C. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup (Quenching): Cool the reaction to room temperature. Add triethylamine (Et₃N, ~0.1 eq.) to neutralize the p-TSA catalyst. Stir for 10 minutes.
-
Solvent Removal: Remove the methanol and other volatiles under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is often of high purity, but can be further purified by silica gel chromatography (Hexane/Ethyl Acetate) if necessary.
Overall Synthesis Workflow Diagram
References
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Pawar, S. D., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
Sources
Technical Support Center: Purification of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we provide in-depth, field-tested guidance, troubleshooting protocols, and answers to frequently asked questions to ensure you achieve the highest possible purity for this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The primary and most versatile method for purifying this compound is silica gel column chromatography. Due to its moderate polarity, this technique offers excellent resolution from common reaction impurities. For thermally stable samples where impurities are non-volatile, vacuum distillation (e.g., using a Kugelrohr apparatus) can be an effective alternative.[1] Recrystallization is less common unless the compound is a solid and a suitable solvent system can be identified.
Q2: What is the single most critical factor to consider during the purification of this compound?
A2: The stability of the dimethoxymethyl group is paramount. This functional group is an acetal, which is highly susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding aldehyde (5-formyl-2,3-dimethoxypyridine). Standard silica gel can be slightly acidic, posing a significant risk of sample degradation during chromatography. Therefore, mitigating this acidity is the most critical step for a successful purification.[2]
Q3: How can I assess the purity of my final product?
A3: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and detecting impurities with distinct signals. Thin Layer Chromatography (TLC) provides a quick qualitative check for the presence of multiple components. For trace-level genotoxic impurities, more sensitive methods like LC-MS/MS may be required.[4][5]
Troubleshooting Guide: Column Chromatography
This guide addresses the most common challenges encountered during the chromatographic purification of this compound.
Issue 1: My compound appears to be degrading on the column. I see a new, more polar spot on TLC of the collected fractions.
Cause & Explanation: This is a classic sign of acetal hydrolysis. The silica gel stationary phase is inherently acidic due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis of the dimethoxymethyl group to the more polar aldehyde, which will run slower on the column (lower Rf value).
Solution:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent that contains 1% triethylamine (Et₃N) or another non-nucleophilic, volatile base. Let this slurry stand for an hour before packing the column. This deactivates the acidic sites.
-
Use a Treated Mobile Phase: Add 0.5-1% triethylamine to your entire mobile phase system (both the starting and final eluent). This maintains a basic environment throughout the purification process, protecting the acetal.[6]
-
Consider Alumina: As an alternative, neutral or basic alumina can be used as the stationary phase, which avoids the issue of acidity altogether.
Issue 2: I'm having trouble separating my product from a close-running impurity.
Cause & Explanation: Co-elution occurs when the product and an impurity have very similar affinities for the stationary and mobile phases. This is common with structurally related impurities, such as a starting material or a side-product from the synthesis.
Solutions:
-
Optimize the Solvent System with TLC: Before running the column, methodically test various solvent systems using TLC. The goal is to find a system where your product has an Rf value between 0.2 and 0.4, and the separation from impurities is maximized.[6]
-
Change Solvent Selectivity: If simple binary mixtures (e.g., hexane/ethyl acetate) fail, try a different solvent system. Substituting ethyl acetate with dichloromethane (DCM) or diethyl ether can alter the interactions and improve separation.[7]
-
Introduce a "Disruptor" Solvent: For aromatic compounds, co-elution can sometimes be caused by π-stacking interactions. Adding a small amount of toluene (1-5%) to the mobile phase can disrupt these interactions and may improve resolution.[6]
-
Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually increase the polarity to cleanly elute your target compound, leaving more polar impurities behind.
Issue 3: My product is not eluting from the column, or the yield is very low.
Cause & Explanation: This can happen for two primary reasons:
-
Incorrect Mobile Phase: The eluent is not polar enough to move the compound down the column.
-
Irreversible Adsorption/Degradation: The compound is strongly binding to the stationary phase, potentially due to the basic nitrogen of the pyridine ring interacting with acidic silica, or it has degraded entirely as described in Issue 1.
Solutions:
-
Increase Eluent Polarity: Systematically increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound still doesn't move, a switch to a more polar solvent like methanol (often as a small percentage in DCM) may be necessary.
-
Verify Neutralization: If you suspect strong acidic interaction, ensure your neutralization protocol (using triethylamine) was followed correctly. The pyridine nitrogen is basic and can stick to acidic sites.[8] Adding a base to the eluent will compete for these sites and facilitate elution.
Visual Workflow: Troubleshooting Purification Issues
The following diagram outlines a logical workflow for diagnosing and solving common purification challenges.
Caption: A decision tree for troubleshooting purification.
Key Chemical Hazard: Acetal Hydrolysis
The primary chemical challenge during the purification of this compound is the acid-catalyzed hydrolysis of the dimethoxymethyl group. This reaction converts the desired product into the corresponding aldehyde, which is an impurity that can be difficult to remove.
Caption: Acid-catalyzed hydrolysis of the target compound.
Experimental Protocol: Purification by Column Chromatography
This protocol provides a robust starting point for the purification of this compound.
1. Preliminary TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a non-polar/polar solvent system. Start with Hexane:Ethyl Acetate (EtOAc) mixtures.
-
Identify a solvent system that provides good separation and an Rf value of ~0.3 for the product spot.
2. Column Preparation (Neutralized):
-
In a beaker, create a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase determined by TLC.[7]
-
Crucially, add 1% triethylamine (Et₃N) to this slurry and stir for 30-60 minutes.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing. Add a thin layer of sand on top of the silica.
-
Drain the excess solvent until the level is just above the top layer of sand.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness.
-
Carefully apply the concentrated solution or the dried silica mixture to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting with the mobile phase (containing 0.5-1% Et₃N).
-
Collect fractions and monitor the elution process using TLC.
-
If necessary, perform a gradient elution by gradually increasing the proportion of the polar solvent to elute the product.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove residual solvent and triethylamine.
Data Summary: Recommended Solvent Systems
The following table provides starting points for developing a suitable mobile phase for column chromatography. Ratios should be optimized based on preliminary TLC analysis.
| Solvent System | Ratio (v/v) | Typical Rf Range | Notes |
| Hexane : Ethyl Acetate | 90:10 - 70:30 | 0.2 - 0.5 | Excellent starting point. Good for resolving moderately polar compounds from non-polar impurities. |
| Hexane : Dichloromethane | 50:50 - 20:80 | 0.2 - 0.4 | Offers different selectivity compared to ethyl acetate. Can be useful for resolving close spots. |
| Toluene : Ethyl Acetate | 95:5 - 80:20 | 0.2 - 0.5 | The toluene can help disrupt π-stacking interactions, potentially improving separation.[6] |
Note: All solvent systems should be supplemented with 0.5-1% triethylamine to prevent product degradation.
References
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]
- EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. Google Patents.
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
-
3-(Dimethoxymethyl)-1,1-dimethoxypentane. CAS Common Chemistry. Available at: [Link]
- CN102911072A - Method for preparing methyldopa by directly hydrolyzing 5-methyl-5-(3,4-dimethoxybenzyl)hydantoin with acid. Google Patents.
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information. American Chemical Society. Available at: [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews - ACS Publications. Available at: [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. Available at: [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. Available at: [Link]
- GR1006835B - Synthetic method for 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]. Google Patents.
-
Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. Antimicrobial Agents and Chemotherapy. Available at: [Link]
- United States Patent 4,879,408. Google Patents.
-
Supporting Information - A novel chemiluminescent probe for hydrazine detection in water and HeLa cells. The Royal Society of Chemistry. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]
- CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. Google Patents.
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available at: [Link]
Sources
- 1. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 2. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Welcome to the technical support center for the synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.
Introduction
The synthesis of this compound is a critical process for creating a versatile building block in medicinal chemistry. The strategic placement of the dimethoxymethyl and dimethoxy groups on the pyridine ring allows for a wide range of subsequent chemical modifications. However, the electron-deficient nature of the pyridine ring and the potential for competing reactions can lead to several side products and synthetic challenges. This guide will address these common issues with practical, experience-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the key challenges?
The most prevalent synthetic strategy involves the functionalization of a pre-existing 2,3-dimethoxypyridine core. A common approach is the lithiation of 2,3-dimethoxypyridine followed by quenching with an electrophilic formylating agent to introduce the dimethoxymethyl group. The primary challenges in this synthesis are achieving high regioselectivity during the lithiation step and preventing the formation of undesired side products.[1][2] The electron-deficient nature of the pyridine ring can also complicate electrophilic aromatic substitution reactions.[3]
Q2: I am observing poor regioselectivity during the lithiation of 2,3-dimethoxypyridine. What factors influence this, and how can I improve it?
Regioselectivity in the lithiation of substituted pyridines is a well-documented challenge.[1][4] In the case of 2,3-dimethoxypyridine, lithiation with a strong base like n-butyllithium (n-BuLi) can occur at either the C4 or C6 position. The presence of the 2-methoxy group can direct lithiation to the 4-position.[1] To enhance selectivity, consider the following:
-
Choice of Base: Hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can offer improved regioselectivity, especially at low temperatures, by minimizing addition to the C=N bond.[1]
-
Solvent and Temperature: The choice of solvent (e.g., THF, diethyl ether) and reaction temperature can significantly influence the outcome.[5] Performing the reaction at low temperatures (e.g., -78 °C) is crucial to control the reaction kinetics and improve selectivity.
-
Directing Groups: The existing methoxy groups play a role in directing the lithiation.[6]
Q3: My formylation step is giving low yields. What are the common pitfalls?
Low yields in the formylation step can arise from several factors:
-
Inefficient Quenching: The organolithium intermediate is highly reactive. Inefficient trapping with the formylating agent (e.g., N,N-dimethylformamide - DMF) can lead to protonation by trace amounts of water or other protic sources, regenerating the starting material.
-
Side Reactions of the Formylating Agent: DMF can be deprotonated by the strong organolithium base, leading to side reactions. Using a masked formylating agent like 2-benzotriazolyl-1,3-dioxolane can sometimes provide better results.[7]
-
Over-addition: The initially formed aldehyde can be attacked by a second equivalent of the organolithium reagent, leading to the formation of a secondary alcohol as a byproduct.
Q4: I am having trouble with the hydrolysis of the acetal to the corresponding aldehyde. What are the best conditions?
Acetal hydrolysis is typically achieved under acidic conditions.[8][9] The reaction is an equilibrium process, so using a large excess of water can help drive the reaction to completion.[8] Common acidic catalysts include sulfuric acid or p-toluenesulfonic acid.[10] It's important to monitor the reaction progress carefully to avoid decomposition of the desired aldehyde, which can be sensitive under harsh acidic conditions.
Troubleshooting Guide: Common Side Reactions and Solutions
This section details common side reactions encountered during the synthesis of this compound and provides actionable troubleshooting steps.
Problem 1: Formation of Isomeric Byproducts
Symptom: NMR and LC-MS analysis of the crude product shows the presence of an isomer of the desired this compound, likely the 4- or 6-substituted regioisomer.
Causality: This is a direct result of poor regioselectivity during the lithiation step. The electronic and steric effects of the substituents on the pyridine ring influence the site of deprotonation.[4][11]
Troubleshooting Protocol:
-
Re-evaluate the Lithiation Conditions:
-
Base Selection: Switch from n-BuLi to a more sterically hindered base like LDA or LTMP to favor deprotonation at the less hindered position.[1]
-
Temperature Control: Ensure the reaction is maintained at a consistently low temperature (-78 °C) during the addition of the base and the electrophile.
-
-
Solvent Effects: The coordinating ability of the solvent can influence the aggregation state of the organolithium reagent and its reactivity. Experiment with different ethereal solvents like THF or diethyl ether.[5]
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Expected Outcome |
| Base | n-Butyllithium (n-BuLi) | Lithium Diisopropylamide (LDA) | Improved regioselectivity |
| Temperature | -40 °C to -20 °C | -78 °C | Minimized side reactions |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Potentially altered selectivity |
Problem 2: Formation of a Bis-Adduct (Secondary Alcohol)
Symptom: The product mixture contains a significant amount of a secondary alcohol, resulting from the addition of two equivalents of the organolithium reagent to the formylating agent.
Causality: After the initial addition to the formylating agent (e.g., DMF), the resulting tetrahedral intermediate can collapse to form an aldehyde in situ. This aldehyde is then rapidly attacked by a second equivalent of the highly nucleophilic organolithium species.
Troubleshooting Protocol:
-
Inverse Addition: Add the organolithium solution slowly to a solution of the formylating agent at low temperature. This maintains a low concentration of the organolithium reagent, minimizing the chance of a second addition.
-
Use of a Masked Formylating Agent: Employ a formylating agent where the aldehyde functionality is protected, such as 2-(N-methyl-N-formyl)aminopyridine or a dioxolane-protected formylating agent.[7] These reagents are less susceptible to over-addition.
Experimental Workflow: Optimized Lithiation and Formylation
Caption: Optimized workflow for the synthesis of this compound.
Problem 3: Incomplete Reaction or Low Conversion
Symptom: Significant amounts of the starting 2,3-dimethoxypyridine remain after the reaction.
Causality:
-
Inactive Grignard/Organolithium Reagent: The organometallic reagent may have degraded due to exposure to moisture or air.
-
Insufficient Activation of Magnesium: If preparing a Grignard reagent, the magnesium turnings may have a passivating oxide layer.[12]
-
Protic Impurities: Trace amounts of water or other acidic protons in the starting materials or solvent can quench the organometallic reagent.
Troubleshooting Protocol:
-
Reagent Quality Check: Titrate the organolithium reagent before use to determine its exact concentration. For Grignard reagents, ensure fresh, high-quality magnesium is used.
-
Activation of Magnesium: If preparing a Grignard reagent, activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[12]
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.
Problem 4: Acetal Instability and Premature Hydrolysis
Symptom: The desired dimethoxymethyl group hydrolyzes to the corresponding aldehyde during workup or purification.
Causality: Acetals are sensitive to acidic conditions.[13][14] The use of acidic quenching agents or silica gel chromatography can lead to premature deprotection.
Troubleshooting Protocol:
-
Neutral or Basic Workup: Quench the reaction with a saturated solution of sodium bicarbonate or a phosphate buffer instead of ammonium chloride.
-
Purification Method:
-
Neutralized Silica Gel: If column chromatography is necessary, use silica gel that has been neutralized with a base like triethylamine.
-
Alternative Purification: Consider alternative purification methods such as distillation or recrystallization if feasible.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Taylor, R. J. K. (2015).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Retrieved from [Link]
-
Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
- Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.
- Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886–1888.
-
Frostburg State University Chemistry Department. (2018, April 7). Hydrolysis of acetals [Video]. YouTube. [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
- De Kimpe, N., & Stevens, C. (1992). The Vilsmeier-Haack and Related Reactions. Comprehensive Organic Synthesis, 2, 759-781.
- Beaudoin, D., & Charette, A. B. (2007). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. Organic letters, 9(7), 1263–1266.
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Overcoming challenges in the formylation of substituted pyridines
Welcome to the technical support resource for the formylation of substituted pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this critical transformation. The inherent electronic properties of the pyridine ring make formylation a non-trivial task, often plagued by issues of reactivity, regioselectivity, and side reactions.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental issues and rationally design successful reaction strategies.
Section 1: Foundational Challenges & Regioselectivity
This section addresses the fundamental electronic hurdles and regiochemical control issues inherent to pyridine chemistry.
FAQ 1.1: My formylation reaction is failing. Why is pyridine so much less reactive than benzene in electrophilic substitutions like the Vilsmeier-Haack reaction?
Answer: The core of the problem lies in the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect through both induction (σ-withdrawal) and the resonance effect (π-deficiency). This significantly deactivates the entire ring towards attack by electrophiles, such as the Vilsmeier reagent (a chloromethyleniminium salt).[1][2]
Unlike electron-rich aromatic systems where the Vilsmeier-Haack reaction proceeds smoothly, the electron-deficient pyridine ring offers a high activation barrier for electrophilic aromatic substitution.[3] Consequently, classical Vilsmeier-Haack conditions often fail, leading to recovery of starting material or requiring harsh conditions that can decompose the substrate.[2]
FAQ 1.2: How do electron-donating (EDG) vs. electron-withdrawing (EWG) substituents affect the reaction?
Answer: Substituents play a pivotal role in modulating the reactivity and directing the outcome of the formylation.
-
Electron-Donating Groups (EDGs): Groups like alkoxy (-OR), amino (-NR₂), or alkyl groups partially counteract the ring's electron deficiency. They increase the nucleophilicity of the ring, making it more susceptible to electrophilic attack. EDGs typically direct formylation to the ortho or para positions relative to themselves. However, the inherent deactivation by the ring nitrogen remains a competing factor.
-
Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -Br), cyano (-CN), or nitro (-NO₂) groups exacerbate the electron-poor nature of the pyridine ring, making electrophilic substitution even more difficult.[1] Formylation of pyridines bearing strong EWGs often requires alternative strategies, as classical methods are typically ineffective.
A common strategy to overcome the inherent electron deficiency is the temporary dearomatization of the pyridine ring, which converts it into a more reactive, electron-rich intermediate.[3][4]
FAQ 1.3: I'm getting a mixture of C2, C3, and C4-formylated products. How can I achieve better regioselectivity?
Answer: Achieving regioselectivity is a central challenge. The optimal strategy depends entirely on the desired position of the formyl group. The electronic nature of pyridine makes the C3 (meta) position the most electron-rich and thus kinetically favored for electrophilic attack, yet the overall reactivity is low.[3][5] The C2 (ortho) and C4 (para) positions are more electron-deficient.
To control regioselectivity, you must choose a method that exploits a specific activation mechanism. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a pyridine formylation strategy.
Section 2: Troubleshooting Specific Methodologies
This section provides targeted advice for common experimental failures associated with specific formylation techniques.
Category: Directed ortho-Metalation (DoM) / Lithiation
DoM is a powerful method for achieving formylation ortho to a directing metalation group (DMG). It involves deprotonation with a strong lithium base (like LDA or n-BuLi) followed by quenching the resulting organolithium species with an electrophile like N,N-dimethylformamide (DMF).[2][6][7]
Caption: Simplified workflow for Directed ortho-Metalation (DoM).
FAQ 2.1: My DoM-formylation is giving very low yields or returning starting material. What's going wrong?
Answer: This is a frequent issue. Success in DoM hinges on the precise control of reaction parameters to favor deprotonation over competing side reactions.[6] Refer to the table below for a systematic troubleshooting approach.
Table 1: Troubleshooting Low Yield in Directed ortho-Lithiation-Formylation
| Potential Cause | Explanation | Recommended Solution(s) |
| Inefficient Deprotonation | The base may not be strong enough, or the temperature is too high, leading to base decomposition or side reactions. The DMG may be ineffective. | Verify the titer of your n-BuLi. Use a hindered base like LDA or LiTMP to minimize nucleophilic addition.[6] Ensure the reaction is maintained at -78 °C during lithiation. |
| Incorrect Quenching | Adding the lithiated species to DMF can lead to multiple additions and side products. The temperature of the quench is also critical. | Always add DMF to the cold (-78 °C) solution of the lithiated pyridine. Use freshly distilled, anhydrous DMF.[1] Allow the reaction to warm slowly after the addition. |
| Proton Scrambling | Trace amounts of water or other proton sources in the solvent or reagents will quench the organolithium intermediate before it can react with DMF. | Use rigorously anhydrous THF, freshly distilled from sodium/benzophenone. Dry all glassware thoroughly. Ensure all reagents are anhydrous. |
| Competitive Nucleophilic Addition | Unhindered bases like n-BuLi can add to the C2 or C4 position of the pyridine ring instead of deprotonating it, especially if the DMG is weak.[6] | Switch to a non-nucleophilic, hindered base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[6] |
| Poor DMG | The chosen directing group may not be coordinating effectively with the lithium base. | Effective DMGs include -CONR₂, -OR, -Cl, and -F.[8] Halogens often require LDA to avoid lithium-halogen exchange.[8] |
Category: Vilsmeier-Haack and Related Reactions
As discussed, the classical Vilsmeier-Haack reaction is often incompatible with electron-deficient pyridines.[3] However, modern adaptations that proceed through temporary dearomatization have made C3-formylation accessible.
FAQ 2.2: I read that Vilsmeier-Haack can work for C3-formylation via "Zincke intermediates." How does this work?
Answer: This is an elegant strategy that circumvents the problem of the ring's electron deficiency.[3][4] Instead of forcing a direct electrophilic attack on the deactivated pyridine, the ring is first activated and opened, functionalized, and then re-closed.
The mechanism, in brief, involves:
-
Activation: The pyridine nitrogen attacks an activating agent (like 2,4-dinitrochlorobenzene, DNCB) to form a pyridinium salt (a Zincke salt).
-
Ring-Opening: A secondary amine (e.g., morpholine) attacks the Zincke salt, opening the ring to form a highly conjugated, electron-rich intermediate (a streptocyanine).[3][9]
-
Formylation: This electron-rich open-chain intermediate readily reacts with the Vilsmeier reagent at the position that will ultimately become C3 of the pyridine.
-
Ring-Closing & Aromatization: Addition of an ammonia source (like ammonium acetate) triggers cyclization and elimination to regenerate the aromatic pyridine ring, now bearing a formyl group at the C3 position.[3]
This approach transforms an energetically unfavorable electrophilic substitution on an aromatic ring into a favorable reaction on a nucleophilic, non-aromatic intermediate.[3][4]
Category: Pyridine N-Oxide Strategy
FAQ 2.3: How does converting my pyridine to a pyridine N-oxide help with formylation?
Answer: The pyridine N-oxide strategy is a classic and effective method, particularly for achieving C4-formylation.[10][11] The N-oxide functionality fundamentally alters the electronic properties of the ring in two beneficial ways:
-
Enhanced Reactivity: The N-oxide oxygen is a strong π-donor, which significantly increases the electron density at the C2 and C4 positions, making them much more susceptible to electrophilic attack.[11]
-
Nitrogen Protection: The nitrogen lone pair is engaged in the N-O bond, preventing it from acting as a Lewis base and coordinating with electrophiles or catalysts, which can be a major side reaction with parent pyridines.[10]
After formylation (e.g., using POCl₃/DMF, which gives 4- and 2-chloropyridines that can be further functionalized, or via other methods), the N-oxide group can be easily removed by deoxygenation with reagents like PCl₃, PPh₃, or catalytic hydrogenation to yield the desired formylated pyridine.[11][12]
Caption: General workflow for the Pyridine N-Oxide formylation strategy.
Section 3: Experimental Protocols
The following protocols are provided as general guidelines. Optimal conditions, including stoichiometry, temperature, and reaction time, must be determined empirically for each specific substrate.
Protocol 1: General Procedure for Directed ortho-Lithiation and Formylation
WARNING: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and proper personal protective equipment.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve the substituted pyridine (1.0 equiv) in anhydrous THF (approx. 0.1–0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (1.1–1.3 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1–2 hours to ensure complete lithiation. The formation of a colored solution or precipitate is common.
-
Quench: Add anhydrous N,N-dimethylformamide (DMF) (2.0–3.0 equiv) dropwise to the reaction mixture at -78 °C. A color change is typically observed.
-
Warm-up and Quench: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-formylated pyridine.
Protocol 2: C3-Formylation via a Streptocyanine Intermediate
This protocol is adapted from the strategy developed for meta-selective formylation.[3][4][9]
-
Zincke Salt Formation: In a flask under an inert atmosphere, dissolve the substituted pyridine (1.0 equiv) and 2,4-dinitrochlorobenzene (1.05 equiv) in an appropriate solvent (e.g., CHCl₃). Stir at room temperature for 1-2 hours until salt formation is complete (monitor by TLC or LC-MS).
-
Ring-Opening: Add a secondary amine such as morpholine (2.5 equiv) to the mixture and stir at room temperature for 1 hour to generate the streptocyanine intermediate.
-
Vilsmeier Reagent Formation (in a separate flask): In a separate, dry flask under an inert atmosphere, cool anhydrous DMF (6.0 equiv) in CHCl₃ to 0 °C. Slowly add oxalyl chloride or POCl₃ (5.0 equiv) and stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
Formylation: Slowly transfer the solution of the streptocyanine intermediate into the flask containing the pre-formed Vilsmeier reagent at 0 °C. Stir the reaction at this temperature for 6–8 hours.
-
Ring-Closing: Add solid ammonium acetate (approx. 20 equiv) to the reaction mixture. Heat the reaction to 60 °C and stir for 1 hour.
-
Workup and Purification: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude material by column chromatography to yield the C3-formylated pyridine.
References
- Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- Various Authors. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates.
-
Shi, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters, 27(24). [Link]
- Shi, Y., et al. (2025).
-
Various Authors. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, 83(9). [Link]
-
Larionov, E., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health (NIH). [Link]
-
Seliutina, O. V., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
-
Hasan, I., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3). [Link]
-
Various Authors. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Shi, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. PubMed. [Link]
-
Various Authors. Spectroscopic data of Formylation a Reactions of representative Pyridines. ResearchGate. [Link]
-
Knochel, P. (2006). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 61(5). [Link]
-
Buron, F., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64). [Link]
-
Comins, D. L., & Joseph, S. P. (2005). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
McNally, A. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
-
Flores-Gaspar, A., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. [Link]
-
Schall, A., & Reiser, O. Formylation of Arylmetal Reagents. Science of Synthesis. [Link]
-
Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. [Link]
-
Kim, H., et al. (2024). Unveiled reactivity of masked diformylmethane with enamines forming resonance-assisted hydrogen bonding leads to di-meta-substituted pyridines. Nature Communications. [Link]
-
El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
-
Various Authors. Strategies for pyridine C-H functionalization. ResearchGate. [Link]
-
Wikipedia. Pyridine-N-oxide. Wikipedia. [Link]
-
Chahal, M., et al. Plausible mechanism for formylation of pyridine ring. ResearchGate. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
Organic Chemistry Portal. Pyridine N-oxide and derivatives. Organic Chemistry Portal. [Link]
-
Ramos-Tomillero, I., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. C3-Formylation of Pyridines via Streptocyanine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 11. baranlab.org [baranlab.org]
- 12. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
Technical Support Center: Optimizing Coupling Reactions of Pyridine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the unique challenges presented by palladium-catalyzed cross-coupling reactions involving pyridine derivatives. The inherent electronic properties of the pyridine ring, particularly the lone pair of electrons on the nitrogen atom, can lead to common issues such as catalyst poisoning and low reaction yields.[1][2][3] This resource will address these challenges in a direct question-and-answer format, offering field-proven insights to optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - The "2-Pyridyl Problem" and Beyond
This section addresses the most common initial hurdles encountered when working with pyridine substrates in popular cross-coupling reactions.
Q1: Why are my coupling reactions with pyridine substrates, especially 2-halopyridines, consistently yielding poor results?
This is a widely recognized challenge often termed the "2-Pyridyl Problem".[4][5] The primary cause is the pyridine nitrogen's ability to coordinate strongly with the palladium catalyst.[1][2][3] This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This issue is particularly pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction center.[2]
Furthermore, 2-pyridylboronic acids are known for their instability and can readily undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, further reducing the yield of the desired product.[3][4]
Q2: What are the immediate signs of catalyst deactivation in my reaction?
The most obvious sign is a low or nonexistent yield of your desired product.[2] Other indicators include:
-
A stalled reaction: Progress, as monitored by techniques like TLC, GC-MS, or LC-MS, ceases despite the presence of starting materials.
-
Formation of a black precipitate: This is often "palladium black," which indicates the decomposition of the palladium catalyst.[6]
-
Inconsistent results: Significant variations in yield between seemingly identical reaction setups can point to issues with catalyst activity.[7]
-
Formation of homocoupled products: In Sonogashira couplings, for instance, the formation of a diyne byproduct (from the coupling of two alkyne molecules) can indicate that the desired cross-coupling is not proceeding efficiently, sometimes due to catalyst issues or the presence of oxygen.[6][8]
Q3: Can substituents on the pyridine ring influence the reaction outcome?
Absolutely. The electronic and steric properties of substituents on the pyridine ring play a crucial role.[9]
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen, making it a stronger Lewis base. This can lead to stronger coordination with the palladium center, potentially exacerbating catalyst poisoning.[9]
-
Electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the basicity of the pyridine nitrogen. This can reduce its tendency to poison the catalyst, sometimes leading to better reaction outcomes.[9]
-
Steric hindrance from bulky groups near the nitrogen atom (at the 2- and 6-positions) can sterically shield the nitrogen, preventing it from coordinating with the catalyst.[9] This can be a useful strategy to mitigate catalyst deactivation.
Q4: Are there alternatives to boronic acids for Suzuki-Miyaura couplings of pyridines to improve stability?
Yes, the instability of pyridylboronic acids is a well-documented issue.[3][4] More stable alternatives include:
-
Boronic esters (e.g., pinacol esters): These are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[3]
-
Trifluoroborate salts (e.g., potassium pyridyltrifluoroborates): These salts are often crystalline, air-stable solids with enhanced stability compared to boronic acids.[3][10]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which can be beneficial for challenging couplings.[11]
-
Pyridine sulfinates: These have emerged as effective nucleophilic coupling partners, demonstrating broad scope and utility where traditional boronates fail.[12]
Part 2: Troubleshooting Guides for Specific Coupling Reactions
This section provides detailed troubleshooting strategies for three major classes of palladium-catalyzed cross-coupling reactions involving pyridine derivatives.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with pyridine substrates, careful optimization is key.
Common Problem: Low Yield in the Suzuki Coupling of a 2-Halopyridine
dot graph TD { A[Low Yield with 2-Halopyridine] --> B{Potential Causes}; B --> C[Catalyst Deactivation]; B --> D[Inefficient Transmetalation]; B --> E[Protodeboronation]; C --> F[Solution: Use Bulky, Electron-Rich Ligands]; D --> G[Solution: Optimize Base and Solvent]; E --> H[Solution: Use Stable Boron Reagents]; subgraph "Catalyst System" F; end subgraph "Reaction Conditions" G; end subgraph "Reagents" H; end
} caption[label="Troubleshooting Low Yield in Suzuki Coupling"];
Detailed Troubleshooting Steps:
-
Re-evaluate the Catalyst System:
-
The Ligand is Critical: For pyridine substrates, standard ligands like PPh₃ are often insufficient. Bulky, electron-rich phosphine ligands are highly recommended.[13][14] These ligands sterically shield the palladium center, disfavoring coordination with the pyridine nitrogen, and their electron-donating nature facilitates the oxidative addition of the pyridyl halide.[13]
-
Ligand Screening: If yields remain low, a ligand screening is advisable. A selection of common and effective ligands is presented in the table below.
-
Consider Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) can offer improved activity and stability.[15]
-
| Ligand | Typical Application |
| XPhos | A go-to ligand for many challenging Suzuki couplings, including those with heteroaryl chlorides.[13][15] |
| SPhos | Particularly effective for couplings involving aryl and heteroaryl chlorides.[14][15] |
| RuPhos | Often successful for electron-deficient and sterically hindered substrates.[16] |
| dtbpf | A good all-around ligand for Suzuki reactions.[15] |
| PEPPSI-IPr | An N-heterocyclic carbene (NHC) based pre-catalyst that can be very effective for coupling 2-chloropyridines.[13] |
-
Optimize the Base and Solvent System:
-
Base Selection: The choice of base is crucial. While aqueous potassium carbonate (K₂CO₃) is a common first choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, especially for less reactive pyridyl chlorides.[13][15] Anhydrous conditions with K₃PO₄ can also help minimize protodeboronation.[15]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is typical.[17] The ratio may need to be optimized to ensure all components remain in solution.[17] Ensure all solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[18]
-
-
Ensure Reagent Quality and Stability:
-
As mentioned in the FAQs, consider using more stable boron reagents like pinacol esters or trifluoroborate salts if protodeboronation is suspected.[3]
-
Experimental Protocol: General Procedure for Suzuki Coupling of 2-Chloropyridine
This protocol is a generalized starting point and may require optimization.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically complete within 12-24 hours.[13]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Guide 2: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, but it is highly susceptible to catalyst inhibition by pyridine substrates.[2]
Common Problem: Failed or Low-Yielding Buchwald-Hartwig Amination of a Pyridyl Halide
dot graph TD { A[Low Yield in Buchwald-Hartwig Amination] --> B{Initial Checks}; B --> C[Catalyst System]; B --> D[Base Selection]; B --> E[Reaction Conditions]; C --> F[Ligand Choice: Bulky & Electron-Rich]; D --> G[Base Strength & Solubility]; E --> H[Inert Atmosphere & Temperature]; subgraph "Catalyst Optimization" F; end subgraph "Base Optimization" G; end subgraph "Condition Optimization" H; end
} caption[label="Troubleshooting Buchwald-Hartwig Amination"];
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand:
-
Ligand Selection is Paramount: The success of a Buchwald-Hartwig amination with a pyridine substrate is highly dependent on the ligand.[19] Sterically hindered and electron-rich biaryl phosphine ligands are generally required to facilitate the catalytic cycle and prevent catalyst inhibition.[16][19]
-
Recommended Ligands: Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series have demonstrated success.[16] For challenging couplings, a ligand screening is often necessary. A Xantphos-based catalyst has shown high regioselectivity in the amination of 2,4-dichloropyridine.[20]
-
-
Re-evaluate the Base:
-
Base Strength: Strong, non-nucleophilic bases are typically required.[19] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[16] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be effective.[21]
-
Substrate Compatibility: For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ might be necessary, though this could require higher temperatures or longer reaction times.[16]
-
-
Check Reaction Conditions:
-
Inert Atmosphere: These reactions are highly sensitive to oxygen.[19] It is crucial to properly degas the solvent and maintain a robust inert atmosphere (argon or nitrogen) throughout the experiment.[19]
-
Temperature: While many reactions are run at elevated temperatures (80-110 °C), optimizing the temperature is important.[19][21] Sometimes, lowering the temperature can prevent side reactions.[19]
-
Solvent: The solvent must be anhydrous. Common choices include toluene, 1,4-dioxane, and THF.[19]
-
Guide 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing alkynylpyridines.[22]
Common Problem: Low Conversion or Significant Homocoupling in Sonogashira Reactions
Detailed Troubleshooting Steps:
-
Assess the Catalyst System:
-
Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and more stable Pd(II) pre-catalysts such as PdCl₂(PPh₃)₂ are commonly used.[6][23] If using a Pd(0) source, ensure it has been stored properly to prevent deactivation by air.[6]
-
Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) co-catalyst, typically copper(I) iodide (CuI), to activate the terminal alkyne.[23] Ensure the CuI is fresh, as it can degrade over time.[6]
-
Copper-Free Variant: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), which is promoted by oxygen and the copper catalyst, consider a copper-free protocol.[6][23] These reactions may require different ligands or conditions to proceed efficiently.
-
-
Optimize Reaction Conditions:
-
Reactivity of Halide: The reactivity of the pyridyl halide follows the general trend: I > Br > OTf >> Cl.[6][24] Reactions with pyridyl iodides may proceed at room temperature, while bromides often require heating.[6] Chlorides are generally very challenging.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[6][23] The base often serves as the solvent or co-solvent. The solvent must be anhydrous and thoroughly deoxygenated.[23]
-
Temperature: For unreactive pyridyl bromides, heating to 80-100 °C may be necessary.[25][26]
-
Experimental Protocol: General Procedure for Sonogashira Coupling of a 3-Bromopyridine
This is a generalized procedure based on literature examples and requires optimization.[17][25]
-
Reaction Setup: To a round-bottomed flask, add the 3-bromopyridine derivative (0.5 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).[25]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add degassed DMF (2.0 mL) and Et₃N (1 mL).[25] Stir for 30 minutes. Then, add the terminal alkyne (0.6 mmol).[25]
-
Reaction: Heat the reaction mixture to 100 °C for 3 hours, or until completion as monitored by TLC.[25]
-
Workup: Cool the reaction to room temperature. Concentrate the reaction mixture and purify the crude product by column chromatography.
Part 3: Purification of Pyridine Derivatives
Q5: What are some common strategies for purifying the final pyridine-containing products?
The basicity of the pyridine nitrogen can complicate standard purification methods like silica gel chromatography.
-
Column Chromatography: This is the most common method. To prevent the product from streaking or irreversibly binding to the acidic silica gel, it is often necessary to add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the eluent.
-
Acid-Base Extraction: The basic nature of the pyridine product can be exploited for purification. The crude mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated pyridine product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Distillation: For liquid products, distillation can be an effective purification method.[27][28]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is an excellent way to achieve high purity.
By systematically addressing these common issues related to catalyst, reagents, and reaction conditions, researchers can significantly improve the success rate of coupling reactions with challenging pyridine derivatives.
References
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Benchchem.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Benchchem.
- Minimizing Catalyst Poisoning in Reactions with 2,3-Dihydrofuro[2,3-c]pyridine. Benchchem.
- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. Benchchem.
- Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine. Benchchem.
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.
-
Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
-
Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie (International ed. in English), 60(20), 11068–11091. [Link]
- A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Benchchem.
-
Reeve, E., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Li, C., et al. (2015). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie (International ed. in English), 54(12), 3773–3777. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
- Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis. Benchchem.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- Purification method of pyridine and pyridine derivatives.
- Method for purification of pyridine, and method for production of chlorinated pyridine.
-
The coupling of 2-pyridyl−BF3K reagents. ResearchGate. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
- Navigating the "2-Pyridyl Problem": A Comparative Guide to Altern
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Yadav, J. S., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 7(18), 4003–4005. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 26. reddit.com [reddit.com]
- 27. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 28. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Troubleshooting acetal hydrolysis in subsequent synthetic steps
Welcome to the technical support center dedicated to addressing the complexities of acetal hydrolysis in multi-step organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common deprotection step. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to make informed decisions to overcome experimental hurdles.
Troubleshooting Guide: A Causal Approach
Navigating the challenges of acetal deprotection requires a systematic approach. The following guide, presented in a question-and-answer format, addresses the most frequently encountered issues, providing not just solutions, but the rationale behind them.
Question 1: My acetal deprotection is incomplete, resulting in low yields of the desired carbonyl compound. What are the likely causes and how can I drive the reaction to completion?
Answer: Incomplete acetal hydrolysis is a common frustration. The root cause often lies in the reversible nature of the reaction.[1][2] To favor the formation of the carbonyl compound, the equilibrium must be shifted towards the products. Here are key factors to consider:
-
Water is Your Friend (and Reactant): Acetal hydrolysis consumes water.[1][2] Ensure a sufficient excess of water is present in the reaction mixture. Using a co-solvent system like THF/water or acetone/water is often effective. For reactions that are particularly sluggish, consider using water as the solvent if your substrate is sufficiently soluble.
-
Catalyst Potency and Choice: The strength and concentration of the acid catalyst are critical.
-
Strong Protic Acids: While effective, acids like HCl or H₂SO₄ can sometimes be too harsh, leading to side reactions with sensitive substrates.[2][3]
-
Milder Catalysts: For delicate molecules, consider milder options like p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), or a solid-supported acid like Amberlyst-15.[4][5]
-
Lewis Acids: Lewis acids such as cerium(III) triflate or bismuth nitrate can be highly effective, often under nearly neutral conditions, offering a gentler alternative to Brønsted acids.[4][6]
-
-
Temperature's Gentle Push: Gently heating the reaction can significantly increase the rate of hydrolysis.[5] However, be mindful of the thermal stability of your compound.
-
Reaction Time: Some acetals, particularly cyclic ones formed from diols, are more stable and require longer reaction times for complete cleavage.[3][7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Question 2: The acidic conditions required for acetal hydrolysis are cleaving other acid-sensitive protecting groups in my molecule (e.g., silyl ethers, Boc groups). How can I achieve chemoselective deprotection?
Answer: This is a classic challenge in multi-step synthesis. The key is to find conditions that are acidic enough to hydrolyze the acetal but mild enough to leave other protecting groups intact.
-
Fine-Tuning Acidity:
-
Weaker Brønsted Acids: As mentioned, PPTS is an excellent choice for substrates with acid-labile groups.[5]
-
Lewis Acid Catalysis: Lewis acids are often the solution here. Bismuth(III) and Cerium(III) salts are known to catalyze acetal cleavage under conditions that are compatible with many other protecting groups.[6][8][9]
-
-
Neutral, Non-Hydrolytic Methods: For extremely sensitive substrates, moving away from traditional acid-catalyzed hydrolysis is necessary.
-
Molecular Iodine in Acetone: This system offers a remarkably mild and efficient method for deprotecting acetals via a substrate exchange mechanism rather than hydrolysis.[10][11] It is compatible with a wide range of functional groups, including double bonds, hydroxyl groups, and even highly acid-sensitive furyl moieties.[5][10][11]
-
Question 3: I am observing unexpected side reactions or degradation of my product during the work-up of the acetal hydrolysis. What could be going wrong?
Answer: The work-up procedure is as critical as the reaction itself. Lingering acid can wreak havoc on your product.
-
Thorough Quenching: Always quench the reaction with a base to neutralize the acid catalyst before work-up and concentration. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common choice.
-
Temperature Control: During work-up and concentration, keep the temperature low to minimize potential acid-catalyzed degradation, especially if trace amounts of acid remain.
-
Prompt Purification: Do not let your crude product sit for extended periods after work-up. Proceed with purification (e.g., column chromatography) as soon as possible to isolate the desired compound from any potentially reactive byproducts or residual reagents.
Visualizing the Troubleshooting Workflow
To aid in your decision-making process, the following flowchart outlines a logical approach to troubleshooting common acetal hydrolysis issues.
Caption: A decision-making flowchart for troubleshooting common issues in acetal deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed acetal hydrolysis? A1: The reaction begins with the protonation of one of the acetal oxygen atoms by an acid catalyst, which converts the alkoxy group into a good leaving group (an alcohol).[1] The other oxygen atom then uses its lone pair to push out the alcohol, forming a resonance-stabilized oxonium ion.[1] A water molecule then attacks this electrophilic carbon, and after deprotonation, a hemiacetal is formed.[1] This process repeats: the hydroxyl group of the hemiacetal is protonated, leaves as a water molecule, and the resulting protonated carbonyl is deprotonated to yield the final carbonyl compound and regenerate the acid catalyst.[1][12]
Q2: Are cyclic acetals more or less stable to hydrolysis than acyclic acetals? A2: Cyclic acetals (e.g., 1,3-dioxolanes and 1,3-dioxanes) are generally more stable and thus more difficult to hydrolyze than their acyclic counterparts (e.g., dimethyl acetals).[3][7] This increased stability is attributed to entropic factors; the intramolecular nature of the ring-closing reaction to reform the acetal is more favorable than the corresponding intermolecular reaction for acyclic acetals.[3]
Q3: Can I use basic conditions to hydrolyze an acetal? A3: Generally, no. Acetals are stable to bases and nucleophiles, which is a primary reason for their use as protecting groups.[3][13] The hydrolysis mechanism requires protonation of an oxygen atom to make it a good leaving group, a step that cannot occur under basic conditions. However, specialized catalytic systems, such as certain supramolecular assemblies, have been reported to facilitate acetal hydrolysis under basic conditions, though these are not standard laboratory methods.[9][14]
Q4: I need to deprotect a thioacetal. Will the same conditions for acetal hydrolysis work? A4: No, thioacetals are stable under the acidic conditions used to cleave O,O-acetals.[7][15] This difference in reactivity allows for the selective deprotection of an acetal in the presence of a thioacetal. To cleave a thioacetal, you typically need to use reagents that have a high affinity for sulfur, such as mercuric chloride (HgCl₂) in aqueous acetonitrile or other heavy metal salts.[3][15]
Protocols and Data
Table 1: Common Acidic Catalysts for Acetal Hydrolysis
| Catalyst | Typical Conditions | Notes |
| Hydrochloric Acid (HCl) | 1-3 M aqueous solution, often with a co-solvent like THF or acetone. RT to gentle heat. | Strong acid, highly effective but can cleave other acid-sensitive groups. |
| Sulfuric Acid (H₂SO₄) | Catalytic amount in aqueous co-solvent. | Similar in strength and application to HCl.[2] |
| p-Toluenesulfonic Acid (TsOH) | Catalytic amount in acetone/water. | A solid, making it easier to handle than mineral acids. A good general-purpose catalyst.[3] |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in a solvent system like acetone/water or CH₂Cl₂/water. | A milder acidic catalyst, often used when acid-sensitive functional groups are present.[3] |
| Amberlyst-15 | Stirred as a solid resin in a suitable solvent. | A solid-supported acid that can be easily filtered off, simplifying work-up.[4] |
| Cerium(III) Triflate (Ce(OTf)₃) | Catalytic amount in wet nitromethane. | A gentle Lewis acid that operates at nearly neutral pH, excellent for chemoselectivity.[4][6] |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Catalytic amount in a solvent mixture. | An inexpensive and relatively non-toxic Lewis acid that provides good chemoselectivity.[16] |
| Molecular Iodine (I₂) | 10 mol% in acetone. | A neutral, non-hydrolytic method that is highly chemoselective and rapid.[10][11] |
Experimental Protocols
Protocol 1: General Procedure for Acetal Hydrolysis using TsOH
-
Dissolve the acetal-protected compound (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL).
-
Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) if the reaction is sluggish.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chemoselective Acetal Deprotection using Molecular Iodine
This protocol is ideal for substrates containing acid-sensitive functional groups.[5]
-
Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature. The reaction is often very fast, with acyclic acetals typically deprotected within 5-10 minutes.[10][11]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Add water (10 mL) to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
References
-
Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
-
Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Fujii, K., Nakano, K., & Node, M. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-902. [Link]
-
Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. [Link]
-
Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399–8401. [Link]
-
Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. [Link]
-
Pearson. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58–63. [Link]
-
Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Nardi, M., & Bartoli, G. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 67(25), 9093–9095. [Link]
-
Organic Chemistry with a B. (2012, March 22). Organic Mechanism - Acetal Hydrolysis Acidic Solution 001. [Video]. YouTube. [Link]
-
Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 666–672. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. OSTI.GOV. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]
-
JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
ResearchGate. (2005). Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. [Link]
-
Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
-
Pete's Awesome Chemistry Channel. (2019, January 8). acetals and ketals as protecting groups. [Video]. YouTube. [Link]
-
Scribd. Acetal As A Protective Group in Organic Synthesis. [Link]
-
Organic Chemistry Basics. (2021, March 5). Acetals : formation & hydrolysis. [Video]. YouTube. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. [Link]
-
Sridhar, M., & Rao, K. R. (2007). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. Chemistry & biodiversity, 4(7), 1545–1549. [Link]
-
OCW. (2023, February 7). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. [Video]. YouTube. [Link]
-
ResearchGate. (2002). Electrochemically Assisted Deprotection of Acetals, Ketals, and Dithioacetals under Neutral Conditions. [Link]
-
Leonard, M. S. (2013, November 22). Acetal Formation and Hydrolysis. [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]
Sources
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. osti.gov [osti.gov]
- 15. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 16. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
Technical Support Center: Purification of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Welcome to the technical support center for 5-(Dimethoxymethyl)-2,3-dimethoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and handling of this important chemical intermediate. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of impurity formation.
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding impurities in this compound preparations.
Q1: I've noticed a new spot on my TLC plate that is more polar than my product. What is the likely identity of this impurity?
A1: The most probable impurity is 5-Formyl-2,3-dimethoxypyridine . The dimethoxymethyl group is an acetal, which is susceptible to hydrolysis under acidic conditions, even trace amounts of acid in your solvent, on glassware, or on the TLC plate itself can catalyze this conversion.[1][2] This hydrolysis is a reversible reaction, but in the presence of excess water or silica gel (which is acidic), the equilibrium can be driven towards the aldehyde.[1]
Q2: My final product has a lower than expected yield and I've isolated a non-polar byproduct. What could it be?
A2: A likely non-polar impurity is 2,3-dimethoxypyridine . This suggests that during the conversion of 5-bromo-2,3-dimethoxypyridine to the final product (likely via a Grignard or organolithium intermediate), quenching of the reactive intermediate by a proton source (e.g., trace water in the solvent) occurred before the formylating agent could react.
Q3: I see a faint, less polar spot on my TLC that is not the starting material. What is a possible source?
A3: If your synthesis involves a Grignard reaction, you may be observing a homo-coupling byproduct . This can occur when the Grignard reagent reacts with the starting aryl halide.
Q4: Can my purification method be causing the formation of impurities?
A4: Yes. Standard silica gel column chromatography can lead to the hydrolysis of the dimethoxymethyl acetal to the aldehyde due to the acidic nature of silica. It is crucial to use neutralized silica gel or an alternative purification method if this is a recurring issue.
Troubleshooting Guide: Specific Impurity Issues
This section provides in-depth guidance on identifying and mitigating specific impurities.
Issue 1: Presence of 5-Formyl-2,3-dimethoxypyridine (Hydrolysis Product)
-
Identification:
-
TLC: A more polar spot compared to the product.
-
¹H NMR: Appearance of a characteristic aldehyde proton signal around 9-10 ppm and disappearance of the acetal proton signal (a triplet) and the methoxy signals of the acetal group.
-
LC-MS: A peak with a molecular weight corresponding to the loss of a methoxy group and the addition of an oxygen atom.
-
-
Root Cause Analysis: The dimethoxymethyl group is an acetal functional group. Acetals are stable under neutral to strongly basic conditions but are readily cleaved under acidic conditions in the presence of water.[1][2] The mechanism involves protonation of one of the methoxy oxygens, followed by elimination of methanol to form a resonance-stabilized oxonium ion. This ion is then attacked by water, and after deprotonation, the aldehyde is formed.
-
Mitigation and Removal Strategies:
-
Reaction Workup: Ensure all aqueous washes during workup are neutral or slightly basic. Use a saturated sodium bicarbonate solution as a final wash before drying the organic layer.
-
Purification:
-
Column Chromatography: Use silica gel that has been neutralized by pre-treating with a solution of triethylamine in the eluent.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can effectively separate the less volatile aldehyde from the product.
-
-
Storage: Store the purified product over a small amount of anhydrous potassium carbonate to scavenge any adventitious acid and moisture.
-
Issue 2: Presence of 2,3-dimethoxypyridine (Protonated Intermediate)
-
Identification:
-
TLC: A less polar spot than the starting 5-bromo-2,3-dimethoxypyridine.
-
GC-MS or LC-MS: A peak with a molecular weight corresponding to 2,3-dimethoxypyridine.
-
¹H NMR: Signals corresponding to the protons of 2,3-dimethoxypyridine.
-
-
Root Cause Analysis: This impurity arises during the formation of an organometallic intermediate (Grignard or organolithium) from 5-bromo-2,3-dimethoxypyridine. If there is any trace of a proton source, such as water or an alcohol, in the reaction mixture, the highly reactive organometallic species will be quenched, resulting in the formation of 2,3-dimethoxypyridine.
-
Mitigation and Removal Strategies:
-
Reaction Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification:
-
Column Chromatography: The significant polarity difference between 2,3-dimethoxypyridine and the desired product allows for easy separation by standard silica gel chromatography.
-
-
Issue 3: Presence of Unreacted 5-Bromo-2,3-dimethoxypyridine
-
Identification:
-
TLC/LC-MS/GC-MS: A peak corresponding to the starting material.
-
-
Root Cause Analysis:
-
Incomplete formation of the organometallic intermediate. This can be due to impure magnesium or lithium, or insufficient activation.
-
Insufficient equivalents of the organometallic reagent or formylating agent.
-
Low reaction temperature or insufficient reaction time.
-
-
Mitigation and Removal Strategies:
-
Reaction Optimization:
-
Activate magnesium turnings before use (e.g., with iodine or 1,2-dibromoethane).
-
Ensure accurate stoichiometry of reagents.
-
Optimize reaction temperature and time.
-
-
Purification:
-
Column Chromatography: The polarity difference between the bromo-compound and the product allows for effective separation.
-
Recrystallization: If the product is a solid, recrystallization may be effective in removing the starting material.
-
-
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Chromatography
-
Prepare the desired eluent system (e.g., Hexane:Ethyl Acetate).
-
Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).
-
Prepare a slurry of silica gel in this triethylamine-containing eluent.
-
Pack the column with the slurry.
-
Equilibrate the column by passing several column volumes of the neutralized eluent through it before loading the sample.
Protocol 2: Small-Scale Test for Acetal Stability
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire a baseline ¹H NMR spectrum.
-
Add a drop of trifluoroacetic acid-d (TFA-d) to the NMR tube.
-
Monitor the reaction by acquiring ¹H NMR spectra at regular intervals.
-
Observe the disappearance of the acetal proton signal and the appearance of the aldehyde proton signal to gauge stability under acidic conditions.
Visualizing the Problem: Impurity Formation Pathways
The following diagram illustrates the key pathways leading to common impurities during the synthesis of this compound.
Caption: Key impurity formation pathways.
Data Summary Table
| Impurity Name | Likely Origin | Relative Polarity (TLC) | Key Spectroscopic Feature |
| 5-Formyl-2,3-dimethoxypyridine | Product Hydrolysis | Higher than product | ¹H NMR: ~9-10 ppm (aldehyde H) |
| 2,3-dimethoxypyridine | Quenched Intermediate | Lower than product | MS: m/z corresponding to C₇H₉NO₂ |
| 5-Bromo-2,3-dimethoxypyridine | Incomplete Reaction | Similar to product | MS: Isotopic pattern for Bromine |
References
-
Grassi, L. (2014). Are dimethylacetals derived from aromatic aldehydes stable? ResearchGate. Available at: [Link]
-
Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886–1888. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wibaut, J. P., & Jonge, A. P. de. (1950). Grignard compounds derived from pyridine. I. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Available at: [Link]
Sources
Technical Support Center: Synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Welcome to the technical support center for the synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot byproduct formation in this critical synthetic process. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common synthetic routes, providing you with the expert insights needed to optimize your reaction outcomes.
Section 1: Overview of Synthetic Strategies & Mechanistic Considerations
The synthesis of this compound, a valuable building block in pharmaceutical development, typically proceeds through one of two primary pathways. Each route, while effective, presents a unique set of challenges and potential side reactions. Understanding the underlying mechanisms is the first step toward effective troubleshooting.
Route A: Halogen-Metal Exchange from 5-Bromo-2,3-dimethoxypyridine
This is the most prevalent route, leveraging the strategically placed bromine atom on the pyridine ring.[1] The core of this strategy involves a halogen-metal exchange to create a nucleophilic carbon at the C-5 position, which then reacts with a formylating agent equivalent.
The general sequence involves:
-
Formation of an Organometallic Intermediate: 5-Bromo-2,3-dimethoxypyridine[2] is reacted with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) or converted into a Grignard reagent (RMgX).[3] This step is highly sensitive to temperature and moisture.
-
Electrophilic Quench: The resulting organometallic species is reacted with an electrophile that can introduce the dimethoxymethyl group, such as triethyl orthoformate or N,N-dimethylformamide (DMF) followed by acetalization.
The high reactivity of organolithium and Grignard reagents can lead to several off-target reactions.
Caption: Synthetic pathway and common byproducts for Route A.
Route B: Vilsmeier-Haack Formylation of 2,3-Dimethoxypyridine
This route involves the direct formylation of the electron-rich 2,3-dimethoxypyridine ring, followed by the conversion of the resulting aldehyde to the dimethyl acetal. The two methoxy groups activate the pyridine ring towards electrophilic aromatic substitution.[4]
The general sequence involves:
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is reacted with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[5]
-
Electrophilic Aromatic Substitution: The Vilsmeier reagent attacks the electron-rich pyridine ring, typically at the para-position (C-5) to the activating methoxy groups.
-
Hydrolysis & Acetalization: The intermediate iminium salt is hydrolyzed to yield 5-formyl-2,3-dimethoxypyridine, which is then converted to the target dimethyl acetal using methanol under acidic conditions.
While generally cleaner, this route is not without its potential for impurity generation.
Caption: Synthetic pathway and common byproducts for Route B.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My reaction yield is very low, and I've recovered mostly debrominated starting material (2,3-dimethoxypyridine). What went wrong? (Route A)
A1: This is a classic sign of premature quenching of your organometallic intermediate. Organolithium and Grignard reagents are extremely strong bases and will react avidly with any available proton source.[3][6]
-
Causality: The most likely culprit is residual water or other protic impurities in your reaction setup. When the 5-lithio or 5-magnesyl intermediate forms, it will immediately deprotonate any water present, resulting in the formation of 2,3-dimethoxypyridine and lithium/magnesium hydroxide.
-
Troubleshooting Steps:
-
Rigorous Drying: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone). Commercial anhydrous solvents should be used from a freshly opened bottle or one stored under an inert atmosphere.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process, from reagent addition to quenching.
-
Starting Material Purity: Ensure your 5-Bromo-2,3-dimethoxypyridine is dry and free of acidic impurities.
-
Q2: I see an additional spot on my TLC/peak in my HPLC with the same mass as my desired product. What could this be? (Route A)
A2: This strongly suggests the formation of a constitutional isomer. In the lithiation of substituted pyridines, the position of metalation can be influenced by the base, solvent, and temperature.[7]
-
Causality: While the C-5 position is electronically favored for deprotonation on the bromo-precursor, under certain conditions (e.g., using bulky bases like LDA or slight warming), "halogen dance" or lithiation at the C-4 position can occur.[8] The presence of the 2- and 3-methoxy groups can direct lithiation to the 4-position.[7] Subsequent reaction with your electrophile would then lead to the 4-(dimethoxymethyl) isomer.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Perform the lithiation and the electrophilic quench at a strictly controlled low temperature (typically -78 °C using a dry ice/acetone bath). Do not allow the reaction to warm up before the electrophile is added.
-
Choice of Base: For halogen-metal exchange, n-BuLi is generally preferred over LDA to minimize competitive deprotonation at other sites.
-
Characterization: Use 2D NMR techniques (like NOESY or HMBC) to confirm the connectivity of the final product and identify the isomeric byproduct.
-
Q3: My final product's NMR spectrum shows a singlet around 9-10 ppm, characteristic of an aldehyde. Why didn't the acetal form or why did it revert?
A3: This indicates either incomplete acetal formation or, more likely, hydrolysis of the acetal back to the aldehyde during workup or purification.
-
Causality: Acetals are protecting groups for aldehydes and are stable to basic and neutral conditions but are readily hydrolyzed back to the aldehyde in the presence of aqueous acid.[9] Your aqueous workup or purification (e.g., silica gel chromatography with a slightly acidic mobile phase) may be causing the decomposition.
-
Troubleshooting Steps:
-
Workup Conditions: During the aqueous workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of water or acidic solutions to neutralize any remaining acid from the acetalization step.
-
Purification: If using silica gel chromatography, consider neutralizing the silica gel. This can be done by preparing a slurry of the silica in your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), and then packing the column.
-
Storage: Store the final product under anhydrous and neutral conditions.
-
Q4: My Vilsmeier-Haack reaction (Route B) resulted in a dark, tarry mixture with very low yield of the desired aldehyde.
A4: This is indicative of overly harsh reaction conditions, leading to polymerization or degradation of the electron-rich pyridine starting material.[10]
-
Causality: The Vilsmeier reagent is a powerful electrophile, and its reaction with the activated pyridine ring is exothermic. Uncontrolled temperature or an excess of POCl₃ can lead to multiple formylations, side reactions, or polymerization.
-
Troubleshooting Steps:
-
Control Temperature: Add the POCl₃ to the DMF at 0 °C to control the formation of the Vilsmeier reagent. Maintain this low temperature when adding the 2,3-dimethoxypyridine. Allow the reaction to warm to room temperature or slightly above (40-60 °C) slowly and with careful monitoring.[11]
-
Stoichiometry: Use a modest excess (typically 1.1 to 1.5 equivalents) of the Vilsmeier reagent. A large excess can promote side reactions.
-
Order of Addition: The standard procedure is to add POCl₃ to DMF first, allow the reagent to form, and then add the pyridine substrate.
-
Section 3: Byproduct Identification Guide
A systematic approach is crucial for identifying unknown impurities. The table below lists the most likely byproducts and their key analytical signatures.
| Byproduct Name | Common Route | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signatures (¹H NMR & MS) |
| 2,3-Dimethoxypyridine | A | C₇H₉NO₂ | 139.15 | ¹H NMR: Absence of C-5 proton signal seen in bromo-SM. MS (EI): M⁺ at m/z 139. |
| 5-Formyl-2,3-dimethoxypyridine | A, B | C₈H₉NO₃ | 167.16 | ¹H NMR: Aldehyde proton singlet (~9.8-10.2 ppm). MS (EI): M⁺ at m/z 167. |
| 4-(Dimethoxymethyl)-2,3-dimethoxypyridine | A | C₁₀H₁₅NO₄ | 213.23 | ¹H NMR: Different aromatic proton splitting pattern (consult 2D NMR). MS (EI): M⁺ at m/z 213, fragmentation may be similar to desired product. |
| 5-Bromo-2,3-dimethoxypyridine (Starting Material) | A | C₇H₈BrNO₂ | 218.05 | ¹H NMR: Characteristic aromatic proton signals. MS (EI): Isotopic pattern for Bromine (M⁺ and M+2 peaks of ~1:1 intensity) at m/z 218/220. |
Analytical Workflow for Impurity Identification
Caption: A workflow for systematic byproduct identification.
Section 4: Key Experimental Protocols
Protocol 4.1: General Method for Byproduct Analysis by RP-HPLC
High-Performance Liquid Chromatography is an excellent technique for separating pyridine derivatives.[12][13]
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a gradient of 5-10% B, ramping up to 95% B over 15-20 minutes. This will elute nonpolar impurities. Hold at 95% B for 5 minutes before re-equilibrating.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm. Pyridine rings typically show strong absorbance at these wavelengths.
-
Sample Prep: Dissolve a small amount of the crude or purified material (~0.1 mg/mL) in the initial mobile phase composition or acetonitrile. Filter through a 0.22 µm syringe filter before injection.
Protocol 4.2: Sample Preparation for NMR Analysis
Nuclear Magnetic Resonance spectroscopy is the definitive method for structural confirmation.
-
Sample Purity: For unambiguous identification, the sample should be as pure as possible. If analyzing a mixture, be prepared for overlapping signals.
-
Solvent: Use a deuterated solvent that does not have signals overlapping with your expected product peaks. Chloroform-d (CDCl₃) is a common choice. Pyridine-d₅ can be used but may contain residual protonated pyridine as an impurity.[14]
-
Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: For quantitative NMR (qNMR), a stable internal standard with a known concentration and non-overlapping peaks can be added.
-
Experiments: Acquire a standard ¹H spectrum, followed by ¹³C, DEPT-135, COSY, and HMBC to establish all C-H connectivities and confirm the substitution pattern on the pyridine ring.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. 1
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. 12
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine - Chapter 6: Analytical Methods. 15
-
National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. 16
-
Gulevskaya, A. V., & Zolotareva, A. S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 488. 7
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. 13
-
International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. 17
-
OSHA. (1991). Pyridine. Method number: PV2295. 18
-
ResearchGate. (2021). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. 19
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. 4
-
Chemistry Stack Exchange. (2021). After formation of the Grignard reagent, would it react with Et2O or methylpyridinium? 20
-
ResearchGate. (2021). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. 21
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 11
-
NROChemistry. Vilsmeier-Haack Reaction. 22
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. 23
-
Organic Chemistry Portal. (2012). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. 24
-
Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? 14
-
Sigma-Aldrich. 5-Bromo-2,3-dimethoxypyridine AldrichCPR.
-
Wikipedia. Vilsmeier–Haack reaction. 5
-
BLD Pharm. 52605-98-8|5-Bromo-2,3-dimethoxypyridine. 25
-
Journal of Applicable Chemistry. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. 10
-
PubMed. (2008). 5-(Dimethoxymethyl)-2'-deoxyuridine: a novel gem diether nucleoside with anti-orthopoxvirus activity. 9
-
Wikipedia. Grignard reagent. 3
-
University of Michigan. Directed (ortho) Metallation. 26
-
ResearchGate. (2021). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. 8
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. 6
Sources
- 1. nbinno.com [nbinno.com]
- 2. 52605-98-8|5-Bromo-2,3-dimethoxypyridine|BLD Pharm [bldpharm.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-(Dimethoxymethyl)-2'-deoxyuridine: a novel gem diether nucleoside with anti-orthopoxvirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. helixchrom.com [helixchrom.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. osha.gov [osha.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. researchgate.net [researchgate.net]
- 22. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. uwindsor.ca [uwindsor.ca]
Technical Support Center: A Troubleshooting Guide for the Workup of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice for handling 5-(Dimethoxymethyl)-2,3-dimethoxypyridine, a compound known for its sensitivity during reaction workup and purification. Our goal is to equip you with the foundational knowledge and practical protocols to prevent decomposition and maximize your yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of decomposition for this compound during workup?
A1: The primary failure point is the acid-catalyzed hydrolysis of the dimethoxymethyl group.
This moiety is an acetal, which serves as a protecting group for an aldehyde. Acetals are stable under neutral and basic conditions but are highly susceptible to hydrolysis in the presence of acid and water, which regenerates the parent aldehyde and two equivalents of methanol.[1][2][3]
The decomposition pathway is initiated by the protonation of one of the acetal's oxygen atoms. This protonation creates a good leaving group (methanol), which is expelled to form a resonance-stabilized oxonium ion. A subsequent attack by water, followed by deprotonation and a second methanol elimination sequence, leads to the formation of 5-formyl-2,3-dimethoxypyridine.
Caption: Acid-catalyzed hydrolysis of the acetal functional group.
Q2: My reaction was performed under acidic conditions. How should I properly quench and neutralize the mixture without causing decomposition?
A2: The key is to neutralize the acid slowly and carefully with a mild base, ensuring the pH does not drop into the acidic range at any point.
An aggressive quench with a strong base can create localized areas of high pH, potentially causing other side reactions, while an insufficient quench will leave residual acid, triggering the decomposition described in Q1.
Recommended Protocol: Mild Basic Quench
-
Cool the Reaction: Before quenching, cool your reaction mixture to 0 °C in an ice bath. This mitigates any exothermic reactions from the neutralization process.
-
Select a Mild Base: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of potassium carbonate (K₂CO₃). These bases are strong enough to neutralize common acids but are not overly caustic.
-
Slow Addition: Add the basic solution dropwise with vigorous stirring. Monitor the pH of the aqueous phase frequently using pH paper or a calibrated pH meter.
-
Target pH: Continue adding the base until the pH of the aqueous layer is stable in the range of 7.5 to 8.5 . This slightly basic environment ensures the complete neutralization of acids while safeguarding the acetal.
-
Proceed to Extraction: Once the target pH is reached, you can proceed with the standard extraction procedure.
| Quenching Agent | Concentration | Target pH | Notes |
| Sodium Bicarbonate | Saturated Aq. Soln. | ~8.3 | Ideal for neutralizing strong acids; CO₂ evolution can cause pressure buildup. |
| Potassium Carbonate | 5-10% Aq. Soln. | 8.0 - 9.0 | Stronger base than bicarbonate; use with care. No gas evolution. |
| Phosphate Buffer | 0.5 M | 7.5 | Provides excellent pH control but can complicate extractions. |
Q3: I observe significant product loss during column chromatography on silica gel. What is happening and how can I prevent it?
A3: Standard silica gel is acidic and can catalyze the hydrolysis of your acetal on the column.
The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). This acidity is sufficient to cause the slow decomposition of acid-sensitive compounds like this compound as they pass through the column, leading to streaking, low recovery, and impure fractions containing the aldehyde byproduct.
Solutions for Safe Chromatographic Purification:
-
Deactivate the Silica Gel: Neutralize the acidic nature of the silica gel by adding a small amount of a volatile base, such as triethylamine (TEA), to your eluent system.[4][5][6][7]
Protocol: Column Chromatography with Deactivated Silica
-
Determine Eluent System: First, identify a suitable solvent system (e.g., Hexane/Ethyl Acetate) using TLC.
-
Add Base: To this solvent system, add 0.5-1% triethylamine by volume (e.g., 5-10 mL of TEA per 1 L of eluent).
-
Prepare Slurry: Prepare a slurry of the silica gel in this TEA-containing eluent.
-
Pack and Equilibrate: Pack the column with the slurry and then flush it with at least two column volumes of the basic eluent to ensure the entire stationary phase is neutralized.
-
Load and Elute: Load your sample and run the column using the TEA-containing eluent. The triethylamine will co-elute but can be easily removed under reduced pressure.
-
-
Use an Alternative Stationary Phase: If decomposition persists, switch to a neutral or basic stationary phase.
-
Neutral Alumina: A good alternative for many compounds, but its activity can vary. Test on a small scale first.
-
Reversed-Phase Silica (C18): This is a non-acidic option where the most polar compounds (like the aldehyde byproduct) elute first.
-
Q4: Are there any non-aqueous workup strategies I can employ to avoid hydrolysis completely?
A4: Yes, if the reaction byproducts are amenable, a non-aqueous or anhydrous workup can be an effective strategy.
This approach is particularly useful when the reaction byproducts are salts that can be physically removed, and the excess reagents are volatile.
Protocol: Anhydrous Workup
-
Remove Volatiles: If your reaction was run in a volatile solvent (e.g., THF, DCM), concentrate the reaction mixture under reduced pressure.
-
Trituration/Filtration:
-
Add a solvent in which your product is soluble but the reaction byproducts (salts) are not (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
-
Stir the resulting suspension vigorously to dissolve the product and precipitate the salts.
-
Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the insoluble byproducts.
-
Wash the filter cake with a small amount of the same solvent to recover any remaining product.
-
-
Concentration: Combine the filtrate and washings, then concentrate under reduced pressure to obtain the crude product. This crude material can then be purified using the deactivated chromatography methods described in Q3.
Caption: Decision workflow for selecting an appropriate workup strategy.
References
-
Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Fife, T. H., & Natarajan, R. (1986). The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050–8056. [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58–64. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]
-
Reddit r/chemhelp. (2015). Deactivating Silica Gel with Triethylamine. [Link]
-
Oreate AI Blog. (2024). Understanding the Acid Workup: A Key Step in Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
ResearchGate. (2019). Deactivation of silica gel? [Link]
-
MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
The Journal of Organic Chemistry. (2018). Chemistry Takes a Bath: Reactions in Aqueous Media. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]
-
University of Rochester, Department of Chemistry. About Workup. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
University of York, Chemistry Teaching Labs. Theory of Aqueous Workup. [Link]
-
Kern, E. R., et al. (2007). 5-(Dimethoxymethyl)-2'-deoxyuridine: a novel gem diether nucleoside with anti-orthopoxvirus activity. PubMed. [Link]
-
Movassaghi, M., & Hill, M. D. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. [Link]
-
Alchem Pharmtech. CAS 95652-83-8 | 5-(Dimethoxymethyl)-2-methoxypyridine. [Link]
-
Oakwood Chemical. 2,3-Dimethoxypyridine. [Link]
-
PubChem. 2,3-Dimethoxypyridine. [Link]
Sources
Technical Support Center: Catalyst Selection for 5-(Dimethoxymethyl)-2,3-dimethoxypyridine Derivatives
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized pyridine derivatives. The following content provides an in-depth analysis of catalyst selection and troubleshooting for the synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine, a valuable building block in medicinal chemistry.
The functionalization of the pyridine ring, particularly at the C5 (meta) position, is a significant synthetic challenge due to the intrinsic electronic properties of the heterocycle, which favor reactions at the C2, C4, and C6 positions.[1] This guide will explore two primary catalytic strategies to address this challenge, offering detailed protocols, troubleshooting FAQs, and the scientific rationale behind our recommendations.
Core Challenge: Regioselectivity in Pyridine Functionalization
The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. Furthermore, it acts as a Lewis base, readily coordinating with and potentially deactivating transition metal catalysts.[2] For the substrate 2,3-dimethoxypyridine, the two electron-donating methoxy groups activate the ring, but directing the functionalization specifically to the C5 position requires overcoming the strong directing effects towards C4 and C6.
Strategy 1: Modified Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] While standard pyridines are often unreactive, the presence of two activating methoxy groups on your substrate makes this a viable, cost-effective initial approach.
Mechanism Overview: Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack formylation workflow.
Troubleshooting & FAQs: Vilsmeier-Haack Approach
Q1: My reaction shows no conversion, and I am recovering my starting material. What is the likely cause?
A: This is a common issue when the pyridine ring is not sufficiently activated to react with the Vilsmeier reagent, which is a relatively weak electrophile.[5] Although the methoxy groups are activating, the deactivating effect of the ring nitrogen can still dominate.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation and potential decomposition by TLC or LC-MS. Temperatures may range from room temperature up to 80 °C.[6]
-
Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (pre-mixed DMF and POCl₃). Try increasing from 1.5 equivalents to 3.0 equivalents.
-
Solvent Choice: While DMF often serves as both reagent and solvent, using a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes alter reactivity.
-
Q2: I'm observing a mixture of products, with formylation occurring at positions other than C5. How can I improve regioselectivity?
A: This indicates that the electronic directing effects are not providing exclusive C5 functionalization. The C4 and C6 positions are also activated by the methoxy groups and the nitrogen.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Regioselectivity is often improved at lower temperatures. If your reaction proceeds at an elevated temperature, try running it at 0 °C or room temperature for a longer duration.
-
Steric Hindrance: While not directly tunable, consider that the C6 position is sterically hindered by the C-O bond of the methoxy group, which may naturally disfavor substitution at that site. The primary competition is likely between C4 and C5.
-
Alternative Formylating Agents: Consider using milder, bulkier formylating agents that may exhibit different selectivity profiles, although this requires significant deviation from the standard protocol.
-
Strategy 2: Palladium-Catalyzed C-H Activation/Formylation
For substrates where classical methods fail or lack selectivity, transition metal-catalyzed C-H activation offers a powerful, modern alternative.[7] Palladium catalysis, in particular, has been extensively developed for pyridine functionalization.[2][8] This approach offers the potential for high regioselectivity through catalyst and ligand control.
The strategy involves the C-H activation of the pyridine ring by a Pd(II) catalyst, followed by coupling with a formylating agent. A direct C-H formylation can be challenging; a common and effective approach is to use carbon monoxide (CO) and a hydride source (e.g., a silane) to generate the aldehyde.[9]
Mechanism Overview: Generic Pd(II)-Catalyzed C-H Functionalization
Sources
- 1. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Analysis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(dimethoxymethyl)-2,3-dimethoxypyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed interpretation of the spectral features, a comparison with analogous structures, and the underlying scientific principles governing the observed chemical shifts and coupling constants. Our objective is to provide a comprehensive resource that not only presents data but also enhances the reader's understanding of NMR spectroscopy as applied to complex heterocyclic molecules.
The Structural Significance of this compound
This compound is a polysubstituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its functionalization with methoxy and dimethoxymethyl groups can significantly influence its chemical properties and biological activity. The dimethoxymethyl group, an acetal, serves as a protected aldehyde, which is a versatile functional handle for further synthetic transformations. The two methoxy groups at the 2- and 3-positions are electron-donating substituents that modulate the electronic environment of the pyridine ring.
A precise structural elucidation is paramount for any research or development involving this molecule. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of the nuclei.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the methoxy and dimethoxymethyl substituents. The interpretation of these signals is based on established principles of substituent effects on the chemical shifts of pyridine protons.[1][2][3][4][5] The electron-donating methoxy groups and the dimethoxymethyl group will influence the electron density at different positions of the pyridine ring, leading to characteristic upfield or downfield shifts of the corresponding proton signals.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.8 - 8.0 | d | 2.0 - 3.0 | 1H |
| H-4 | 7.2 - 7.4 | d | 2.0 - 3.0 | 1H |
| CH(OCH₃)₂ | 5.4 - 5.6 | s | - | 1H |
| 2-OCH₃ | 3.9 - 4.1 | s | - | 3H |
| 3-OCH₃ | 3.8 - 4.0 | s | - | 3H |
| CH(OCH₃ )₂ | 3.3 - 3.5 | s | - | 6H |
Note: Predicted chemical shifts are based on additive effects of substituents on the pyridine ring and analysis of similar structures. Actual experimental values may vary slightly.
Rationale for Assignments:
-
Aromatic Protons (H-4 and H-6): The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The H-6 proton is anticipated to be the most downfield-shifted aromatic proton due to its position adjacent to the electronegative nitrogen atom. The H-4 proton will be influenced by the methoxy groups at positions 2 and 3 and the dimethoxymethyl group at position 5. The expected multiplicity for both H-4 and H-6 is a doublet, arising from coupling to each other (a small meta-coupling, J ≈ 2-3 Hz).
-
Acetal Proton (CH(OCH₃)₂): The single proton of the dimethoxymethyl group is expected to appear as a sharp singlet in the range of δ 5.4-5.6 ppm. This chemical shift is characteristic of acetal protons.
-
Methoxy Protons (2-OCH₃, 3-OCH₃, and CH(O CH₃)₂): The protons of the two methoxy groups on the pyridine ring and the two methoxy groups of the acetal function will each appear as a singlet. The methoxy groups directly attached to the aromatic ring are typically observed between δ 3.8 and 4.1 ppm. The two equivalent methoxy groups of the dimethoxymethyl substituent are expected to be slightly more upfield, around δ 3.3-3.5 ppm.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the electronic effects of the substituents.[6][7][8][9][10] The electron-donating methoxy groups will cause an upfield shift (shielding) of the carbons they are attached to (ipso-carbons) and the carbons at the ortho and para positions, while the nitrogen atom will cause a downfield shift (deshielding) of the adjacent carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 145 - 149 |
| C-6 | 147 - 151 |
| C-4 | 120 - 124 |
| C-5 | 130 - 134 |
| C H(OCH₃)₂ | 100 - 104 |
| 2-O CH₃ | 53 - 56 |
| 3-O CH₃ | 55 - 58 |
| CH(O CH₃)₂ | 52 - 55 |
Note: Predicted chemical shifts are based on established substituent effects on the pyridine ring and data from analogous compounds. Experimental values may differ.
Rationale for Assignments:
-
Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbons directly bonded to the electronegative nitrogen (C-2 and C-6) and the oxygen atoms of the methoxy groups (C-2 and C-3) are expected to be the most downfield-shifted. C-2 will be significantly deshielded due to both the adjacent nitrogen and the attached methoxy group. C-3 will also be downfield due to the attached methoxy group. C-6 is deshielded by the adjacent nitrogen. C-4 and C-5 are expected to be more upfield.
-
Acetal Carbon (CH(OCH₃)₂): The carbon of the dimethoxymethyl group is characteristic of an acetal and is expected to appear in the range of δ 100-104 ppm.
-
Methoxy Carbons (2-OCH₃, 3-OCH₃, and CH(OCH₃)₂): The carbons of the methoxy groups will appear in the typical range for such functionalities, generally between δ 52 and 58 ppm.[11]
Comparative Analysis: Distinguishing Features
The NMR spectrum of this compound can be compared with simpler, related molecules to highlight its unique features.
-
Versus 2,3-Dimethoxypyridine: The most significant difference would be the appearance of the signals for the dimethoxymethyl group: a singlet at δ ~5.5 ppm in the ¹H NMR and a signal at δ ~102 ppm in the ¹³C NMR. The aromatic signals of this compound will also differ due to the presence of the C-5 substituent.
-
Versus 5-Bromo-2,3-dimethoxypyridine: Replacing the bromine with a dimethoxymethyl group will cause a noticeable upfield shift in the signals for H-4 and H-6, as the dimethoxymethyl group is less electron-withdrawing than bromine. In the ¹³C NMR, the signal for C-5 will shift significantly upfield.
-
Versus Pyridine: The multiple electron-donating substituents on this compound will cause a general upfield shift of the ring proton and carbon signals compared to unsubstituted pyridine.[2][3]
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.
-
Concentration: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of a liquid sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount can be added.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is standard.
-
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation. A line broadening factor of 0.3 Hz is common for ¹H spectra.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
Visualizing the Molecular Structure and NMR Workflow
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A streamlined workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to show a set of well-defined signals that are consistent with its molecular structure. A thorough analysis of the chemical shifts, multiplicities, and integration values allows for the unambiguous assignment of all proton and carbon signals. This guide provides a framework for understanding and interpreting these spectra, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from related pyridine derivatives. The detailed experimental protocol ensures that researchers can acquire high-quality data for their own analyses. As a key analytical technique, NMR spectroscopy is indispensable for the structural verification and purity assessment of novel compounds like this compound in the fields of chemical synthesis and drug discovery.
References
-
Kleinlogel, I., Brühl, St. Thomas, Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]
-
Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ-Substituted Pyridines. The Journal of Chemical Physics, 41(11), 3307–3310. Available at: [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]
- Claret, P. A. (1996). Carbon-13 NMR Spectroscopy.
-
Tomasz, M. (1999). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(1), 1-11. Available at: [Link]
-
De, S. K. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
Filo. (n.d.). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Available at: [Link]
-
Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. Available at: [Link]
-
National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for. Available at: [Link]
-
American Chemical Society. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]
-
Creber, M. L., Orrell, K. G., Osborne, A. G., & Šik, V. (2000). Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine in rhenium(I) and platinum(IV) complexes. Journal of the Chemical Society, Dalton Transactions, (23), 4218-4226. Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0068446). Available at: [Link]
- Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 16(7), 347-351.
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0246771). Available at: [Link]
-
National Institutes of Health. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link]
-
Marek, R., Lyčka, A., & Kovaříková, P. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 847-855. Available at: [Link]
-
National Institutes of Health. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available at: [Link]
- Google Patents. (n.d.). 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
-
ResearchGate. (n.d.). Synthesis, Spectral and Theoretical Characterization of 5,6-Dichloro/Dimethyl-2-(2´,3´/2´,4´/2´,5´/3´,4´/3´,5´-Dimethoxyphenyl)-1H-Benzimidazoles. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and spectral characterization of some novel (2, 5-dimethoxyphenyl) (2, 4-disubstituted-thiazol-5-yl) methanone as possible antibacterial agents. Available at: [Link]
Sources
- 1. Sci-Hub. Proton Chemical Shifts of the γ-Substituted Pyridines / The Journal of Chemical Physics, 1964 [sci-hub.st]
- 2. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci-hub.se [sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of product quality and safety. 5-(Dimethoxymethyl)-2,3-dimethoxypyridine, a key building block in the synthesis of various pharmaceutical compounds, demands precise and reliable analytical methods to quantify its purity and identify potential impurities. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.
The Criticality of Purity Assessment
This compound is a substituted pyridine derivative characterized by its polar nature, stemming from the pyridine ring and multiple methoxy groups. The dimethoxymethyl group, an acetal, can be susceptible to hydrolysis under certain conditions. The purity of this intermediate directly impacts the quality, yield, and impurity profile of the final API. Therefore, robust analytical methods are essential to ensure lot-to-lot consistency and adherence to stringent quality standards.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and versatility. For a polar, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[1][2] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[3] More hydrophobic molecules interact more strongly with the stationary phase, resulting in longer retention times.[2][3]
Causality Behind Experimental Choices in HPLC
The development of a robust HPLC method hinges on the careful selection of several key parameters:
-
Column Chemistry: A C18 (octadecylsilane) column is a common starting point for the separation of aromatic compounds due to its hydrophobic nature. The choice of a 250 mm x 4.6 mm column with 5 µm particles offers a good balance between resolution and analysis time.
-
Mobile Phase Composition: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is typically used in RP-HPLC.[3] The organic solvent is often referred to as a modifier because it alters the polarity of the mobile phase.[3] For pyridine-containing compounds, which are basic, peak shape can be an issue due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase. This helps to protonate the pyridine nitrogen, reducing tailing and improving peak symmetry. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and potential non-polar impurities within a reasonable timeframe.
-
Detection: The aromatic pyridine ring in the analyte contains a chromophore that absorbs ultraviolet (UV) light.[4] A UV detector, specifically a photodiode array (PDA) detector, is ideal. A PDA detector can acquire a full UV spectrum at each point in the chromatogram, which aids in peak identification and purity assessment. The detection wavelength should be set at the maximum absorbance (λmax) of the analyte to ensure the highest sensitivity.
Experimental Protocol: A Proposed RP-HPLC Method
This protocol is a robust starting point for the purity assessment of this compound and should be validated according to ICH Q2(R1) guidelines.[5][6][7]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: λmax of this compound (to be determined, likely in the 260-280 nm range), with PDA monitoring from 200-400 nm.
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable diluent.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the diluent to the same nominal concentration as the standard. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis and Quantification:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For a more accurate assay, a calibration curve should be constructed using a series of standards of known concentrations.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[8] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[9]
Causality Behind Experimental Choices in GC-MS
The successful implementation of a GC-MS method requires careful consideration of the analyte's properties and the desired analytical outcome.
-
Volatility and Thermal Stability: this compound is expected to be sufficiently volatile and thermally stable for GC analysis. However, the potential for thermal degradation in the hot injector or column needs to be evaluated.
-
Column Selection: A non-polar or mid-polar capillary column is typically used for the analysis of a broad range of compounds. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent) is a versatile choice that separates compounds primarily based on their boiling points and, to a lesser extent, their polarity.
-
Injector and Temperature Programming: A split/splitless injector is commonly used. A split injection is suitable for concentrated samples to avoid column overloading, while a splitless injection is used for trace analysis. A temperature program, where the column oven temperature is gradually increased, is essential for separating compounds with a range of boiling points.
-
Mass Spectrometry Detection: Electron Ionization (EI) is the most common ionization technique in GC-MS.[10] In EI, high-energy electrons bombard the analyte molecules, causing them to fragment in a reproducible manner.[10][11] This fragmentation pattern, or mass spectrum, is like a molecular fingerprint that can be used for identification by comparing it to a spectral library.
Experimental Protocol: A Proposed GC-MS Method
This proposed GC-MS method should also be validated according to relevant guidelines to ensure its suitability for its intended purpose.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
2. Sample Preparation:
-
Solvent: A volatile organic solvent such as dichloromethane or ethyl acetate.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.
3. Data Analysis and Identification:
-
The purity is determined by the area percent of the main peak in the total ion chromatogram (TIC).
-
Impurity identification is achieved by comparing the mass spectrum of each impurity peak with a commercial mass spectral library (e.g., NIST, Wiley). The fragmentation pattern of substituted pyridines can provide valuable structural information.[12]
Section 3: Method Comparison and Logical Framework
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical goals.
Comparative Data Summary
| Feature | HPLC-UV/PDA | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Selectivity | Based on polarity and hydrophobic interactions. | Primarily based on boiling point and polarity. |
| Sensitivity | Good, typically in the ng range. | Excellent, often in the pg to fg range. |
| Identification Power | Based on retention time and UV spectrum. Co-eluting compounds can be problematic. | High, based on retention time and unique mass spectral fragmentation pattern. |
| Quantification | Excellent, highly reproducible. | Good, but can be affected by matrix effects and ionization efficiency. |
| Impurity Identification | Limited to comparison with known standards or isolation and further characterization. | Can tentatively identify unknown impurities through library searching and spectral interpretation. |
| Sample Throughput | Moderate, typical run times are 20-40 minutes. | Moderate, typical run times are 20-40 minutes. |
| Robustness | Generally very robust and reliable for routine QC. | Can be more complex to operate and maintain. |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of either method, a comprehensive validation according to ICH Q2(R1) guidelines is mandatory.[5][6][7][13] This involves assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for the purity assessment of this compound, each with its own distinct advantages.
-
HPLC-UV/PDA is the recommended method for routine quality control and quantitative purity determination. Its robustness, high precision, and ease of use make it ideal for a manufacturing environment. The quantitative accuracy of HPLC is generally superior for assays.
-
GC-MS is the preferred method for impurity identification and for the analysis of volatile organic impurities. Its superior identification capabilities, stemming from mass spectral libraries, are invaluable for characterizing unknown peaks and for method development and validation activities.
Ultimately, a comprehensive analytical strategy may involve the use of both techniques. HPLC would be employed for routine purity testing and release, while GC-MS would be used for in-depth impurity profiling, troubleshooting, and supporting regulatory submissions. This dual-pronged approach ensures the highest level of quality control for this critical pharmaceutical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Nature. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]
-
Fragmentation and Interpretation of Spectra. In Introduction to Mass Spectrometry. [Link]
Sources
- 1. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jordilabs.com [jordilabs.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. whitman.edu [whitman.edu]
- 12. researchgate.net [researchgate.net]
- 13. starodub.nl [starodub.nl]
A Comparative Guide to the Synthetic Routes of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic strategies for the preparation of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine, a valuable substituted pyridine intermediate in medicinal chemistry. The analysis focuses on the efficiency, practicality, and scalability of different synthetic pathways, supported by experimental data and procedural details.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structural features, including the protected aldehyde at the 5-position and the methoxy groups at the 2- and 3-positions, make it a versatile synthon for the construction of complex molecular architectures. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide will explore and compare the most viable synthetic routes to this compound, primarily focusing on a two-step approach: the formylation of a 2,3-dimethoxypyridine precursor followed by acetalization of the resulting aldehyde.
Synthetic Strategies: An Overview
The synthesis of this compound predominantly involves the introduction of a formyl group onto a 2,3-dimethoxypyridine ring system, followed by the protection of this aldehyde as a dimethyl acetal. The key challenge lies in the regioselective formylation at the 5-position of the pyridine ring. This guide will compare three primary strategies for achieving this transformation:
-
Vilsmeier-Haack Formylation: A classic method for formylating electron-rich aromatic and heteroaromatic compounds.
-
Directed Ortho-Metalation (DoM): A powerful technique for the functionalization of specific positions on an aromatic ring, guided by a directing group.
-
Halogen-Metal Exchange and Formylation: A route involving the synthesis of a halogenated precursor, followed by metal-halogen exchange and subsequent reaction with a formylating agent.
The final acetalization step is generally a straightforward acid-catalyzed reaction.
Visualizing the Synthetic Pathways
Figure 1: Overview of the primary synthetic pathways to this compound.
Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).[1]
Mechanistic Rationale
The methoxy groups at the 2- and 3-positions of the pyridine ring are electron-donating, thereby activating the ring towards electrophilic substitution. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile. The reaction is expected to proceed with a degree of regioselectivity, favoring substitution at the electron-rich positions of the pyridine ring.
Experimental Protocol
Step 1: Vilsmeier-Haack Formylation of 2,3-Dimethoxypyridine
-
To a stirred solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add phosphorus oxychloride (POCl₃).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,3-dimethoxypyridine in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-formyl-2,3-dimethoxypyridine.
Step 2: Acetalization of 5-Formyl-2,3-dimethoxypyridine
-
Dissolve 5-formyl-2,3-dimethoxypyridine in methanol and add trimethyl orthoformate.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Neutralize the acid with a base (e.g., sodium methoxide or triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the residue by distillation or column chromatography to obtain this compound.[3]
Discussion
The Vilsmeier-Haack reaction is often a cost-effective and scalable method for formylation.[4] However, a key consideration is the regioselectivity, as formylation could potentially occur at other positions on the pyridine ring. The reaction conditions, particularly temperature, can be crucial in controlling the outcome.[1] The use of corrosive and hazardous reagents like POCl₃ also necessitates careful handling and appropriate safety measures, especially on a larger scale.[5]
Route 2: Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings.[6] It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In the case of 2,3-dimethoxypyridine, the methoxy groups can act as DMGs.
Mechanistic Rationale
The methoxy group at the 2-position is expected to be the primary directing group. Treatment with a strong base, such as n-butyllithium (n-BuLi), will lead to deprotonation at the C4 position. Subsequent reaction with a formylating agent, like DMF, will introduce the aldehyde group at this position.
Experimental Protocol
Step 1: Directed Ortho-Metalation and Formylation of 2,3-Dimethoxypyridine
-
Dissolve 2,3-dimethoxypyridine in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the mixture at -78 °C for a specified time to allow for complete metalation.
-
Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Step 2: Acetalization of 5-Formyl-2,3-dimethoxypyridine
Follow the procedure outlined in Route 1.
Discussion
Directed ortho-metalation offers excellent regiocontrol, which is a significant advantage over classical electrophilic substitution methods.[7] However, this route requires strictly anhydrous and inert conditions due to the use of highly reactive organolithium reagents. The cryogenic temperatures needed for the reaction can also be a challenge for large-scale production. The choice of the strong base and reaction temperature can be critical to avoid side reactions.[8]
Route 3: Halogen-Metal Exchange and Formylation
This strategy involves the initial synthesis of a halogenated pyridine derivative, typically 5-bromo-2,3-dimethoxypyridine. This brominated intermediate can then undergo a halogen-metal exchange reaction, followed by quenching with a formylating agent.
Mechanistic Rationale
The bromine atom at the 5-position can be selectively exchanged with a metal (usually lithium) using an organolithium reagent at low temperatures. This generates a highly nucleophilic organolithium species at the 5-position, which can then react with an electrophilic formylating agent like DMF to introduce the aldehyde group.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-2,3-dimethoxypyridine
This precursor can be synthesized from 2,3-dihydroxypyridine through a multi-step sequence involving bromination and subsequent methylation.
Step 2: Halogen-Metal Exchange and Formylation
-
Dissolve 5-bromo-2,3-dimethoxypyridine in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.
-
Stir the mixture at -78 °C for a short period to ensure complete halogen-metal exchange.
-
Add anhydrous N,N-dimethylformamide (DMF) and continue stirring at low temperature before allowing the reaction to warm to room temperature.
-
Workup the reaction as described in Route 2.
-
Purify the crude product by column chromatography.
Step 2: Acetalization of 5-Formyl-2,3-dimethoxypyridine
Follow the procedure outlined in Route 1.
Discussion
This route offers excellent regioselectivity for the introduction of the formyl group at the 5-position. The synthesis of the brominated precursor adds extra steps to the overall sequence, which may impact the overall yield and cost-effectiveness. Similar to the DoM route, this method requires cryogenic temperatures and strictly anhydrous and inert conditions.
Comparative Analysis of Formylation Routes
| Feature | Route 1: Vilsmeier-Haack | Route 2: Directed Ortho-Metalation | Route 3: Halogen-Metal Exchange |
| Starting Material | 2,3-Dimethoxypyridine | 2,3-Dimethoxypyridine | 5-Bromo-2,3-dimethoxypyridine |
| Key Reagents | DMF, POCl₃ | n-BuLi, DMF | n-BuLi, DMF |
| Regioselectivity | Moderate to Good | Excellent | Excellent |
| Reaction Conditions | 0 °C to RT | Cryogenic (-78 °C) | Cryogenic (-78 °C) |
| Scalability | Generally good, but with safety concerns | Challenging due to low temperatures | Challenging due to low temperatures and extra steps |
| Yield | Variable | Generally Good to High | Generally Good to High |
| Advantages | Cost-effective, readily available reagents | High regioselectivity | High regioselectivity |
| Disadvantages | Potential for regioisomers, hazardous reagents | Requires cryogenic temperatures and inert atmosphere | Longer synthetic route, requires cryogenic temperatures |
Conclusion
The choice of the optimal synthetic route for this compound depends on the specific requirements of the synthesis, including the desired scale, available equipment, and cost considerations.
-
For large-scale, cost-effective production , the Vilsmeier-Haack reaction (Route 1) may be the most attractive option, provided that the regioselectivity can be optimized and appropriate safety measures are in place.
-
For laboratory-scale synthesis where high regioselectivity is paramount , both Directed Ortho-Metalation (Route 2) and Halogen-Metal Exchange (Route 3) are excellent choices. The DoM route is more atom-economical as it avoids the pre-functionalization step required in Route 3.
Further process development and optimization would be necessary to determine the most efficient and robust method for the industrial-scale synthesis of this valuable intermediate.
References
- HETEROCYCLES, Vol. 83, No. 9, 2011.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- Dimethyl Acetals - Organic Chemistry Portal.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry.
- C3-Formylation of Pyridines via Streptocyanine Intermedi
- Directed (ortho) Metallation. Andrew G Myers Research Group, Harvard University.
- The Grignard Reagents.
- Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. PubMed.
- 2,3-Dihydropyridine synthesis. Organic Chemistry Portal.
- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development.
- Metal-free synthesis of substituted pyridines from aldehydes and NH4OAc under air. Royal Society of Chemistry.
- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups.
- A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Process for the preparation of ketals.
- Supplementary Inform
- ortho metalation. Andrew G Myers Research Group, Harvard University.
- Process for the production of pyridine aldehydes.
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central.
- Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
- CRACK NEST 2025 /11-Aug-2024 Reaction of ethyl form
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
- (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limit
- Organic Syntheses Procedure.
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois Urbana-Champaign.
- Solved 1)
- CAS 16867-04-2: 2,3-Dihydroxypyridine. CymitQuimica.
- Method for preparing vilsmeier reagent.
- The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. Science of Synthesis.
- Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
- 2,3-Dihydroxypyridine. TCI Chemicals.
Sources
A Senior Application Scientist's Guide to Alternative Reagents for the Formylation of 2,3-Dimethoxypyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of a formyl group onto a heterocyclic scaffold is a critical step in the synthesis of many valuable compounds. The resulting aldehydes are versatile intermediates, readily transformed into a wide array of functional groups. 2,3-Dimethoxypyridine, an electron-rich heteroaromatic compound, presents a unique substrate for electrophilic substitution. This guide provides an in-depth comparison of alternative reagents and methodologies for the formylation of 2,3-dimethoxypyridine, with a focus on regioselectivity, reaction mechanisms, and practical experimental considerations.
Introduction: The Significance of Formylated Pyridines
Formylated pyridines are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The aldehyde functionality serves as a synthetic handle for a variety of transformations, including oxidation to carboxylic acids, reduction to alcohols, and the formation of carbon-carbon and carbon-nitrogen bonds through reactions such as the Wittig, Horner-Wadsworth-Emmons, and reductive amination reactions. The electron-donating methoxy groups in 2,3-dimethoxypyridine activate the pyridine ring towards electrophilic attack, making formylation a feasible transformation. However, the regioselectivity of this reaction is a crucial aspect to control.
This guide will compare and contrast the following key methodologies for the formylation of 2,3-dimethoxypyridine:
-
The Vilsmeier-Haack Reaction
-
Directed Ortho-Lithiation and Formylation
-
Alternative Formylation Methods: A Brief Overview
The Vilsmeier-Haack Reaction: A Classic Approach
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3]
Mechanism of Action
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This electrophile then attacks the electron-rich pyridine ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.
Caption: The Vilsmeier-Haack reaction workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
2,3-Dimethoxypyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethoxypyridine (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 - 1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired formylated pyridine.
Performance and Considerations
For electron-rich pyridines, the Vilsmeier-Haack reaction is generally effective. However, the regioselectivity can be influenced by the substitution pattern. For 2,3-dimethoxypyridine, formylation is expected to occur at the C4 or C6 position, which are para and ortho to the activating methoxy groups, respectively. The C4 position is often favored due to steric hindrance at the C2 position and the electronic influence of both methoxy groups.
Directed Ortho-Lithiation: A Regioselective Powerhouse
Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic and heteroaromatic compounds.[7][8][9][10] This strategy relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In the case of 2,3-dimethoxypyridine, the methoxy groups can act as directing groups.
Mechanism of Action
An organolithium reagent, such as n-butyllithium (n-BuLi), coordinates to one or both of the methoxy groups on the pyridine ring. This coordination brings the base in close proximity to the C4 proton, leading to its selective abstraction and the formation of a 4-lithiated intermediate. This nucleophilic intermediate can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group. Research has shown that the lithiation of 2,3-dimethoxypyridine with n-BuLi occurs at the 4-position.[7]
Caption: Directed ortho-lithiation and formylation workflow.
Experimental Protocol: Directed Ortho-Lithiation and Formylation
Materials:
-
2,3-Dimethoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (10 volumes) and cool to -78 °C using a dry ice/acetone bath.
-
Add 2,3-dimethoxypyridine (1.0 eq) to the cooled THF.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-formyl-2,3-dimethoxypyridine.
Performance and Considerations
Directed ortho-lithiation offers excellent regioselectivity, providing a direct route to the C4-formylated product. The reaction conditions are cryogenic, and strict anhydrous techniques are necessary due to the moisture-sensitivity of the organolithium reagent. The use of a hindered base like lithium diisopropylamide (LDA) can sometimes be employed to prevent nucleophilic addition of the organolithium reagent to the pyridine ring, although for this substrate, n-BuLi is reported to be effective.[7]
Alternative Formylation Methods: A Comparative Overview
While the Vilsmeier-Haack reaction and directed ortho-lithiation are the most direct and commonly employed methods for the formylation of substrates like 2,3-dimethoxypyridine, other classical formylation reactions are worth noting, though their applicability may be limited.
-
Reimer-Tiemann Reaction: This reaction typically requires a phenolic substrate and proceeds via a dichlorocarbene intermediate generated from chloroform and a strong base.[11][12] While effective for phenols and some electron-rich heterocycles like pyrroles, its utility for 2,3-dimethoxypyridine is less certain and may lead to a mixture of products or decomposition under the strongly basic conditions.[12]
-
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, and is primarily used for the ortho-formylation of phenols.[13][14][15][16] The reaction mechanism is complex and the yields can be modest.[14][16] Its application to non-phenolic substrates like 2,3-dimethoxypyridine is not well-established.
-
Masked Formylation Reagents: Modern organic synthesis has seen the development of various "masked" formyl group precursors. These include reagents like dichloromethyl methyl ether (in the Rieche formylation) or trihalomethanes which can act as precursors to dihalomethyl radicals.[17][18] Another example is 2-benzotriazolyl-1,3-dioxolane, which serves as a formyl cation equivalent.[19] These methods can offer alternative reactivity and selectivity profiles but may require multi-step sequences.[17]
Comparison of Key Methodologies
| Feature | Vilsmeier-Haack Reaction | Directed Ortho-Lithiation |
| Reagents | DMF, POCl₃ (or similar) | n-BuLi (or other organolithium), DMF |
| Regioselectivity | Generally C4, but can be a mixture | Highly selective for C4 |
| Reaction Conditions | 0 °C to 80 °C | -78 °C to room temperature |
| Key Advantages | Readily available and inexpensive reagents. | Excellent and predictable regioselectivity. |
| Key Disadvantages | Potential for side reactions and regioselectivity issues. | Requires strict anhydrous and cryogenic conditions. |
| Substrate Scope | Broad for electron-rich aromatics and heterocycles. | Broad for substrates with directing groups. |
Conclusion
For the regioselective formylation of 2,3-dimethoxypyridine, directed ortho-lithiation followed by quenching with DMF stands out as the superior method for achieving high C4 selectivity. This approach offers a predictable and efficient route to 4-formyl-2,3-dimethoxypyridine, a valuable synthetic intermediate. While the Vilsmeier-Haack reaction is a viable alternative , it may necessitate more extensive optimization to control regioselectivity. Other classical formylation methods like the Reimer-Tiemann and Duff reactions are less likely to be effective for this specific substrate. The choice of method will ultimately depend on the desired regioselectivity, available equipment, and the chemist's comfort with handling organolithium reagents.
References
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch | CCS Chemistry - Chinese Chemical Society. Available at: [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at: [Link]
-
The Reimer–Tiemann Reaction - ResearchGate. Available at: [Link]
-
Duff reaction - Grokipedia. Available at: [Link]
-
The Reimer-Tiemann Reaction. (1960) | Hans Wynberg | 193 Citations - SciSpace. Available at: [Link]
-
Duff reaction - Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
Formylation - Wikipedia. Available at: [Link]
-
Reimer–Tiemann reaction - Wikipedia. Available at: [Link]
-
C3-Formylation of Pyridines via Streptocyanine Intermediates - PubMed. Available at: [Link]
-
HETEROCYCLES, Vol. 83, No. 9, 2011. Available at: [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3, 2015. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Available at: [Link]
-
New Opportunities with the Duff Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Formylation - Common Conditions. Available at: [Link]
-
Duff Reaction. Available at: [Link]
-
ortho metalation - Andrew G Myers Research Group. Available at: [Link]
-
Directed (ortho) Metallation. Available at: [Link]
-
Plausible mechanism for formylation of pyridine ring | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
C3-Formylation of Pyridines via Streptocyanine Intermediates - American Chemical Society. Available at: [Link]
-
4‐Selective pyridine methylation using a formaldehyde surrogate.[a,b] - ResearchGate. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing). Available at: [Link]
-
The Duff Reaction: Researching A Modification - The ScholarShip. Available at: [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Semantic Scholar. Available at: [Link]
-
C3-Formylation of Pyridines via Streptocyanine Intermediates | Request PDF. Available at: [Link]
-
ChemInform Abstract: Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Available at: [Link]
-
Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. Available at: [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. Available at: [Link]
- US5457239A - Process for formylation of aromatic compounds - Google Patents.
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. baranlab.org [baranlab.org]
- 11. researchgate.net [researchgate.net]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. Formylation - Wikipedia [en.wikipedia.org]
- 19. Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent [organic-chemistry.org]
A Researcher's Guide to the X-ray Crystallographic Analysis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine Derivatives
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational design is built. This guide focuses on a promising scaffold: 5-(dimethoxymethyl)-2,3-dimethoxypyridine. Its unique combination of a pyridine core, known for its diverse roles in bioactive molecules, and the versatile dimethoxymethyl group, a protected aldehyde, makes its derivatives attractive targets for synthesis.
While a public crystallographic structure for this compound has not yet been reported in the Cambridge Structural Database (CSD), this guide will provide researchers with the necessary framework to obtain and analyze this crucial data.[1] We will delve into a comparative analysis of structurally related pyridine derivatives, provide detailed experimental protocols for synthesis and crystallization, and outline the process of X-ray data collection and structure refinement.
Comparative Crystallographic Data of Related Pyridine Derivatives
To appreciate the structural nuances that might be expected from this compound, it is instructive to examine the crystallographic data of analogous compounds. The data presented in Table 1 for N-(pyridine-2-carbonyl)pyridine-2-carboxamide and its fluorinated derivatives offer a glimpse into the crystallographic parameters of related pyridine systems.[2] These compounds, like our target molecule, feature a substituted pyridine ring and are capable of participating in various intermolecular interactions that dictate their crystal packing.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | C₁₂H₉N₃O₂ | Orthorhombic | Pna2₁ | 12.345(3) | 16.678(4) | 5.0230(12) | 90 | 4 | [2] |
| N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | C₁₂H₈FN₃O₂ | Orthorhombic | Pna2₁ | 12.191(2) | 16.892(3) | 5.1112(10) | 90 | 4 | [2] |
| 3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | C₁₂H₇F₂N₃O₂ | Monoclinic | I2/a | 18.432(4) | 4.9081(10) | 24.314(5) | 108.13(3) | 8 | [2] |
| Note: Z represents the number of molecules in the unit cell. |
The planarity and packing of these molecules are influenced by substituent effects, a phenomenon we can anticipate for our target molecule. For instance, the introduction of fluorine atoms in the pyridine rings of the carboxamide derivatives alters the crystal packing from layered to a tubular arrangement.[2] The dimethoxy and dimethoxymethyl substituents on our target compound will similarly play a key role in defining its solid-state architecture.
Experimental Protocols
The successful acquisition of X-ray crystallographic data hinges on a meticulously executed experimental plan, from the initial synthesis to the growth of high-quality single crystals.
I. Synthesis of this compound
The synthesis of the target compound can be approached through a multi-step sequence, adapting known procedures for related pyridine derivatives.[3] A plausible synthetic route is outlined below:
Step 1: Synthesis of 2,3-Dimethoxy-5-methylpyridine
This starting material can be prepared via established methods, potentially involving the appropriate substituted pyridine precursors.
Step 2: Oxidation to 2,3-Dimethoxy-5-methylpyridine N-oxide
The pyridine nitrogen is oxidized to the corresponding N-oxide, a common strategy to activate the pyridine ring for further functionalization.
Step 3: Acetoxylation of the Methyl Group
Treatment of the N-oxide with acetic anhydride will lead to the formation of 2,3-dimethoxy-5-(acetoxymethyl)pyridine.[3]
Step 4: Hydrolysis to 2,3-Dimethoxy-5-(hydroxymethyl)pyridine
Basic hydrolysis of the acetate ester will yield the corresponding alcohol.
Step 5: Oxidation to 2,3-Dimethoxy-5-formylpyridine
Mild oxidation of the alcohol will provide the key aldehyde intermediate.
Step 6: Acetal Formation to Yield this compound
The final step involves the acid-catalyzed reaction of the aldehyde with methanol to form the dimethoxymethyl acetal.
Caption: Synthetic workflow for this compound.
II. Crystallization of this compound
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For pyridine derivatives, several techniques can be employed, and a systematic screening of conditions is recommended.[4][5]
General Principles for Crystallization:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound moderately at room temperature and fully upon heating. A range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., methanol, ethanol) should be screened.[4]
-
Purity: The compound should be of the highest possible purity, as impurities can inhibit crystal growth.
Recommended Crystallization Methods:
-
Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to evaporate slowly in a loosely capped vial. While straightforward, it may not always yield the best quality crystals.[5]
-
Vapor Diffusion: This technique is highly effective for obtaining high-quality crystals from small amounts of material. A concentrated solution of the compound in a "good" solvent is placed in a small, open vial, which is then sealed inside a larger jar containing a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[5]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
III. Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the following steps are undertaken to determine the molecular structure:
1. Crystal Mounting and Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected.
2. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit, yielding precise bond lengths, bond angles, and thermal parameters.
Caption: General workflow for X-ray crystallographic analysis.
Molecular Structure of this compound
The anticipated molecular structure of the title compound is depicted below. An X-ray crystallographic analysis would confirm the connectivity and provide precise details of its conformation in the solid state.
Caption: 2D representation of this compound.
Conclusion
This guide provides a comprehensive roadmap for researchers interested in the structural elucidation of this compound and its derivatives. While the definitive crystal structure is yet to be determined, the comparative data from related pyridine compounds, coupled with the detailed protocols for synthesis, crystallization, and X-ray analysis, offer a solid foundation for future investigations. The determination of this structure will undoubtedly provide valuable insights for the rational design of new pharmaceuticals and functional materials based on this promising molecular scaffold.
References
- BenchChem. (2025).
- Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26, 22558-22571.
- ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF.
- (n.d.).
- Castaneda, J. P., & Gabidullin, B. (2019). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
- BLD Pharm. (n.d.). 95652-83-8|5-(Dimethoxymethyl)-2-methoxypyridine.
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
- Google Patents. (n.d.).
- Kefal, A., et al. (2009). 5-(Dimethoxymethyl)-2'-deoxyuridine: a novel gem diether nucleoside with anti-orthopoxvirus activity. Bioorganic & Medicinal Chemistry Letters, 19(21), 6063-6065.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine.
- CCDC. (n.d.). Search - Access Structures.
- Fluorochem. (n.d.). This compound.
- CCDC. (n.d.). Chemical structure searching.
- CCDC. (n.d.).
- CCDC. (2019).
Sources
A Comparative Guide to the Validation of Analytical Methods for Quantifying 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of specific compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine, a key intermediate in various synthetic pathways. While specific, validated methods for this particular analyte are not extensively documented in publicly available literature, this guide will establish a robust framework based on internationally recognized validation principles, primarily the ICH Q2(R2) guidelines.[1][2][3][4][5]
This document will delve into a comparative analysis of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Through a detailed exploration of hypothetical, yet scientifically grounded, experimental protocols and performance data, this guide will empower researchers to develop and validate analytical methods tailored to their specific needs.
The Critical Role of Accurate Quantification
This compound serves as a crucial building block in the synthesis of more complex molecules. The purity and concentration of this intermediate can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for:
-
In-process control: Monitoring the progress of a chemical reaction.
-
Quality control of starting materials: Ensuring the quality of the raw materials.
-
Impurity profiling: Detecting and quantifying any unwanted by-products.
-
Stability testing: Assessing the degradation of the compound over time.
Comparative Overview of Analytical Techniques
The choice of an analytical technique for the quantification of this compound is contingent on several factors, including the sample matrix, the required sensitivity, and the nature of potential impurities. HPLC and GC-MS are powerful and widely employed techniques for the analysis of pyridine derivatives.[6][7][8]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broad range of analytes, including those that are non-volatile or thermally labile. It offers excellent quantitative performance and is a cornerstone in pharmaceutical analysis.[9][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, ideal for volatile and thermally stable compounds. The mass spectrometric detection provides structural information, which is invaluable for peak identification and impurity characterization.[7][12][13]
The following sections will present hypothetical, yet plausible, validation data for each technique, providing a direct comparison of their performance characteristics.
High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Development
An HPLC method for this compound would likely employ a reversed-phase column, such as a C18, due to the moderate polarity of the molecule. The acetal and methoxy groups contribute to its polarity, making it suitable for separation in a reversed-phase system. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve good peak shape and resolution from potential impurities. UV detection would be appropriate, with the detection wavelength selected based on the UV absorbance spectrum of the analyte.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: 10 mM Ammonium Acetate in Water, pH 5.0; B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent, sonicate for 10 minutes, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Visualization of the HPLC Workflow
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. jocpr.com [jocpr.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. ptfarm.pl [ptfarm.pl]
- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 13. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Comparative Guide to Catalysts for Substituted Pyridine Synthesis
Substituted pyridines are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis, however, is often a complex challenge, demanding precise control over regioselectivity and functional group tolerance. The choice of catalyst is paramount in navigating this synthetic landscape, dictating not only the efficiency and selectivity of the reaction but also its economic and environmental viability. This guide provides a comparative analysis of the leading catalytic systems for the synthesis of substituted pyridines, offering insights into their mechanisms, practical applications, and performance benchmarks to aid researchers in catalyst selection and methods development.
The Landscape of Pyridine Synthesis: A Mechanistic Overview
The construction of the pyridine ring can be broadly approached through two main strategies: condensation reactions and cycloadditions. Classical methods like the Hantzsch synthesis, which involves the condensation of β-ketoesters, an aldehyde, and ammonia, have been foundational.[1] However, modern synthetic demands for greater efficiency and structural diversity have propelled the development of sophisticated catalytic systems. Transition metal catalysts, in particular, have revolutionized pyridine synthesis by enabling novel bond formations and reaction pathways.[2]
Transition Metal Catalysis: The Workhorses of Pyridine Synthesis
Transition metal catalysts offer a versatile toolkit for constructing substituted pyridines, with palladium, nickel, copper, and cobalt being the most prominent players. Each metal possesses unique electronic properties that dictate its catalytic prowess in specific transformations.
Palladium (Pd) Catalysis: Precision and Versatility
Palladium catalysts are renowned for their exceptional performance in cross-coupling reactions, enabling the construction of highly functionalized pyridines with remarkable precision.[3]
Mechanistic Insight: The Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, proceed through a well-established catalytic cycle. The cycle is initiated by the oxidative addition of an aryl or vinyl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura) or coordination of an amine (for Buchwald-Hartwig). The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.
Caption: Palladium-catalyzed cross-coupling cycle for pyridine functionalization.
Performance Comparison:
Palladium catalysts generally exhibit high turnover numbers (TONs) and turnover frequencies (TOFs), although they can be sensitive to air and moisture, often requiring inert atmospheres. The choice of ligand is critical in tuning the catalyst's reactivity and stability. While highly effective, the high cost of palladium is a significant consideration for large-scale synthesis.[4]
Nickel (Ni) Catalysis: A Cost-Effective Powerhouse
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for a wide range of cross-coupling reactions.[5] Their distinct electronic properties often lead to unique reactivity and selectivity.
Mechanistic Considerations:
The catalytic cycle for nickel is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, nickel has a greater propensity to participate in single-electron transfer (SET) pathways, which can open up alternative reaction mechanisms. This can be both an advantage, enabling challenging transformations, and a drawback, leading to undesired side reactions. A machine learning analysis of Suzuki-Miyaura cross-coupling reactions has even suggested that nickel catalysis can achieve a superior mean yield compared to palladium, especially for less reactive aryl chlorides.[6]
Performance Comparison: Ni vs. Pd
| Feature | Palladium Catalysts | Nickel Catalysts |
| Cost | High | Low |
| Reactivity | High for a broad range of substrates | Often higher for challenging substrates (e.g., aryl chlorides) |
| Air/Moisture Stability | Generally sensitive, requires inert conditions | Often more sensitive than palladium |
| Mechanism | Predominantly two-electron processes | Can involve single-electron transfer (SET) pathways |
| Ligand Sensitivity | Highly dependent on ligand choice | Also highly ligand-dependent |
This table provides a general comparison; specific performance depends heavily on the reaction conditions and substrates.
Copper (Cu) Catalysis: The King of C-N Coupling
Copper catalysts have a long history in C-N bond formation (Ullmann condensation) and have seen a resurgence with the development of modern ligand systems. They are particularly effective for the synthesis of aminopyridines.
Mechanistic Nuances:
The mechanism of copper-catalyzed C-N coupling is still a subject of debate but is generally believed to involve a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. The reaction is often promoted by a ligand, which stabilizes the copper center and facilitates the coupling process. A recent study has also highlighted the role of nitrogen-doped carbon materials in catalyzing pyridine formation, even in the absence of copper, suggesting a more complex interplay between the metal and the support.[7]
Exemplary Protocol: Copper-Catalyzed Synthesis of Fused Pyridines
A one-pot synthesis of fused pyridines can be achieved through the reaction of cyclic ketones with propargylamine using a copper catalyst.[8]
Step-by-Step Methodology:
-
To a solution of the cyclic ketone (1.0 mmol) in isopropanol (5 mL) in a round-bottom flask, add propargylamine (1.2 mmol) and CuCl₂ (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at 80 °C under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired fused pyridine.
This protocol offers a cost-effective and scalable method for the synthesis of valuable pyridine-based building blocks.[8]
Cobalt (Co) Catalysis: Masters of Cycloaddition
Cobalt catalysts excel in [2+2+2] cycloaddition reactions, providing an atom-economical route to substituted pyridines from alkynes and nitriles.[9]
The [2+2+2] Cycloaddition Mechanism:
The catalytic cycle typically begins with the coordination of two alkyne molecules to a Co(I) center, followed by oxidative coupling to form a cobaltacyclopentadiene intermediate. Subsequent coordination of a nitrile and insertion into a Co-C bond forms a seven-membered cobaltacycle. Reductive elimination then liberates the pyridine product and regenerates the active Co(I) catalyst.
Caption: Cobalt-catalyzed [2+2+2] cycloaddition for pyridine synthesis.
Performance Comparison: Cobalt vs. Rhodium
While both cobalt and rhodium are effective for [2+2+2] cycloadditions, cobalt is generally more cost-effective. Rhodium catalysts, however, can sometimes offer higher activity and selectivity, particularly for challenging substrates.[10][11]
Heterogeneous Catalysis: The Industrial Approach
For large-scale industrial production of pyridine, heterogeneous catalysts, particularly zeolites, are favored due to their robustness, reusability, and ease of separation from the reaction products.
Zeolite HZSM-5: The Catalyst of Choice for Vapor-Phase Synthesis
The industrial synthesis of pyridine and picolines is predominantly carried out via a vapor-phase reaction of acetaldehyde, formaldehyde, and ammonia over a heterogeneous catalyst, with HZSM-5 zeolite being the most widely used.[12] The shape-selective nature of the zeolite pores plays a crucial role in controlling the product distribution. The acidic sites within the zeolite framework catalyze the various condensation and cyclization steps.
Reaction Workflow:
Caption: Workflow for vapor-phase pyridine synthesis using HZSM-5.
The yield of pyridine and the ratio of picoline isomers can be tuned by adjusting the reaction temperature, pressure, and the Si/Al ratio of the zeolite, which influences its acidity.
Organocatalysis: The Metal-Free Frontier
Organocatalysis has emerged as a powerful, sustainable alternative to metal-based catalysis, offering mild reaction conditions and often unique selectivity. In the realm of pyridine synthesis, organocatalysts have shown great promise, particularly in asymmetric transformations.
Mechanism of Action: Enamine and Iminium Ion Catalysis
Many organocatalytic reactions proceed through the formation of nucleophilic enamine or electrophilic iminium ion intermediates from the reaction of a substrate with a chiral amine catalyst, such as proline or its derivatives. These intermediates then participate in various bond-forming reactions, with the chiral catalyst directing the stereochemical outcome.
Asymmetric Hantzsch Synthesis:
The classical Hantzsch dihydropyridine synthesis can be rendered enantioselective by using a chiral Brønsted acid catalyst.[13] The catalyst protonates the intermediate enamine, creating a chiral environment that directs the subsequent cyclization step.
Performance and Practicality:
Organocatalysts are generally less sensitive to air and moisture than many transition metal catalysts, making them more user-friendly. They are also typically less toxic and more environmentally benign. However, catalyst loadings can sometimes be higher than their transition metal counterparts, and their substrate scope may be more limited in some cases.
Conclusion: Selecting the Optimal Catalyst
The synthesis of substituted pyridines is a rich and diverse field, with a wide array of catalytic tools available to the modern chemist. The optimal choice of catalyst depends on a multitude of factors, including the desired substitution pattern, the scale of the reaction, cost considerations, and environmental impact.
-
For high-value, complex targets in drug discovery , the precision and versatility of palladium and nickel catalysts are often indispensable.
-
For large-scale industrial production , the robustness and cost-effectiveness of heterogeneous catalysts like HZSM-5 are paramount.
-
For the synthesis of aminopyridines , copper catalysts offer a reliable and economical option.
-
For atom-economical cycloaddition strategies , cobalt and rhodium catalysts are the go-to choices.
-
For enantioselective synthesis and metal-free conditions , organocatalysis presents an increasingly attractive and sustainable approach.
By understanding the mechanistic underpinnings and performance characteristics of each catalytic system, researchers can make informed decisions to navigate the synthesis of substituted pyridines with greater efficiency and control.
References
-
ChemRxiv. (2025). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. [Link]
-
PubMed Central. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
-
ACS Publications. (2021). Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine. [Link]
-
Jiao Research Group. (n.d.). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]
-
Dalton Transactions. (n.d.). Synthesis and comparison of nickel, palladium, and platinum bis(N-heterocyclic carbene) pincer complexes for electrocatalytic CO2 reduction. [Link]
-
Ananikov Lab. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
YouTube. (2013). Mod-33 Lec-37 Pyridine Synthesis. [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]
-
ChemistryViews. (2026). Carbon-Coated Copper Catalysts for Pyridine Synthesis. [Link]
-
MDPI. (n.d.). Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. [Link]
-
Organic Chemistry Frontiers. (2025). In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. [Link]
-
PubMed Central. (2014). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. [Link]
-
ACS Publications. (n.d.). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. [Link]
-
PubMed Central. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]
-
ResearchGate. (n.d.). Recent advances in catalytic synthesis of pyridine derivatives. [Link]
-
ACS Publications. (n.d.). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. [Link]
-
MDPI. (2018). First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. [Link]
- Google Patents. (n.d.). Process for the production of pyridine or alkyl substituted pyridines.
-
ACS Publications. (2010). Rh(III)-Catalyzed Oxidative Coupling of N-Aryl-2-aminopyridine with Alkynes and Alkenes. [Link]
-
ACS Publications. (2015). Cobalt-Catalyzed [2π + 2π] Cycloadditions of Alkenes: Scope, Mechanism, and Elucidation of Electronic Structure of Catalytic Intermediates. [Link]
-
ACS Omega. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. [Link]
-
ACS Publications. (n.d.). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. [Link]
-
ResearchGate. (2025). In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines: Revisiting the mechanism of [2+2+2] cycloadditions. [Link]
-
PubMed Central. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. [Link]
-
ResearchGate. (2025). The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. [Link]
-
ResearchGate. (n.d.). Cu‐catalyzed pyridine synthesis vinyliodonium, nitrile, and alkynes. [Link]
-
PubMed. (2010). Recent strategies for the synthesis of pyridine derivatives. [Link]
-
KETCH. (n.d.). Hantzsch pyridine synthesis. [Link]
-
MDPI. (2018). First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Organic Chemistry Frontiers. (n.d.). In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. [Link]
-
Sci-Hub. (1987). Rhodium-catalyzed synthesis of pyridines from alkynes and nitriles. [Link]
-
RSC Publishing. (2007). Asymmetric organocatalytic reductions mediated by dihydropyridines. [Link]
-
ACS Publications. (2021). Synthesis of Phosphinines from CoII-Catalyzed [2+2+2] Cycloaddition Reactions. [Link]
-
RSC Publishing. (n.d.). A comparative theoretical study of cluster and periodic models by DFT calculations for pyridine adsorption in H-ZSM-5 zeolite. [Link]
-
R&D World. (2015). New cost-effective, sustainable chemical catalysts. [Link]
-
Chemical Communications. (n.d.). A convenient synthesis of quinolizinium salts through Rh(iii) or Ru(ii)-catalyzed C–H bond activation of 2-alkenylpyridines. [Link]
-
MDPI. (n.d.). Selective Heterogeneous Fenton Degradation of Formaldehyde Using the Fe-ZSM-5 Catalyst. [Link]
-
MDPI. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. [Link]
-
MDPI. (n.d.). First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. [Link]
-
ResearchGate. (2025). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. jiaolei.group [jiaolei.group]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. rdworldonline.com [rdworldonline.com]
- 5. Nickel and Palladium Catalysis: Stronger Demand than Ever - Ananikov Lab [ananikovlab.ru]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Carbon-Coated Copper Catalysts for Pyridine Synthesis - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 10. Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sci-hub.ru [sci-hub.ru]
- 12. Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to 5-(Dimethoxymethyl)-2,3-dimethoxypyridine and Its Precursors
In the landscape of pharmaceutical and materials science research, the meticulous characterization of novel molecules is paramount. This guide provides a detailed spectroscopic comparison of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine, a key heterocyclic building block, and its common precursors, 2,3-dimethoxypyridine and 5-bromo-2,3-dimethoxypyridine. Understanding the distinct spectroscopic signatures of each compound is crucial for monitoring reaction progress, confirming structural integrity, and ensuring the purity of the final product.
This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these compounds. While experimental data for the precursors are available and discussed, it is important to note that detailed, publicly accessible experimental spectra for the target compound, this compound, are currently limited. Therefore, this guide will also provide predicted spectroscopic characteristics for this molecule based on established principles and data from structurally analogous compounds.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of this compound typically proceeds through a sequential functionalization of the pyridine ring. A common route involves the bromination of 2,3-dimethoxypyridine to yield 5-bromo-2,3-dimethoxypyridine, followed by a substitution reaction to introduce the dimethoxymethyl group. Each step in this pathway can be effectively monitored by the distinct changes in the spectroscopic data of the intermediates and the final product.
Caption: Synthetic route to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy provides the most detailed insight into the molecular structure in solution. The chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H and ¹³C NMR spectra are unique fingerprints for each compound in this synthetic sequence.
¹H NMR Spectroscopy
The ¹H NMR spectra are particularly informative for observing the substitution pattern on the pyridine ring.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Other Signals (δ, ppm) |
| 2,3-Dimethoxypyridine¹ | ~6.8-7.0 | ~7.6-7.8 | ~7.9-8.1 | ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃) |
| 5-Bromo-2,3-dimethoxypyridine² | ~7.2-7.4 | - | ~8.0-8.2 | ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃) |
| This compound³ | ~7.1-7.3 | - | ~8.1-8.3 | ~5.4 (s, 1H, CH(OCH₃)₂), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃), ~3.3 (s, 6H, CH(OCH₃)₂) |
¹Predicted values based on analogous pyridine derivatives. ²Predicted values based on analogous pyridine derivatives. ³Predicted values based on the expected electronic effects of the substituents.
Analysis:
-
2,3-Dimethoxypyridine: The spectrum is expected to show three distinct aromatic proton signals corresponding to H-4, H-5, and H-6, along with two singlets for the two methoxy groups.
-
5-Bromo-2,3-dimethoxypyridine: The introduction of the bromine atom at the C-5 position will result in the disappearance of the H-5 signal. The remaining H-4 and H-6 protons will likely experience a downfield shift due to the electron-withdrawing nature of bromine.
-
This compound: The key diagnostic signals for the formation of the target product are the appearance of a singlet for the acetal proton around δ 5.4 ppm and a singlet for the six equivalent protons of the two methoxy groups of the acetal functionality around δ 3.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Signals (ppm) |
| 2,3-Dimethoxypyridine¹ | ~160-162 | ~145-147 | ~115-117 | ~135-137 | ~140-142 | ~53-55 (OCH₃) |
| 5-Bromo-2,3-dimethoxypyridine² | ~159-161 | ~146-148 | ~118-120 | ~110-112 | ~142-144 | ~54-56 (OCH₃) |
| This compound³ | ~160-162 | ~147-149 | ~116-118 | ~130-132 | ~143-145 | ~102-104 (CH(OCH₃)₂), ~55-57 (OCH₃), ~53-55 (CH(OCH₃)₂) |
¹Predicted values based on analogous pyridine derivatives. ²Predicted values based on analogous pyridine derivatives. ³Predicted values based on the expected electronic effects of the substituents.
Analysis:
-
The introduction of the bromine atom in 5-bromo-2,3-dimethoxypyridine is expected to cause a significant upfield shift for the C-5 signal due to the heavy atom effect, while the other carbon signals will be less affected.
-
The most significant change in the ¹³C NMR spectrum upon formation of This compound will be the appearance of the acetal carbon signal in the range of δ 102-104 ppm. The carbons of the methoxy groups in the acetal will also give a distinct signal around δ 53-55 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups and monitoring the overall changes in the vibrational modes of the molecule during the synthesis.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C=C, C=N (Ring) | C-O (Methoxy) | C-Br | C-O (Acetal) |
| 2,3-Dimethoxypyridine[1] | ~3000-3100 | ~1400-1600 | ~1020-1250 | - | - |
| 5-Bromo-2,3-dimethoxypyridine | ~3000-3100 | ~1400-1600 | ~1020-1250 | ~600 | - |
| This compound | ~3000-3100 | ~1400-1600 | ~1020-1250 | - | ~1050-1150 |
Analysis:
-
The IR spectra of all three compounds will be dominated by the characteristic absorptions of the pyridine ring and the methoxy groups.
-
The presence of the C-Br bond in 5-bromo-2,3-dimethoxypyridine is expected to give rise to a characteristic absorption in the fingerprint region, typically around 600 cm⁻¹.
-
The formation of the dimethoxymethyl group in the final product will introduce strong C-O stretching bands associated with the acetal functionality, which are expected to appear in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compounds and their fragmentation patterns, which can be used for structural elucidation and confirmation.
Caption: Plausible fragmentation pathways for this compound.
Table 4: Expected Molecular Ions and Key Fragments (m/z)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,3-Dimethoxypyridine | 139 | 124 ([M-CH₃]⁺), 108 ([M-OCH₃]⁺) |
| 5-Bromo-2,3-dimethoxypyridine | 217, 219 | 202, 204 ([M-CH₃]⁺), 186, 188 ([M-OCH₃]⁺), 138 ([M-Br]⁺) |
| This compound | 213 | 198 ([M-CH₃]⁺), 182 ([M-OCH₃]⁺), 138 ([M-CH(OCH₃)₂]⁺) |
Analysis:
-
5-Bromo-2,3-dimethoxypyridine will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of approximately equal intensity separated by 2 m/z units (M⁺ and M+2⁺), which is indicative of the presence of a single bromine atom.
-
The mass spectrum of This compound is expected to show a molecular ion at m/z 213. Key fragmentation pathways would likely involve the loss of a methyl radical (to m/z 198), a methoxy radical (to m/z 182), or the entire dimethoxymethyl radical (to m/z 138), providing strong evidence for the successful installation of this group.
Experimental Protocols
To ensure the reproducibility of spectroscopic data, standardized experimental procedures are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Utilize a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence with a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal averaging.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion, or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis.
-
Instrumentation: Obtain the mass spectrum on a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments. For EI, a standard electron energy of 70 eV is typically used.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the unambiguous characterization of this compound and its synthetic precursors. By carefully analyzing the changes in the spectra at each stage of the synthesis, researchers can confidently track the chemical transformation, verify the structure of the desired product, and assess its purity. While experimental data for the final product remains to be widely published, the predicted spectroscopic features outlined in this guide provide a solid foundation for its identification and characterization in future research endeavors.
References
- Predicted data based on general principles of NMR spectroscopy and comparison with structurally similar pyridine deriv
- Predicted data based on general principles of NMR spectroscopy and comparison with structurally similar pyridine deriv
- Predicted data based on general principles of NMR spectroscopy and the known electronic and steric effects of the dimethoxymethyl group.
- Characteristic IR absorption frequencies are based on standard correlation tables and d
-
PubChem. 2,3-Dimethoxypyridine. National Center for Biotechnology Information. [Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine
Hazard Characterization and Waste Classification
The foundational step in any disposal protocol is understanding the material's intrinsic hazards. Pyridine and its derivatives are often flammable, toxic, and irritant compounds[1]. Related dimethoxypyridine and chloromethylpyridine compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[2][3][4].
Therefore, as a matter of prudent practice, all waste containing 5-(dimethoxymethyl)-2,3-dimethoxypyridine must be treated as hazardous chemical waste [1][5]. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures and solutions containing the compound.
-
Solvents used for rinsing contaminated glassware.
-
Contaminated consumables such as pipette tips, weighing paper, gloves, and absorbent pads.
This initial classification dictates the entire handling and disposal pathway, ensuring that the material does not enter standard waste streams or sanitary sewer systems[6].
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the compound or its waste, it is imperative to wear the appropriate PPE to prevent exposure. The potential for skin, eye, and respiratory irritation necessitates a stringent protective regimen.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber) | Prevents direct skin contact and potential absorption[1]. |
| Eye Protection | Safety glasses with side-shields or splash goggles | Protects eyes from accidental splashes of liquid waste[1]. |
| Body Protection | Standard laboratory coat | Protects clothing and underlying skin from contamination[1]. |
| Respiratory Safety | Work within a certified chemical fume hood | Minimizes the inhalation of potentially harmful vapors or aerosols[7]. |
On-Site Waste Management: Segregation and Containment
Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container. Incompatible wastes, when mixed, can react violently, generate toxic gases, or build pressure[8][9].
Step-by-Step Containment Protocol:
-
Select the Proper Container:
-
Liquid Waste: Use a designated, sealable, and leak-proof hazardous waste container[10]. Amber glass Winchester bottles are often recommended for organic solvent waste[8]. Ensure the container is compatible with the waste; for instance, do not store acidic waste in metal containers[10][11].
-
Solid Waste: Collect solid waste (contaminated gloves, pipette tips, absorbent pads) in a separate, clearly marked, and sealable container or heavy-duty bag[8][11].
-
-
Label the Container Immediately:
-
From the moment the first drop of waste is added, the container must be labeled[7].
-
The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "Waste this compound in Methanol"), and a clear indication of the associated hazards (e.g., Flammable, Toxic) using appropriate pictograms[8].
-
-
Segregate Incompatibles:
-
Store the this compound waste container away from incompatible materials.
-
Crucially, keep this waste stream separate from strong acids (especially nitric acid) and strong oxidizing agents [7]. This is to prevent exothermic or violent reactions.
-
Always store acids and bases in separate containers and locations[9].
-
-
Store in a Satellite Accumulation Area (SAA):
Disposal Workflow and Logistics
The disposal of hazardous waste is a regulated process that culminates in its transfer to a licensed disposal facility. Your institution's Environmental Health and Safety (EHS) department is your partner and required point of contact for this process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.pt [fishersci.pt]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Handling 5-(Dimethoxymethyl)-2,3-dimethoxypyridine: Essential Safety and Operational Protocols
Hazard Identification and Risk Profile
Pyridine and its derivatives are recognized for their potential health risks. Exposure can occur through inhalation, ingestion, or skin absorption.[3] The primary hazards associated with analogous compounds include:
-
Skin Irritation: Can cause skin irritation upon contact.[4]
-
Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.[4][5]
-
Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory tract irritation.[4][6]
Given these risks, a multi-layered approach to personal protection is not merely recommended; it is essential for ensuring operator safety.
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against accidental exposure.[8] The following equipment is mandatory when handling 5-(Dimethoxymethyl)-2,3-dimethoxypyridine.
Eye and Face Protection
-
Tightly Fitting Safety Goggles: Chemical safety goggles with side shields are the minimum requirement to protect against splashes and vapors that can cause severe eye irritation.[8][9]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[8]
Hand Protection
-
Chemically Resistant Gloves: Select gloves based on their resistance to pyridine-like compounds. Butyl rubber or neoprene gloves are often recommended.[8][10] If using nitrile gloves, ensure they are rated for this chemical class and establish a frequent replacement schedule, as their protection may be time-limited.[3][10] Always inspect gloves for tears or punctures before use.[8]
Body Protection
-
Flame-Retardant Laboratory Coat: A fully buttoned, flame-retardant lab coat with long, tight-fitting cuffs is required to protect against skin contact.[8][11]
-
Chemical Apron or Coveralls: For procedures involving larger quantities or a higher risk of spillage, supplemental protection such as a chemically impervious apron or coveralls should be worn over the lab coat.
Respiratory Protection
-
Engineering Controls: The primary method for respiratory protection is the use of certified engineering controls. All handling of this compound must be conducted within a properly functioning chemical fume hood.[12][3]
-
Respirator: In the rare event that work must be performed outside of a fume hood where exposure limits may be exceeded, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.[12] Use of a respirator necessitates enrollment in your institution's respiratory protection program, including medical clearance and fit testing.[10]
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles; face shield for splash risk. | EN 166 (EU) or NIOSH (US) approved.[12] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Neoprene). | EN 374 (EU) or equivalent.[12] |
| Body Protection | Flame-retardant lab coat; chemical-resistant apron or coveralls for high-risk tasks. | N/A |
| Respiratory Protection | Mandatory use of a chemical fume hood. Respirator with organic vapor cartridges if hood is unavailable. | NIOSH (US) or EN 14387 (EU) approved cartridges.[12] |
| Footwear | Closed-toe, chemical-resistant shoes. | N/A |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow minimizes the risk of exposure and environmental release.
Step 1: Preparation and Engineering Controls
-
Ventilation: Confirm that the chemical fume hood has been certified within the last year and is functioning correctly.
-
Decontamination: Ensure the work area within the fume hood is clean and free of incompatible materials, particularly strong oxidizing agents.[4][13]
-
Spill Kit: Verify that a chemical spill kit containing absorbent materials for organic compounds is readily accessible.
-
PPE Donning: Put on all required PPE as detailed above before bringing the chemical into the work area.
Step 2: Handling the Compound
-
Container Integrity: Before opening, inspect the container for any signs of damage or leaks.
-
Secure Handling: Keep the container tightly closed when not in use.[3] Ground and bond receiving equipment during transfers to prevent static discharge.[9]
-
Dispensing: Use only non-sparking tools for transfers.[9] Perform all weighing and solution preparation over plastic-backed absorbent pads to contain minor drips or spills.[11]
-
Situational Awareness: Do not eat, drink, or smoke in the laboratory.[3][9] Wash hands thoroughly after handling, even if gloves were worn.[6]
Step 3: Post-Handling and Cleanup
-
Decontaminate: Wipe down the work surface with an appropriate solvent and then a detergent solution.
-
PPE Removal: Remove PPE carefully to avoid contaminating skin. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is complete.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
Immediate and correct action is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[6]
-
Skin Contact: Take off all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][14] If skin irritation occurs or persists, seek medical advice.[6]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4] If the person feels unwell or breathing is difficult, call a poison center or doctor.[6]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[1] Seek immediate medical attention.[8]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[6]
-
Containment: Collect waste residues and contaminated materials (e.g., gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.[10]
-
Disposal Route: Arrange for disposal through a licensed hazardous waste contractor.[8] Adhere to all local, state, and federal regulations. Do not pour down the drain.[8]
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific. [Link]
-
Washington State University. Pyridine Safety Data Sheet. Retrieved from Washington State University. [Link]
-
Kanto Chemical Co., Inc. (2023, February 1). Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Retrieved from Kanto Chemical Co., Inc. [Link]
-
University of Wyoming. Chemical Process SOP Example. Retrieved from University of Wyoming. [Link]
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.pt [fishersci.pt]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. uwyo.edu [uwyo.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





